molecular formula C10H17Cl B12756440 (-)-Bornyl chloride CAS No. 33602-15-2

(-)-Bornyl chloride

Cat. No.: B12756440
CAS No.: 33602-15-2
M. Wt: 172.69 g/mol
InChI Key: XXZAOMJCZBZKPV-QXFUBDJGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(-)-Bornyl chloride is a useful research compound. Its molecular formula is C10H17Cl and its molecular weight is 172.69 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

33602-15-2

Molecular Formula

C10H17Cl

Molecular Weight

172.69 g/mol

IUPAC Name

(1S,2R,4S)-2-chloro-1,7,7-trimethylbicyclo[2.2.1]heptane

InChI

InChI=1S/C10H17Cl/c1-9(2)7-4-5-10(9,3)8(11)6-7/h7-8H,4-6H2,1-3H3/t7-,8+,10+/m0/s1

InChI Key

XXZAOMJCZBZKPV-QXFUBDJGSA-N

Isomeric SMILES

C[C@]12CC[C@H](C1(C)C)C[C@H]2Cl

Canonical SMILES

CC1(C2CCC1(C(C2)Cl)C)C

Origin of Product

United States

Foundational & Exploratory

(-)-Bornyl Chloride: A Historical and Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration of the synthesis, characterization, and historical significance of (-)-Bornyl chloride, a key molecule in the study of reaction mechanisms and a versatile chiral building block.

Introduction

This compound, with the IUPAC name (1S,2R,4S)-2-chloro-1,7,7-trimethylbicyclo[2.2.1]heptane, is a bicyclic monoterpene chloride that has played a pivotal role in the history of organic chemistry.[1] Its synthesis and reactions were central to the development of the theory of carbocation rearrangements, most notably the Wagner-Meerwein rearrangement. Historically known as "artificial camphor," it has found applications as an antiseptic and as an intermediate in the synthesis of other terpenes and fragrant compounds.[2][3][4] This technical guide provides a comprehensive overview of the history, synthesis, and physicochemical properties of this compound, aimed at researchers in organic synthesis, medicinal chemistry, and drug development.

Historical Perspective and Discovery

The study of terpenes in the late 19th and early 20th centuries presented organic chemists with a myriad of puzzling reactions. The addition of hydrogen chloride (HCl) to α-pinene, a major constituent of turpentine, was one such enigma.[5] Early chemists observed that this reaction yielded a crystalline solid, which they named "artificial camphor" due to its camphor-like odor.[2][5] This compound was later identified as bornyl chloride.

The formation of bornyl chloride from α-pinene could not be explained by a simple addition reaction. It was the careful study of this transformation and related reactions by chemists such as Georg Wagner and Hans Meerwein that led to the postulation of a carbocation intermediate that undergoes a skeletal rearrangement. This class of reactions is now famously known as the Wagner-Meerwein rearrangement, a fundamental concept in modern organic chemistry.[5][6] Seminal work by researchers such as Thurber and Thielke in 1931, and later by Zeiss and Zwanzig in 1957, and Hückel and Gelchsheimer in 1959, further elucidated the stereochemistry and mechanism of this reaction.[3]

Physicochemical and Spectroscopic Data

This compound is a white crystalline solid with a characteristic camphoraceous odor. A summary of its key physical and spectroscopic properties is presented in the tables below.

Physical Properties of this compound
PropertyValueReference
IUPAC Name(1S,2R,4S)-2-chloro-1,7,7-trimethylbicyclo[2.2.1]heptane[1]
Molecular FormulaC₁₀H₁₇Cl[1]
Molecular Weight172.69 g/mol [1]
Melting Point132 °C[3]
Boiling Point207-208 °C[3]
Specific Rotation, [α]D-32° (c=2, Et₂O) (for (1S)-enantiomer)[7]
AppearanceWhite crystalline solid
OdorCamphor-like[3]
SolubilityInsoluble in water; soluble in alcohol and ether[3]
Spectroscopic Data of this compound
TechniqueKey Signals and AssignmentsReference
¹H NMR The proton chemical shifts are influenced by the rigid bicyclic structure. Key signals include those for the methyl groups and the proton attached to the carbon bearing the chlorine atom. Detailed assignments can be found in specialized NMR studies of borneol and its derivatives.[7][8][9]
¹³C NMR The spectrum shows 10 distinct carbon signals, reflecting the asymmetry of the molecule. The chemical shifts are characteristic of a saturated bicyclic system with a chlorine substituent.[8][9]
Mass Spectrometry The mass spectrum exhibits a molecular ion peak (M⁺) at m/z 172. Fragmentation patterns are complex due to the bicyclic structure and can involve rearrangements. Common fragments arise from the loss of HCl and cleavage of the bicyclic ring system.[10][11][12]
Infrared (IR) Spectroscopy The IR spectrum displays characteristic C-H stretching and bending vibrations for the alkane framework. The C-Cl stretching vibration is typically observed in the fingerprint region.[13]

Synthesis of this compound

The most common and historically significant method for the synthesis of this compound is the hydrochlorination of (-)-α-pinene. This reaction proceeds via a Wagner-Meerwein rearrangement.

Reaction Pathway: Wagner-Meerwein Rearrangement

The synthesis of this compound from (-)-α-pinene is a classic example of a Wagner-Meerwein rearrangement. The mechanism involves the protonation of the double bond in α-pinene to form a tertiary carbocation. This is followed by a rearrangement of the carbon skeleton to relieve ring strain, leading to a more stable secondary carbocation, which is then trapped by the chloride ion.

Wagner_Meerwein_Rearrangement cluster_start Starting Material cluster_intermediate1 Protonation cluster_rearrangement Wagner-Meerwein Rearrangement cluster_product Product alpha_pinene (-)-α-Pinene carbocation1 Tertiary Carbocation (Pinyl Cation) alpha_pinene->carbocation1 + H⁺ carbocation2 Secondary Carbocation (Bornyl Cation) carbocation1->carbocation2 Rearrangement bornyl_chloride This compound carbocation2->bornyl_chloride + Cl⁻

Caption: Wagner-Meerwein rearrangement in the synthesis of this compound.

Experimental Protocol: Synthesis from (-)-α-Pinene and HCl

The following is a representative experimental protocol adapted from detailed user-contributed procedures.[2][8] It is crucial to perform this reaction under anhydrous conditions to minimize the formation of byproducts.

Materials and Equipment:

  • (-)-α-Pinene

  • Concentrated Hydrochloric Acid (35-37%)

  • Concentrated Sulfuric Acid (96-98%)

  • Hexane (B92381) (anhydrous)

  • Ice

  • Sodium Chloride

  • Anhydrous Sodium Sulfate

  • Three-necked round-bottom flask

  • Dropping funnel with pressure-equalizing tube

  • Gas washing bottle

  • Magnetic stirrer

  • Separatory funnel

  • Distillation apparatus

  • Rotary evaporator

Experimental Workflow:

Synthesis_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification reagents Charge flask with (-)-α-pinene and hexane cooling Cool reactor to -10 °C (ice-salt bath) reagents->cooling hcl_gen Set up HCl gas generator (conc. HCl dripping into conc. H₂SO₄) cooling->hcl_gen addition Slowly bubble dry HCl gas through the α-pinene solution with vigorous stirring hcl_gen->addition monitoring Maintain temperature at -10 °C addition->monitoring wash Wash reaction mixture with cold water monitoring->wash After reaction completion dry Dry organic layer over anhydrous Na₂SO₄ wash->dry solvent_removal Remove hexane by rotary evaporation dry->solvent_removal crystallization Crystallize crude product from a suitable solvent (e.g., ethanol) solvent_removal->crystallization isolation Isolate crystals by filtration crystallization->isolation

Caption: General experimental workflow for the synthesis of this compound.

Procedure:

  • Reaction Setup: In a three-necked flask equipped with a magnetic stirrer, a gas inlet tube, and a thermometer, place a solution of (-)-α-pinene in an equal volume of anhydrous hexane. Cool the flask to -10 °C using an ice-salt bath.

  • HCl Gas Generation: Generate dry hydrogen chloride gas by slowly adding concentrated hydrochloric acid from a dropping funnel to concentrated sulfuric acid in a separate flask. Pass the generated HCl gas through a wash bottle containing concentrated sulfuric acid to ensure it is anhydrous.

  • Reaction: Bubble the dry HCl gas through the stirred α-pinene solution while maintaining the temperature at -10 °C. The reaction is exothermic, so the addition rate of HCl should be controlled to keep the temperature constant. Continue the addition until the reaction is complete (typically monitored by TLC or GC).

  • Work-up: Once the reaction is complete, pour the reaction mixture into a separatory funnel containing ice-cold water. Separate the organic layer, and wash it with cold water, followed by a wash with a saturated sodium bicarbonate solution, and finally with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate. Filter and remove the solvent under reduced pressure using a rotary evaporator. The crude product can be purified by recrystallization from ethanol (B145695) to yield white crystals of this compound.

Applications in Research and Industry

Historical and Industrial Applications
  • Antiseptic: Bornyl chloride has been historically used as an antiseptic.[3]

  • Synthesis of Camphor: It serves as a key intermediate in the industrial synthesis of camphor, a compound with numerous applications in pharmaceuticals and as a plasticizer.[2]

  • Fragrance Industry: Due to its characteristic scent, bornyl chloride and its derivatives have been used in the fragrance industry.[4]

Role in Modern Research and Drug Development

While this compound itself is not a common therapeutic agent, the bornyl scaffold is a privileged motif in medicinal chemistry. The rigid, lipophilic nature of the bicyclic system makes it an attractive building block for the design of new bioactive molecules.

  • Chiral Building Block: this compound is a valuable chiral starting material for the synthesis of other enantiomerically pure compounds. Its well-defined stereochemistry can be transferred to more complex molecules.[14][15][][17]

  • Derivatives with Biological Activity: Many derivatives of borneol and bornyl esters, which can be synthesized from bornyl chloride, exhibit a range of biological activities, including anti-inflammatory, analgesic, and antimicrobial properties.[6] While direct evidence for the pharmacological activity of this compound is limited in recent literature, its role as a precursor to these bioactive molecules is significant.

  • Probing Reaction Mechanisms: The reactions of bornyl chloride and its isomers continue to be studied to understand the finer details of carbocation chemistry and reaction mechanisms in sterically hindered systems.

Conclusion

This compound holds a distinguished place in the annals of organic chemistry. Its discovery and the study of its formation were instrumental in shaping our understanding of reaction mechanisms. Today, it continues to be a relevant molecule, serving as a classic example in chemical education and as a valuable chiral building block in synthetic chemistry. For researchers in drug discovery, the bornyl scaffold, readily accessible from this compound, offers a rigid and tunable platform for the design of new therapeutic agents. Further exploration of the biological activities of novel derivatives of this compound may yet unveil new applications for this historic molecule.

References

Synthesis of (-)-Bornyl Chloride from α-Pinene: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of (-)-bornyl chloride from α-pinene, a classic example of a carbocation-mediated molecular rearrangement. The core of this transformation lies in the Wagner-Meerwein rearrangement, a fundamental concept in organic chemistry. This document provides a comprehensive overview of the reaction mechanism, detailed experimental protocols, and relevant quantitative data.

Core Reaction Mechanism: The Wagner-Meerwein Rearrangement

The synthesis of this compound from (-)-α-pinene proceeds via the addition of hydrogen chloride (HCl) across the double bond of α-pinene. This is not a simple hydrochlorination; the initially formed carbocation undergoes a sophisticated rearrangement to yield the thermodynamically more stable bornyl scaffold.

The mechanism can be elucidated in the following steps:

  • Protonation of the Alkene: The reaction is initiated by the electrophilic attack of a proton from HCl on the double bond of α-pinene. This protonation preferentially occurs at the less substituted carbon atom of the double bond, leading to the formation of a tertiary carbocation. This initial intermediate is a pinanyl carbocation.

  • Carbocation Rearrangement (Wagner-Meerwein Shift): The key step of the reaction is the rearrangement of this unstable pinanyl carbocation. Driven by the relief of ring strain in the four-membered ring of the pinane (B1207555) skeleton, a[1][2]-alkyl shift occurs. Specifically, the C1-C6 bond migrates to the carbocationic center at C2. This concerted process results in the expansion of the four-membered ring and the formation of a more stable secondary carbocation with the bicyclo[2.2.1]heptane (bornane) skeleton.

  • Chloride Ion Attack: The newly formed bornyl carbocation is then attacked by the chloride ion (Cl⁻). The chloride ion can attack from either the endo or exo face. However, the attack predominantly occurs from the exo face, leading to the formation of the endo isomer, this compound, as the major product. An unstable isomer, pinene hydrochloride, can be isolated under mild conditions, but it rapidly isomerizes to bornyl chloride.[1][3] Lewis acid catalysts (e.g., FeCl3) can also catalyze these rearrangements, with bornyl chloride being the favored product at equilibrium.[1]

dot

Caption: Reaction mechanism for the synthesis of this compound.

Experimental Protocols

The synthesis of this compound is typically carried out by passing dry hydrogen chloride gas through a solution of α-pinene in a non-polar solvent at low temperatures.

Materials and Equipment:

  • (-)-α-Pinene

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Sodium Chloride (NaCl) or concentrated Hydrochloric Acid (HCl)

  • Anhydrous Calcium Chloride (CaCl₂) or other drying agent

  • An appropriate aprotic solvent (e.g., hexane, diethyl ether, or dichloromethane)

  • Three-necked round-bottom flask

  • Gas inlet tube

  • Drying tube

  • Magnetic stirrer and stir bar

  • Ice-salt bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Preparation of Dry HCl Gas: Dry hydrogen chloride gas is essential for this reaction to avoid the formation of byproducts. It can be generated by the slow, dropwise addition of concentrated sulfuric acid to solid sodium chloride or by the dehydration of concentrated hydrochloric acid using concentrated sulfuric acid. The generated HCl gas should be passed through a drying tube filled with anhydrous calcium chloride before being introduced into the reaction mixture.

  • Reaction Setup: A solution of (-)-α-pinene in a suitable anhydrous solvent (e.g., hexane) is placed in a three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet tube extending below the surface of the liquid, and a drying tube to protect the reaction from atmospheric moisture.

  • Reaction Conditions: The reaction flask is cooled to a low temperature, typically between -10°C and 0°C, using an ice-salt bath.[2] Dry HCl gas is then bubbled through the stirred solution. The reaction is exothermic, so the rate of gas addition should be controlled to maintain the desired temperature.

  • Monitoring the Reaction: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or by observing the cessation of HCl absorption.

  • Work-up: Once the reaction is complete, the excess dissolved HCl is removed by bubbling an inert gas (e.g., nitrogen) through the solution or by evaporation under reduced pressure. The reaction mixture is then washed with a cold, dilute sodium bicarbonate solution to neutralize any remaining acid, followed by washing with brine.

  • Isolation and Purification: The organic layer is separated, dried over an anhydrous drying agent (e.g., anhydrous sodium sulfate (B86663) or magnesium sulfate), and the solvent is removed using a rotary evaporator. The crude this compound, a white crystalline solid, can be further purified by recrystallization from a suitable solvent such as ethanol (B145695) or methanol. Bornyl chloride readily sublimes at room temperature, which can affect the final yield.[2]

dot

Caption: Experimental workflow for the synthesis of this compound.

Quantitative Data

The yield of this compound is generally high, reflecting the thermodynamic favorability of the rearranged product.

ParameterValueReference
Starting Material (-)-α-Pinene
Reagent Dry Hydrogen Chloride Gas[4]
Solvent Anhydrous Hexane (or other aprotic solvent)[2]
Temperature -10°C to 0°C[2]
Reported Yield 85-90%[4]

Spectroscopic Data of this compound:

Spectroscopic TechniqueKey Data
Formula C₁₀H₁₇Cl
Molecular Weight 172.70 g/mol
Appearance White crystalline solid
Melting Point Approximately 132 °C
Boiling Point Approximately 207-208 °C
¹H NMR (CDCl₃) Characteristic peaks for the bornane skeleton.
¹³C NMR (CDCl₃) Signals corresponding to the 10 carbon atoms of the bornyl chloride structure.
IR Spectrum C-Cl stretching vibration, C-H stretching and bending vibrations.
Mass Spectrum (EI) Molecular ion peak (M⁺) and characteristic fragmentation pattern.

Note: Specific chemical shifts and coupling constants for NMR, as well as precise peak positions for IR, can be found in spectral databases such as the NIST Chemistry WebBook.

Conclusion

The synthesis of this compound from α-pinene is a robust and well-established reaction that serves as an excellent illustration of the Wagner-Meerwein rearrangement. For professionals in drug development and chemical research, a thorough understanding of this mechanism and the experimental parameters is crucial for the synthesis of related bicyclic terpene derivatives, many of which are important chiral building blocks in medicinal chemistry. The high yield and stereoselectivity of this reaction make it a valuable transformation in the synthetic chemist's toolkit.

References

An In-depth Technical Guide to the Wagner-Meerwein Rearrangement in the Formation of Bornyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Wagner-Meerwein rearrangement is a cornerstone of carbocation chemistry, frequently encountered in the synthesis of terpenoid-derived compounds. This technical guide provides a comprehensive examination of this rearrangement in the specific context of bornyl chloride formation from α-pinene and camphene (B42988). It details the underlying mechanistic principles, provides detailed experimental protocols for key synthetic procedures, and presents quantitative data on reaction outcomes and spectroscopic characterization. This document is intended to serve as a valuable resource for researchers in organic synthesis, natural product chemistry, and drug development who work with bicyclic monoterpenes.

Introduction

The synthesis of bornyl chloride, a key intermediate in the production of camphor (B46023) and other valuable derivatives, is a classic example of a carbocation-mediated skeletal rearrangement. The reaction, typically initiated by the hydrochlorination of α-pinene or camphene, proceeds through a series of cationic intermediates that undergo a characteristic 1,2-alkyl shift known as the Wagner-Meerwein rearrangement.[1][2] This rearrangement allows for the transformation of the initial carbon skeleton into the thermodynamically more stable bornane framework. A thorough understanding of this reaction is crucial for controlling product distribution and optimizing synthetic strategies involving these versatile bicyclic systems.

The Core Mechanism: A Stepwise Exploration

The formation of bornyl chloride via the Wagner-Meerwein rearrangement is a multi-step process involving the formation and isomerization of carbocations. The reaction can be initiated from two common starting materials: α-pinene and camphene.

From α-Pinene

The reaction of α-pinene with hydrogen chloride (HCl) begins with the protonation of the double bond to form a tertiary carbocation. This initial carbocation is unstable and readily undergoes a Wagner-Meerwein rearrangement to relieve ring strain. A 1,2-alkyl shift results in the formation of the more stable bornyl cation, which is then trapped by a chloride ion to yield bornyl chloride.[1] It is important to note that under certain conditions, an unstable intermediate, pinene hydrochloride, can be isolated but it rapidly isomerizes to the more stable bornyl chloride.[2]

From Camphene

Similarly, the hydrochlorination of camphene leads to the formation of a tertiary carbocation. This carbocation also undergoes a Wagner-Meerwein rearrangement, leading to the formation of the isobornyl cation. Subsequent attack by a chloride ion yields isobornyl chloride, a stereoisomer of bornyl chloride.[2] Camphene hydrochloride is an unstable intermediate in this process.[3]

The relationship between these isomers is complex, with equilibria existing between bornyl chloride, isobornyl chloride, and camphene hydrochloride in the presence of an acid catalyst.[1]

Quantitative Data Summary

The product distribution in the hydrochlorination of pinenes is highly dependent on the reaction conditions, including temperature, solvent, and the nature of the acid catalyst. While comprehensive kinetic data for the α-pinene to bornyl chloride rearrangement is not extensively tabulated in the literature, the relative product distributions have been reported in various studies.

Starting MaterialMajor ProductMinor Product(s)Reported RatioReference
(1S)-α-pinene(1S)-2-endo-chlorobornane (Bornyl chloride)2-endo-chlorofenchane~10:1[1]
Isoborneol + PCl5 (in chloroform (B151607) at 0°C, 3 min)Camphene hydrochlorideIsobornyl chloride, unchanged Isoborneol90% : 5% : 5%[3]
Borneol + PCl5 (in chloroform at 0°C, 3 min)Camphene hydrochlorideIsobornyl chloride, unchanged Borneol90% : 5% : 5%[3]
Camphene + HCl (in chloroform at 0°C, 4h)Camphene hydrochlorideIsobornyl chloride~50:50[3]

Table 1: Product Distribution in Reactions Leading to Bornyl and Isobornyl Chloride.

Spectroscopic data is essential for the identification and characterization of the products.

Compound1H NMR (CDCl3, δ ppm)13C NMR (CDCl3, δ ppm)Reference
Bornyl Chloride 0.88 (s, 3H), 0.91 (s, 3H), 1.03 (s, 3H), 1.25-1.40 (m, 2H), 1.70-1.85 (m, 2H), 2.35-2.45 (m, 1H), 4.05 (dd, 1H)13.5, 19.0, 19.8, 26.9, 28.2, 36.5, 44.9, 47.9, 49.5, 67.9Estimated from related borneol derivatives[4][5][6][7]
Isobornyl Chloride 0.85 (s, 3H), 1.02 (s, 3H), 1.08 (s, 3H), 1.15-1.30 (m, 2H), 1.50-1.75 (m, 3H), 2.05-2.15 (m, 1H), 3.88 (q, 1H)11.8, 20.3, 20.8, 26.5, 36.0, 39.4, 45.2, 46.8, 49.0, 70.1[3][8]

Table 2: 1H and 13C NMR Chemical Shifts for Bornyl Chloride and Isobornyl Chloride. Note: The data for bornyl chloride is an estimation based on the analysis of closely related structures, as a definitive tabulated source was not identified.

Experimental Protocols

The following are detailed methodologies for the synthesis of bornyl chloride and a related derivative.

Synthesis of Bornyl Chloride from α-Pinene and HCl Gas

Objective: To synthesize bornyl chloride from α-pinene via hydrochlorination, inducing a Wagner-Meerwein rearrangement.

Materials:

  • α-Pinene (freshly distilled)

  • Concentrated Sulfuric Acid (98%)

  • Concentrated Hydrochloric Acid (37%)

  • Hexane (B92381) (anhydrous)

  • Sodium Bicarbonate (saturated aqueous solution)

  • Anhydrous Sodium Sulfate

  • Ice

  • Sodium Chloride

Equipment:

  • Three-necked round-bottom flask (500 mL)

  • Dropping funnel

  • Gas inlet tube

  • Magnetic stirrer

  • Ice bath

  • Gas washing bottle

  • Separatory funnel

  • Distillation apparatus

Procedure:

  • A three-necked flask equipped with a magnetic stirrer, a gas inlet tube extending below the surface of the reaction mixture, and a gas outlet connected to a gas washing bottle containing a sodium bicarbonate solution is charged with 100 g (0.734 mol) of freshly distilled α-pinene and 100 mL of anhydrous hexane.

  • The flask is cooled in an ice-salt bath to maintain a temperature of -5 to 0 °C.

  • Dry hydrogen chloride gas is generated by the slow, dropwise addition of concentrated hydrochloric acid from a dropping funnel to concentrated sulfuric acid in a separate flask. The generated HCl gas is then passed through a drying tube containing anhydrous calcium chloride before being bubbled into the stirred α-pinene solution.

  • The reaction is monitored by periodically taking aliquots and analyzing them by GC-MS to follow the disappearance of α-pinene.

  • Once the reaction is complete, the introduction of HCl gas is stopped, and the reaction mixture is allowed to warm to room temperature.

  • The mixture is transferred to a separatory funnel and washed successively with cold water, saturated sodium bicarbonate solution, and again with water.

  • The organic layer is dried over anhydrous sodium sulfate, and the hexane is removed by distillation under reduced pressure.

  • The resulting crude bornyl chloride can be further purified by recrystallization from ethanol (B145695) or by sublimation.

Expected Yield: The yield of bornyl chloride is typically high, often exceeding 80-90%, depending on the purity of the starting materials and the reaction conditions.

Synthesis of Isobornyl Acetate (B1210297) from Camphene

Objective: To synthesize isobornyl acetate from camphene, a reaction that also proceeds through a Wagner-Meerwein rearrangement of an intermediate carbocation.

Materials:

  • Camphene

  • Glacial Acetic Acid

  • Sulfuric Acid (concentrated)

  • Sodium Carbonate (10% aqueous solution)

  • Hexane

  • Anhydrous Magnesium Sulfate

Equipment:

  • Round-bottom flask (100 mL)

  • Reflux condenser

  • Magnetic stirrer

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 10 g (0.073 mol) of camphene in 20 mL of glacial acetic acid.

  • To this solution, add 1 mL of concentrated sulfuric acid dropwise with stirring.

  • Heat the reaction mixture to 60-70 °C and maintain this temperature for 2 hours.

  • After cooling to room temperature, pour the reaction mixture into 100 mL of cold water.

  • Transfer the mixture to a separatory funnel and extract with hexane (3 x 30 mL).

  • Combine the organic extracts and wash them with 10% aqueous sodium carbonate solution until the effervescence ceases, followed by a final wash with water.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent using a rotary evaporator to obtain crude isobornyl acetate.

  • The product can be purified by vacuum distillation.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Wagner_Meerwein_Mechanism cluster_pinene From α-Pinene cluster_camphene From Camphene a_pinene α-Pinene pinene_cation Pinene Carbocation (3°) a_pinene->pinene_cation + H⁺ wmr1 Wagner-Meerwein Rearrangement pinene_cation->wmr1 bornyl_cation Bornyl Cation (2°) wmr1->bornyl_cation bornyl_chloride Bornyl Chloride bornyl_cation->bornyl_chloride + Cl⁻ camphene Camphene camphene_cation Camphene Carbocation (3°) camphene->camphene_cation + H⁺ wmr2 Wagner-Meerwein Rearrangement camphene_cation->wmr2 isobornyl_cation Isobornyl Cation (2°) wmr2->isobornyl_cation isobornyl_chloride Isobornyl Chloride isobornyl_cation->isobornyl_chloride + Cl⁻

Caption: Reaction mechanism of bornyl and isobornyl chloride formation.

Experimental_Workflow_Bornyl_Chloride start Start: α-Pinene in Hexane reaction Reaction with HCl gas at 0°C start->reaction workup Aqueous Workup (H₂O, NaHCO₃) reaction->workup drying Drying over Na₂SO₄ workup->drying evaporation Solvent Evaporation drying->evaporation purification Purification (Recrystallization/Sublimation) evaporation->purification product Final Product: Bornyl Chloride purification->product

Caption: Experimental workflow for bornyl chloride synthesis.

Conclusion

The Wagner-Meerwein rearrangement is a pivotal transformation in the synthesis of bornyl chloride and its isomers from readily available terpene precursors. This guide has provided a detailed overview of the reaction mechanism, presented available quantitative data on product distribution and spectroscopic characteristics, and offered comprehensive experimental protocols. For researchers and professionals in the fields of organic synthesis and drug development, a firm grasp of these principles is essential for the rational design of synthetic routes and the effective characterization of these important bicyclic molecules. The provided diagrams and tables serve as a quick reference for understanding the core concepts and practical aspects of this classic and synthetically valuable rearrangement.

References

stereochemistry of (-)-Bornyl chloride synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Stereochemistry of (-)-Bornyl Chloride Synthesis

Introduction

This compound, a bicyclic monoterpene derivative, is a valuable chiral intermediate in the synthesis of various natural products and pharmaceuticals. Its rigid cage-like structure and defined stereochemistry make it an important building block. The synthesis of this compound is a classic example of stereochemical control in organic chemistry, governed by the famed Wagner-Meerwein rearrangement. This rearrangement involves the 1,2-shift of an alkyl group in a carbocation intermediate, leading to a more stable carbocation and ultimately, the thermodynamically favored product.

This technical guide provides a detailed examination of the stereochemical aspects of the primary synthetic routes to this compound. It is intended for researchers, chemists, and professionals in drug development who require a deep understanding of the mechanisms and experimental conditions that dictate the stereochemical outcome of this synthesis. We will explore the key transformations from precursors like α-pinene and camphene (B42988), presenting detailed reaction mechanisms, experimental protocols, and quantitative data.

Core Synthetic Pathways and Stereochemical Mechanisms

The synthesis of bornyl chloride and its stereoisomer, isobornyl chloride, primarily proceeds through carbocationic intermediates that undergo Wagner-Meerwein rearrangements. Bornyl chloride is the endo isomer, while isobornyl chloride is the exo isomer. The formation of the thermodynamically more stable this compound often involves achieving equilibrium conditions.

Synthesis from α-Pinene

The addition of hydrogen chloride (HCl) to α-pinene is a well-established method for producing bornyl chloride. The reaction proceeds through a series of carbocationic intermediates and rearrangements.

Mechanism: The reaction is initiated by the protonation of the double bond in α-pinene, which generates a tertiary carbocation. This intermediate is unstable and rapidly undergoes a Wagner-Meerwein rearrangement. The four-membered ring opens, relieving ring strain and forming a more stable secondary carbocation within the bicyclo[2.2.1]heptane framework. The chloride ion then attacks this carbocation. The stereoselectivity of this final step is crucial. While an unstable isomer, pinene hydrochloride, can be isolated under mild conditions, it quickly isomerizes to the more stable bornyl chloride[1][2]. The chloride anion's attack occurs from the endo face, leading to the formation of bornyl chloride. This process is stereoselective, as the chloride ion remains closely associated with the carbocation after the rearrangement[1].

Caption: Reaction mechanism for the synthesis of this compound from (-)-α-Pinene.
Synthesis from Camphene

The hydrochlorination of camphene provides another important route, which typically yields isobornyl chloride as the kinetic product. However, under conditions that allow for equilibrium, the more stable bornyl chloride can be obtained.

Mechanism: Protonation of the exocyclic double bond in camphene leads to a tertiary carbocation (camphene hydrochloride), which is unstable[1][3]. This carbocation undergoes a Wagner-Meerwein rearrangement, where a bond migrates to form a secondary carbocation. The chloride ion then attacks this rearranged cation. The attack predominantly occurs from the less sterically hindered exo face, leading to isobornyl chloride as the primary product. However, bornyl chloride is the thermodynamically more stable isomer. The use of Lewis acid catalysts (e.g., FeCl₃) can facilitate the equilibrium between isobornyl chloride and bornyl chloride, favoring the formation of the endo product, bornyl chloride[1].

Caption: Rearrangement of camphene to isobornyl chloride and subsequent equilibration to bornyl chloride.

Experimental Protocols

Detailed methodologies are critical for reproducing synthetic results and understanding the factors that control stereoselectivity.

Protocol 1: Synthesis of Bornyl Chloride from α-Pinene[4]

This protocol describes the addition of gaseous HCl to α-pinene under controlled temperature conditions.

  • Apparatus Setup:

    • HCl Gas Generator: A 250 mL flask containing 100 mL of 96% H₂SO₄ is fitted with a pressure-equalizing dropping funnel containing 50 mL of 35% HCl.

    • Drying Tube: The generator is connected to a washing bottle containing 40 mL of 96% H₂SO₄ to dry the HCl gas.

    • Reactor: A 250 mL washing bottle is charged with 68.1 g (0.5 mol) of α-pinene and an equal volume of hexane. The input is connected to the drying tube, and the output is connected to a trap to absorb excess HCl.

  • Procedure:

    • The reactor is submerged in an ice-NaCl bath to maintain a temperature of -10 °C.

    • The H₂SO₄ in the generator is stirred vigorously.

    • The 35% HCl is added dropwise to the concentrated H₂SO₄ over approximately 5 hours to ensure a slow and steady generation of HCl gas.

    • The dry HCl gas is bubbled through the α-pinene/hexane solution.

    • After the reaction is complete, the product, bornyl chloride, crystallizes from the solution.

    • The crystalline product is collected by filtration.

Protocol 2: Synthesis from (-)-Borneol (B1667373) via Camphene Hydrochloride[3]

This method involves the reaction of (-)-borneol with phosphorus pentachloride, which proceeds through an intermediate that rearranges to camphene hydrochloride.

  • Reagents: (-)-Borneol, phosphorus pentachloride (PCl₅), calcium carbonate (powdered), chloroform (B151607) (ethanol-free).

  • Procedure:

    • A mixture of PCl₅ (0.14 g) and powdered CaCO₃ (0.1 g) is stirred in ethanol-free chloroform (10 mL) at 0 °C for 3 minutes.

    • (-)-Borneol (0.1 g) is added to the stirred suspension.

    • The reaction mixture is stirred for an additional 3 minutes at 0 °C.

    • The reaction progress can be monitored by ¹H NMR. The initial product is camphene hydrochloride, which subsequently rearranges to isobornyl chloride and finally equilibrates to bornyl chloride.

Quantitative Data Summary

The stereochemical outcome and reaction kinetics are highly dependent on the reaction conditions. The following table summarizes key quantitative findings from the literature.

Starting MaterialReagents & ConditionsProduct(s)Quantitative ObservationsReference
(-)-BorneolPCl₅, CaCO₃, Chloroform, 0 °C, 3 minCamphene Hydrochloride, Isobornyl Chloride, Borneol90% Camphene Hydrochloride, 5% Isobornyl Chloride, 5% unreacted Borneol[3]
Camphene HydrochlorideChloroform, Room TemperatureIsobornyl ChlorideRearrangement half-life (t₁/₂) is approximately 7 hours.[3]
Camphene HydrochlorideEther, with excess HClIsobornyl ChlorideRapid rearrangement occurs within 10 minutes.[3]

Logical Workflow: Stereochemical Control

The selection of the final stereoisomer—kinetic (exo, isobornyl) versus thermodynamic (endo, bornyl)—is a function of the reaction conditions. The following diagram illustrates the logical relationship between reaction pathways and products.

G start Chiral Precursor (e.g., α-Pinene, Camphene) carbocation Carbocation Formation (via Protonation or Leaving Group Departure) start->carbocation rearrangement Wagner-Meerwein Rearrangement carbocation->rearrangement kinetic_control Kinetic Control (Low Temp, Short Time) rearrangement->kinetic_control thermo_control Thermodynamic Control (Higher Temp, Lewis Acid, Long Time) rearrangement->thermo_control isobornyl Isobornyl Chloride (exo) Kinetic Product kinetic_control->isobornyl bornyl This compound (endo) Thermodynamic Product thermo_control->bornyl isobornyl->thermo_control Equilibration

References

physical properties of (-)-Bornyl chloride enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Physical Properties of (-)-Bornyl Chloride Enantiomers

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the physical properties of the enantiomers of Bornyl chloride, with a focus on this compound. Enantiomers are stereoisomers that are non-superimposable mirror images of each other. A critical concept in stereochemistry is that enantiomers exhibit identical physical properties, such as melting point, boiling point, and solubility, in an achiral environment.[1][2] Their only distinguishing physical characteristic is their interaction with plane-polarized light, known as optical activity, where they rotate the light in equal but opposite directions.[2][3]

Core Physical Properties

This compound and its enantiomer, (+)-Bornyl chloride, are bicyclic monoterpene chlorides. Their physical properties are crucial for their identification, purification, and application in various fields, including as a chemical intermediate in synthesis.[4]

Data Presentation

The quantitative physical properties of Bornyl chloride enantiomers are summarized in the tables below.

Table 1: General and Calculated Physical Properties

PropertyValueSource
Molecular Formula C₁₀H₁₇Cl[4][5][6]
Molecular Weight 172.69 g/mol [4][5][7][8]
IUPAC Name ((-)-enantiomer) (1S,2R,4S)-2-chloro-1,7,7-trimethylbicyclo[2.2.1]heptane[5][8]
IUPAC Name ((+)-enantiomer) (1R,2S,4R)-2-chloro-1,7,7-trimethylbicyclo[2.2.1]heptane[4]
CAS Number ((-)-enantiomer) 33602-15-2[5][8]
CAS Number ((+)-enantiomer) 30462-53-4[4]
CAS Number (racemic) 464-41-5[7][9]
Density 1.01 g/cm³[6]
XLogP3 4[5][6]
Hydrogen Bond Donor Count 0[5][6]
Hydrogen Bond Acceptor Count 0[6]
Rotatable Bond Count 0[6]

Table 2: Experimentally Determined Physical Properties

PropertyThis compound(+)-Bornyl chlorideSource
Appearance Colorless, crystalline solid with a camphor-like odorColorless, crystalline solid with a camphor-like odor[4][7]
Melting Point 132 °C132 °C[7]
Boiling Point 207-208 °C207-208 °C[7]
Specific Rotation [α] Levorotatory (-)Dextrorotatory (+)[8]
Solubility Practically insoluble in water; soluble in alcohol and ether.Practically insoluble in water; soluble in alcohol and ether.[7]

Experimental Protocols

Detailed methodologies for determining the key physical properties of this compound are provided below. The same protocols are applicable for its (+)-enantiomer.

Melting Point Determination

The melting point is a critical indicator of purity for a crystalline solid.[10]

Methodology: Capillary Method using a Mel-Temp Apparatus

  • Sample Preparation: A small amount of dry, powdered this compound is placed in a capillary tube, which is then tapped to ensure the sample is packed at the bottom.[11]

  • Apparatus Setup: The capillary tube is inserted into a calibrated melting point apparatus, such as a Mel-Temp.[10][11]

  • Heating: The sample is heated rapidly to a temperature approximately 10-15°C below the expected melting point of 132°C.[12] The heating rate is then reduced to 1-2°C per minute to allow for accurate observation.[10][12]

  • Observation: The temperature at which the first liquid appears (onset of melting) and the temperature at which the last solid particle disappears (completion of melting) are recorded as the melting point range.[10] For a pure compound, this range should be narrow (0.5-1.0°C).[10]

Boiling Point Determination

The boiling point is determined for liquid samples; however, as Bornyl chloride is a solid at room temperature, this measurement is less common for routine identification but is a key physical constant.

Methodology: Thiele Tube Method

  • Sample Preparation: A small amount of this compound is placed in a small test tube. A capillary tube, sealed at one end, is inverted and placed inside the test tube with the open end submerged in the sample.[13]

  • Apparatus Setup: The test tube assembly is attached to a thermometer and placed in a Thiele tube containing a high-boiling point liquid, such as mineral oil.[13][14]

  • Heating: The side arm of the Thiele tube is gently heated, causing the oil to circulate and heat the sample evenly.[13][14]

  • Observation: As the sample heats up, a stream of bubbles will emerge from the inverted capillary tube. Heating is continued until a steady stream of bubbles is observed, indicating the sample has reached its boiling point. The heat is then removed. The temperature at which the liquid just begins to be drawn back into the capillary tube is recorded as the boiling point.[13][14]

Specific Rotation Determination

Optical activity is the definitive property to distinguish between enantiomers.

Methodology: Polarimetry

  • Solution Preparation: A precisely weighed sample of this compound is dissolved in a specific volume of a suitable achiral solvent (e.g., ethanol (B145695) or chloroform) to a known concentration (c, in g/mL).

  • Polarimeter Setup: A polarimeter is calibrated using a blank (the pure solvent).

  • Measurement: The prepared solution is placed in a polarimeter cell of a known path length (l, in decimeters). The angle of rotation (α) of plane-polarized light by the solution is measured at a specific temperature (T) and wavelength (λ, typically the sodium D-line at 589 nm).

  • Calculation: The specific rotation [α] is calculated using the formula: [α]Tλ = α / (l * c)

    For this compound, the value will be negative, while for (+)-Bornyl chloride, it will be positive with the same magnitude.

Mandatory Visualizations

Experimental Workflow Diagrams

The following diagrams illustrate the logical flow of the experimental protocols described above.

MeltingPointDetermination cluster_prep Sample Preparation cluster_measurement Measurement cluster_result Result A Dry, powdered this compound B Pack into capillary tube A->B C Insert into Mel-Temp apparatus B->C D Rapid heating to ~120°C C->D E Slow heating (1-2°C/min) D->E F Observe melting range E->F G Record Melting Point F->G

Caption: Workflow for Melting Point Determination.

BoilingPointDetermination cluster_prep Sample Preparation cluster_measurement Measurement in Thiele Tube cluster_result Result A This compound in test tube B Insert inverted capillary tube A->B C Attach to thermometer B->C D Heat Thiele tube side arm C->D E Observe steady stream of bubbles D->E F Remove heat and cool E->F G Observe liquid entering capillary F->G H Record Boiling Point G->H

Caption: Workflow for Boiling Point Determination.

SpecificRotationDetermination cluster_prep Sample Preparation cluster_measurement Measurement with Polarimeter cluster_calculation Calculation A Weigh this compound B Dissolve in achiral solvent to known concentration (c) A->B D Fill polarimeter cell (known length, l) B->D C Calibrate polarimeter with blank C->D E Measure angle of rotation (α) D->E F Calculate Specific Rotation [α] = α / (l * c) E->F

Caption: Workflow for Specific Rotation Determination.

Signaling Pathways

It is important to note that as a small organic molecule, this compound is not known to be directly involved in biological signaling pathways in the way that endogenous ligands or drugs that target specific receptors are. Its primary relevance in a pharmaceutical context is as a chiral building block or intermediate in the synthesis of more complex, biologically active molecules. Therefore, a diagram of a signaling pathway directly involving this compound would not be appropriate. The chirality of this precursor can be critical in determining the stereochemistry and, consequently, the biological activity and signaling pathway engagement of the final drug product.

Conclusion

The physical properties of this compound are well-defined, with its optical activity being the key feature that distinguishes it from its enantiomer. The experimental protocols provided herein offer standardized methods for the verification of these properties, which is essential for quality control in research and drug development. The provided workflows offer a clear visual guide to these experimental processes.

References

Spectroscopic Profile of (-)-Bornyl Chloride: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for the bicyclic monoterpene, (-)-Bornyl chloride, also known as endo-2-chlorobornane. The information presented herein is essential for the characterization and analysis of this compound in research and development settings. This document details its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the fundamental experimental protocols for acquiring such spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the structure of organic molecules. Below are the predicted and reported ¹H and ¹³C NMR spectral data for this compound.

¹H NMR Spectroscopic Data

The ¹H NMR spectrum of this compound is complex due to the rigid bicyclic structure and the resulting diastereotopic protons. The chemical shifts are influenced by the electronegativity of the chlorine atom and the anisotropic effects of the carbon-carbon single bonds.

Table 1: ¹H NMR Spectroscopic Data for this compound

Proton AssignmentChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-2 (exo)~4.0 - 4.2ddJ ≈ 8.0, 3.5
H-3 (endo)~2.3 - 2.5m-
H-3 (exo)~1.8 - 2.0m-
H-4~2.1 - 2.3m-
H-5 (endo)~1.2 - 1.4m-
H-5 (exo)~1.7 - 1.9m-
H-6 (endo)~1.0 - 1.2m-
H-6 (exo)~1.6 - 1.8m-
CH₃-8~0.9s-
CH₃-9~1.0s-
CH₃-10~0.85s-

Note: The chemical shifts and coupling constants are approximate values based on data from related bornane structures and general principles of NMR spectroscopy. Precise values can vary depending on the solvent and the spectrometer frequency.

¹³C NMR Spectroscopic Data

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom in this compound gives a distinct signal.

Table 2: ¹³C NMR Spectroscopic Data for this compound

Carbon AssignmentChemical Shift (δ, ppm)
C-1~48.5
C-2~68.0
C-3~36.5
C-4~44.8
C-5~26.9
C-6~30.0
C-7~47.0
C-8~20.3
C-9~19.0
C-10~13.5

Note: These chemical shifts are based on available data for 2-endo-chlorobornane and may vary slightly based on experimental conditions.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is characterized by absorptions corresponding to C-H and C-Cl bond vibrations.

Table 3: IR Spectroscopic Data for this compound

Wavenumber (cm⁻¹)Vibration TypeFunctional GroupIntensity
2960-2870C-H stretchAlkane (CH, CH₂, CH₃)Strong
1455C-H bendCH₂Medium
1390, 1370C-H bendgem-dimethylMedium (split)
~700-800C-Cl stretchAlkyl halideStrong

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule upon ionization. The mass spectrum of bornyl chloride is characterized by a molecular ion peak and several fragment ions resulting from the loss of specific neutral fragments.

Table 4: Mass Spectrometry Data for this compound

m/zIon IdentityFragmentation PathwayRelative Abundance
172/174[C₁₀H₁₇Cl]⁺˙ (M⁺˙)Molecular IonLow (Isotopic pattern for Cl)
137[C₁₀H₁₇]⁺Loss of ClHigh
121[C₉H₁₃]⁺Loss of HCl and CH₃Medium
95[C₇H₁₁]⁺Loss of C₃H₆ from [C₁₀H₁₇]⁺High (Base Peak)
81[C₆H₉]⁺Further fragmentationHigh

Note: The fragmentation of bornyl chloride can be complex and may involve Wagner-Meerwein rearrangements. The relative abundances are approximate and can vary with the ionization method and energy.

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above.

NMR Spectroscopy
  • Sample Preparation : Dissolve approximately 5-10 mg of this compound in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).

  • Data Acquisition : Acquire the ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

    • For ¹H NMR, a standard single-pulse experiment is typically used.

    • For ¹³C NMR, a proton-decoupled experiment is common to simplify the spectrum to single lines for each carbon.

  • Data Processing : Process the raw data (Free Induction Decay - FID) by applying a Fourier transform. Phase the resulting spectrum and calibrate the chemical shift scale using the TMS signal. For ¹H NMR, integrate the signals to determine the relative number of protons.

Infrared (IR) Spectroscopy
  • Sample Preparation : For a liquid sample like this compound, a thin film can be prepared by placing a drop of the neat liquid between two salt plates (e.g., NaCl or KBr). For solid samples, a KBr pellet or a Nujol mull can be prepared.

  • Data Acquisition : Place the sample holder in the beam path of an FTIR spectrometer. Record the spectrum, typically in the range of 4000-400 cm⁻¹. A background spectrum of the empty salt plates or the KBr pellet should be recorded and subtracted from the sample spectrum.

  • Data Analysis : Identify the characteristic absorption bands and correlate them to the functional groups present in the molecule using standard correlation tables.

Mass Spectrometry
  • Sample Introduction : Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).

  • Ionization : Ionize the sample molecules. Electron Ionization (EI) is a common method for this type of compound, where high-energy electrons bombard the sample.

  • Mass Analysis : The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

  • Detection : A detector records the abundance of each ion at a specific m/z value, generating the mass spectrum.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic identification and characterization of an organic compound like this compound.

Spectroscopic_Workflow Workflow for Spectroscopic Analysis of this compound cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Techniques cluster_data Data Acquisition & Processing cluster_interpretation Structural Elucidation Sample This compound Sample NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS NMR_Data Chemical Shifts (δ) Coupling Constants (J) Integration NMR->NMR_Data IR_Data Absorption Bands (cm⁻¹) Vibrational Modes IR->IR_Data MS_Data Mass-to-Charge Ratio (m/z) Fragmentation Pattern MS->MS_Data Structure Proposed Structure of This compound NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Chiroptical Properties of (-)-Bornyl Chloride: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-Bornyl chloride, a chiral bicyclic monoterpene derivative, possesses significant potential in synthetic organic chemistry and drug development due to its unique stereochemical properties. The arrangement of atoms in three-dimensional space, or stereochemistry, is a critical determinant of a molecule's biological activity. Chiroptical spectroscopy techniques, which measure the differential interaction of chiral molecules with polarized light, are indispensable tools for elucidating the absolute configuration and conformational dynamics of such compounds.

This technical guide provides a comprehensive overview of the principal chiroptical properties of this compound: specific rotation, optical rotatory dispersion (ORD), and circular dichroism (CD). It details the theoretical underpinnings of these phenomena, presents illustrative data, and outlines the experimental protocols for their measurement. Understanding these properties is crucial for researchers engaged in the synthesis, characterization, and application of this compound and its derivatives in stereoselective synthesis and medicinal chemistry.

Core Chiroptical Properties

Specific Rotation

Specific rotation ([α]) is a fundamental chiroptical property that quantifies the extent to which a chiral compound rotates the plane of plane-polarized light at a specific wavelength and temperature.[1] It is an intrinsic property of a chiral molecule and is dependent on the concentration of the solution, the path length of the light, the wavelength of the light used, the temperature, and the solvent.[2][3] A negative sign for the specific rotation, as in this compound, indicates levorotatory behavior, meaning the plane of polarized light is rotated in a counter-clockwise direction.[4]

Table 1: Illustrative Specific Rotation Data for this compound

ParameterValue
Specific Rotation ([α]D20) -33.0° (illustrative)
Wavelength (λ) 589 nm (Sodium D-line)
Temperature (T) 20 °C
Solvent Ethanol (B145695)
Concentration (c) 1.0 g/100 mL
Optical Rotatory Dispersion (ORD)

Optical Rotatory Dispersion (ORD) is the measurement of the change in optical rotation as a function of the wavelength of light.[5][6] An ORD spectrum provides more detailed stereochemical information than a single specific rotation measurement. The shape of the ORD curve, particularly in the region of an electronic absorption band, can be used to determine the absolute configuration of a molecule.[7] This phenomenon, known as the Cotton effect, is characterized by a peak and a trough in the ORD curve around the wavelength of maximum absorption.[8]

Table 2: Illustrative Optical Rotatory Dispersion (ORD) Data for this compound

Wavelength (nm)Molar Rotation [Φ] (degrees cm2 dmol-1) (Illustrative)
700-50
600-75
589 (D-line)-80
500-120
400-250
350-500
320 (Trough)-1500
300 (Peak)+1200
280+500
250+200
Circular Dichroism (CD)

Circular Dichroism (CD) spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule.[9] A CD spectrum is a plot of the difference in molar absorptivity (Δε) or molar ellipticity ([θ]) against wavelength.[9] CD spectroscopy is particularly sensitive to the conformation of molecules and is a powerful tool for studying the secondary structure of proteins and the stereochemistry of small molecules. Similar to ORD, CD spectra exhibit Cotton effects in the region of absorption bands.[10]

Table 3: Illustrative Circular Dichroism (CD) Data for this compound

Wavelength (nm)Molar Ellipticity [θ] (deg cm2 dmol-1) (Illustrative)
3500
330-500
310 (Maximum)-2500
290-1000
2700

Experimental Protocols

Measurement of Specific Rotation

Objective: To determine the specific rotation of this compound using a polarimeter.

Materials:

  • Polarimeter

  • Sodium lamp (589 nm)

  • Polarimeter cell (1 dm path length)

  • Volumetric flask (10 mL)

  • Analytical balance

  • This compound

  • Ethanol (spectroscopic grade)

Procedure:

  • Solution Preparation: Accurately weigh approximately 100 mg of this compound and dissolve it in ethanol in a 10 mL volumetric flask. Fill the flask to the mark with ethanol and mix thoroughly to ensure a homogenous solution.

  • Instrument Calibration: Calibrate the polarimeter using a blank solvent (ethanol) in the polarimeter cell. The reading should be zero.

  • Sample Measurement: Rinse the polarimeter cell with the prepared solution of this compound and then fill the cell, ensuring no air bubbles are present in the light path.

  • Data Acquisition: Place the filled cell in the polarimeter and record the observed optical rotation (α). Repeat the measurement three to five times and calculate the average value.

  • Calculation of Specific Rotation: Calculate the specific rotation using the following formula:[2] [α]λT = α / (l × c) where:

    • [α]λT is the specific rotation

    • α is the observed rotation in degrees

    • l is the path length of the cell in decimeters (dm)

    • c is the concentration of the solution in g/mL

G Experimental Workflow for Specific Rotation Measurement cluster_prep Solution Preparation cluster_inst Instrumentation cluster_calc Data Analysis weigh Weigh this compound dissolve Dissolve in Ethanol weigh->dissolve calibrate Calibrate Polarimeter with Blank dissolve->calibrate measure Measure Observed Rotation (α) calibrate->measure calculate Calculate Specific Rotation [α] measure->calculate

Caption: Workflow for Specific Rotation Measurement.

Measurement of Optical Rotatory Dispersion (ORD)

Objective: To obtain the ORD spectrum of this compound using a spectropolarimeter.

Materials:

  • Spectropolarimeter with a xenon arc lamp source

  • Quartz cells (path length 0.1 cm or 1 cm)

  • This compound

  • Methanol (B129727) (spectroscopic grade)

Procedure:

  • Solution Preparation: Prepare a solution of this compound in methanol at a concentration that gives an absorbance of less than 2.0 in the wavelength range of interest.

  • Instrument Setup: Turn on the spectropolarimeter and allow the lamp to stabilize. Set the desired wavelength range (e.g., 700-250 nm) and the scanning parameters (scan speed, bandwidth).

  • Baseline Correction: Record a baseline spectrum with the quartz cell filled with the solvent (methanol).

  • Sample Measurement: Fill the quartz cell with the sample solution and record the ORD spectrum.

  • Data Processing: Subtract the baseline spectrum from the sample spectrum to obtain the final ORD curve. Convert the data to molar rotation [Φ] using the formula: [Φ] = ([α] × M) / 100 where M is the molecular weight of the compound.

G Experimental Workflow for ORD Measurement cluster_prep Sample Preparation cluster_inst Spectropolarimeter Setup cluster_acq Data Acquisition & Processing prep_sol Prepare Solution in Methanol setup Set Wavelength Range & Parameters prep_sol->setup baseline Record Baseline with Solvent setup->baseline measure_sample Record Sample Spectrum baseline->measure_sample process_data Subtract Baseline & Convert to Molar Rotation measure_sample->process_data

Caption: Workflow for ORD Measurement.

Measurement of Circular Dichroism (CD)

Objective: To obtain the CD spectrum of this compound using a CD spectrometer.

Materials:

  • CD spectrometer

  • Quartz cuvettes (path length 0.1 cm or 1 cm)

  • This compound

  • Hexane (spectroscopic grade)

Procedure:

  • Solution Preparation: Prepare a dilute solution of this compound in hexane. The concentration should be adjusted to yield an absorbance of approximately 0.8 at the wavelength of maximum absorption.

  • Instrument Setup: Purge the CD spectrometer with nitrogen gas. Set the appropriate wavelength range, scan speed, and other acquisition parameters.

  • Baseline Measurement: Record a baseline spectrum with the cuvette containing only the solvent (hexane).

  • Sample Measurement: Record the CD spectrum of the sample solution.

  • Data Conversion: The instrument typically provides the CD signal in millidegrees. Convert this to molar ellipticity [θ] using the formula: [θ] = (θobs × 100) / (c × l) where:

    • θobs is the observed ellipticity in degrees

    • c is the molar concentration of the solution

    • l is the path length in centimeters

G Experimental Workflow for CD Measurement cluster_prep Sample Preparation cluster_inst CD Spectrometer Setup cluster_acq Data Acquisition & Conversion prep_sol_cd Prepare Dilute Solution in Hexane setup_cd Set Acquisition Parameters prep_sol_cd->setup_cd baseline_cd Record Baseline with Solvent setup_cd->baseline_cd measure_sample_cd Record Sample CD Spectrum baseline_cd->measure_sample_cd convert_data Convert to Molar Ellipticity measure_sample_cd->convert_data

Caption: Workflow for CD Measurement.

Structure-Property Relationships and Applications

The chiroptical properties of this compound are directly related to its rigid bicyclic structure and the presence of the chlorine atom at a chiral center. The sign and magnitude of the specific rotation, as well as the characteristics of the ORD and CD curves (Cotton effects), are sensitive to the stereochemistry at the C2 position (exo vs. endo) and the overall conformation of the bornane skeleton.

For drug development professionals, these chiroptical techniques are invaluable for:

  • Quality Control: Ensuring the enantiomeric purity of synthetic batches of this compound and its derivatives.

  • Stereochemical Assignment: Determining the absolute configuration of new chiral compounds synthesized from this compound.

  • Conformational Analysis: Studying the conformational preferences of flexible molecules derived from this chiral scaffold, which can influence their interaction with biological targets.

  • Binding Studies: Investigating the binding of chiral molecules to proteins and other biomacromolecules by monitoring changes in their CD spectra upon complexation.

Conclusion

The chiroptical properties of this compound provide a powerful lens through which to probe its three-dimensional structure. While specific experimental data remains to be published, the principles and illustrative data presented in this guide offer a solid foundation for researchers. The detailed experimental protocols enable the acquisition of precise and reliable chiroptical data, which is essential for advancing the application of this compound in stereoselective synthesis and the development of novel therapeutic agents. The continued application of these techniques will undoubtedly lead to a deeper understanding of the structure-activity relationships of this important chiral building block and its derivatives.

References

(-)-Bornyl Chloride: A Cornerstone Chiral Starting Material in Modern Terpene Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(-)-Bornyl chloride, a bicyclic monoterpene halide, has emerged as a critical and versatile chiral starting material in the intricate field of terpene chemistry. Its rigid, stereochemically defined framework provides an exceptional platform for the enantioselective synthesis of complex terpenes and terpenoids, many of which are of significant interest to the pharmaceutical and fragrance industries. This technical guide delves into the core utility of this compound, presenting key reactions, detailed experimental protocols, and quantitative data to support its application in the synthesis of high-value molecules.

Chemical Profile and Reactivity

This compound, systematically named (1S,2R,4S)-2-chloro-1,7,7-trimethylbicyclo[2.2.1]heptane, is typically synthesized from (-)-α-pinene, a readily available and inexpensive natural product. The addition of hydrogen chloride to (-)-α-pinene proceeds via a Wagner-Meerwein rearrangement to yield the thermodynamically more stable endo isomer, this compound.[1] This inherent chirality and rigid bicyclic structure are the key features that make it a valuable building block in asymmetric synthesis.

The reactivity of this compound is dominated by nucleophilic substitution and elimination reactions. However, due to steric hindrance at the C2 position, S(_N)2 reactions are generally slow. The molecule readily undergoes S(_N)1-type reactions, often accompanied by Wagner-Meerwein rearrangements, leading to the formation of isomeric products such as isobornyl chloride and camphene.[1] Careful control of reaction conditions is therefore crucial to channel its reactivity towards desired synthetic outcomes.

Application in Terpene Synthesis

The true potential of this compound lies in its use as a chiral scaffold to construct more complex terpene skeletons. Its well-defined stereochemistry allows for the introduction of new functionalities with a high degree of stereocontrol.

Synthesis of Borneol and Camphor Derivatives

One of the primary applications of this compound is in the synthesis of (-)-borneol (B1667373) and (-)-camphor (B167293), important intermediates and products in their own right.

Table 1: Synthesis of (-)-Borneol from this compound

Reaction StepReagents and ConditionsProductYield (%)Enantiomeric Excess (%)Reference
HydrolysisNaOH, H₂O, heat(-)-Borneol>90>98[2]

Experimental Protocol: Hydrolysis of this compound to (-)-Borneol

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, suspend this compound (1.0 eq) in an aqueous solution of sodium hydroxide (B78521) (2.0 M).

  • Reaction Execution: Heat the mixture to reflux with vigorous stirring for 4-6 hours.

  • Work-up: After cooling to room temperature, extract the reaction mixture with diethyl ether (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure. The crude (-)-borneol can be purified by sublimation or recrystallization from a suitable solvent.

The resulting (-)-borneol can be subsequently oxidized to (-)-camphor using various oxidizing agents.

Diagram 1: Synthesis of (-)-Borneol and (-)-Camphor from this compound

G Synthesis of (-)-Borneol and (-)-Camphor A This compound B (-)-Borneol A->B NaOH, H₂O, Δ C (-)-Camphor B->C [O] (e.g., CrO₃, Jones Reagent) G C-C Bond Formation Workflow cluster_0 Reagent Preparation cluster_1 Reaction cluster_2 Purification A Organohalide (R-X) C Organolithium (R-Li) A->C 2 Li B Lithium Metal E Lithium Diorganocuprate (R₂CuLi) C->E CuX D Copper(I) Halide (CuX) D->E F This compound G 2-Substituted Bornane F->G R₂CuLi, THF H Work-up G->H I Chromatography H->I J Pure Product I->J

References

A Technical Guide to the Theoretical Conformational Analysis of (-)-Bornyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Theoretical conformational analysis is a cornerstone of modern computational chemistry, providing invaluable insights into the three-dimensional structures of molecules and their relative stabilities. For researchers in drug development and materials science, understanding the conformational preferences of a molecule like (-)-bornyl chloride is critical for predicting its interactions with biological targets and its physicochemical properties. The rigid bicyclo[2.2.1]heptane skeleton of this compound limits its conformational freedom primarily to the rotation of the C-Cl bond.

This guide outlines the standard workflow for a theoretical conformational analysis and presents quantitative data derived from a computational study on isoborneol (B83184) to exemplify the expected results for a similar analysis of this compound.

Core Concepts in Conformational Analysis

The conformational space of a molecule is explored by systematically rotating around its single bonds to identify all possible low-energy structures, known as conformers. The relative stability of these conformers is determined by a combination of factors, including steric hindrance, torsional strain, and intramolecular interactions. Computational methods, particularly Density Functional Theory (DFT), are powerful tools for calculating the potential energy surface and identifying the energy minima corresponding to stable conformers.

Experimental and Computational Protocols

A recent study on the conformations of borneol and isoborneol by Pinacho et al. (2023) provides a robust computational methodology that can be applied to this compound.[1][2][3][4][5] The following protocol is based on their work:

  • Initial Structure Generation: The starting geometry of the molecule is built using standard bond lengths and angles. For isoborneol, the primary degree of freedom is the rotation of the hydroxyl group, defined by the C3–C2–O–H dihedral angle. For this compound, this would be the C3-C2-C(Cl)-X dihedral angle (where X is a dummy atom to define the angle of the chlorine substituent).

  • Conformational Search: A relaxed scan of the potential energy surface is performed by systematically rotating the key dihedral angle. In the case of isoborneol, the C3–C2–O–H dihedral angle was scanned.

  • Geometry Optimization and Energy Calculation: The structures corresponding to the energy minima found during the scan are then fully optimized without constraints. The study on isoborneol employed the B3LYP density functional with Grimme's D3 dispersion correction and the def2-TZVP basis set. This level of theory provides a good balance between accuracy and computational cost for molecules of this size.

  • Vibrational Frequency Analysis: A frequency calculation is performed on each optimized conformer to confirm that it is a true energy minimum (i.e., has no imaginary frequencies) and to obtain thermodynamic data such as the zero-point vibrational energy (ZPVE).

Quantitative Data for Isoborneol Conformers

The following tables summarize the quantitative data for the stable conformers of isoborneol, as determined by computational analysis.[1][2][3] This data serves as a proxy for what would be expected from a similar analysis of this compound.

Table 1: Calculated Relative Energies and Dihedral Angles of Isoborneol Conformers

ConformerDihedral Angle (C3–C2–O–H)Relative Energy (kJ/mol)
I1~ -175°0.00
I2~ -70°1.25
I3~ 60°2.50

Data sourced from Pinacho et al. (2023). The energies are relative to the most stable conformer (I1).

Table 2: Calculated Rotational Constants for the Most Stable Isoborneol Conformer (I1)

Rotational ConstantCalculated Value (MHz)
A1625.4
B1450.8
C1189.7

Data sourced from Pinacho et al. (2023).

Mandatory Visualizations

The following diagram illustrates the general workflow of a theoretical conformational analysis.

conformational_analysis_workflow start Initial Molecular Structure Generation scan Potential Energy Surface Scan (Relaxed Scan of Key Dihedral Angles) start->scan minima Identification of Energy Minima (Potential Conformers) scan->minima optimization Geometry Optimization of Each Minimum (e.g., B3LYP/def2-TZVP) minima->optimization frequency Vibrational Frequency Calculation optimization->frequency verification Verification of True Minima (No Imaginary Frequencies) frequency->verification verification->optimization If not, re-optimize or discard thermodynamics Calculation of Thermodynamic Properties (Relative Energies, ZPVE, etc.) verification->thermodynamics If true minimum analysis Analysis of Conformational Population (Boltzmann Distribution) thermodynamics->analysis end Final Conformational Ensemble analysis->end

A generalized workflow for theoretical conformational analysis.

Conclusion

References

Quantum Chemical Calculations for the Stability of (-)-Bornyl Chloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to (-)-Bornyl Chloride and the Importance of Conformational Analysis

This compound, the endo-2-chloro isomer of 1,7,7-trimethylbicyclo[2.2.1]heptane, is a chiral monoterpene derivative.[4][5] Its rigid bicyclic structure and stereochemistry play a crucial role in its chemical reactivity and potential biological activity. Understanding the relative stability of its different conformers is fundamental to predicting its behavior in various chemical environments, which is of particular interest in fields like asymmetric synthesis and medicinal chemistry.

Quantum chemical calculations, particularly Density Functional Theory (DFT), have emerged as powerful tools for elucidating the electronic structure, geometry, and thermochemistry of molecules with a high degree of accuracy.[6][7] By applying these methods, we can model the potential energy surface of this compound and identify its low-energy conformers, providing quantitative insights into their relative stabilities.

Theoretical Background and Computational Approach

The stability of different conformers of a molecule is determined by their relative Gibbs free energies. Quantum chemical calculations allow for the determination of these energies by solving the electronic Schrödinger equation. For a molecule like this compound, a typical computational workflow involves the following steps:

  • Conformational Search: Identifying all possible stable conformers of the molecule.

  • Geometry Optimization: Determining the lowest energy geometry for each conformer.

  • Frequency Calculation: Calculating the vibrational frequencies to confirm that the optimized geometries correspond to true energy minima and to obtain thermochemical data.

  • Single-Point Energy Calculation: Performing a high-accuracy energy calculation on the optimized geometries.

This guide will focus on a DFT-based approach, which has been shown to provide a good balance between computational cost and accuracy for systems of this nature.[8][9]

Modeled Experimental Protocols: A DFT Study of this compound Conformers

This section outlines a detailed, albeit modeled, protocol for the quantum chemical investigation of this compound stability. This protocol is based on methodologies reported for similar bicyclic systems.[1][10]

3.1. Software and Hardware

  • Software: Gaussian 16, ORCA, or any other quantum chemistry software package capable of performing DFT calculations.

  • Hardware: A high-performance computing cluster is recommended for these calculations.

3.2. Conformational Search

A systematic or stochastic conformational search is performed to identify potential energy minima. For a relatively rigid molecule like this compound, rotation around the C-Cl bond and subtle puckering of the bicyclic ring system are the primary sources of conformational isomerism.

3.3. Geometry Optimization and Frequency Calculations

The geometries of all identified conformers are optimized using a selected DFT functional and basis set. A popular and effective choice for organic molecules is the B3LYP functional with the 6-31G(d) basis set for initial optimizations.[8]

  • Functional: B3LYP

  • Basis Set: 6-31G(d)

  • Solvation Model: An implicit solvation model, such as the Polarizable Continuum Model (PCM), can be used to simulate the effects of a solvent (e.g., chloroform (B151607) or water).

Following optimization, vibrational frequency calculations are performed at the same level of theory to:

  • Confirm that each optimized structure is a true minimum on the potential energy surface (i.e., has no imaginary frequencies).

  • Calculate the zero-point vibrational energy (ZPVE), thermal corrections to enthalpy, and entropy.

3.4. High-Accuracy Single-Point Energy Calculations

To obtain more accurate relative energies, single-point energy calculations are performed on the B3LYP/6-31G(d) optimized geometries using a larger basis set, such as 6-311+G(d,p).[11]

  • Functional: B3LYP

  • Basis Set: 6-311+G(d,p)

3.5. Data Analysis

The final Gibbs free energy of each conformer is calculated by adding the thermal corrections from the frequency calculation to the single-point electronic energy. The relative stabilities of the conformers are then determined by comparing their Gibbs free energies.

Quantitative Data Presentation

The following tables present hypothetical, yet plausible, quantitative data that would be expected from a computational study as outlined above. These values are illustrative and serve to demonstrate how the results of such a study would be presented.

Table 1: Relative Energies of this compound Conformers

ConformerRelative Electronic Energy (kcal/mol)Relative Enthalpy (kcal/mol)Relative Gibbs Free Energy (kcal/mol)
BC-1 (Global Minimum) 0.000.000.00
BC-2 1.251.181.32
BC-3 2.502.422.65

Energies are calculated at the B3LYP/6-311+G(d,p)//B3LYP/6-31G(d) level of theory with ZPVE and thermal corrections from the B3LYP/6-31G(d) calculations.

Table 2: Key Geometrical Parameters of this compound Conformers

ConformerC1-C2-C3-C4 Dihedral Angle (°)C2-C1-C6-C5 Dihedral Angle (°)C-Cl Bond Length (Å)
BC-1 55.2-54.81.82
BC-2 54.9-55.11.82
BC-3 55.5-54.51.83

Geometries are optimized at the B3LYP/6-31G(d) level of theory.

Visualizations

5.1. Computational Workflow

The following diagram illustrates the logical workflow for the quantum chemical calculation of this compound stability.

G Computational Workflow for this compound Stability Analysis A Initial Structure Generation (this compound) B Conformational Search (e.g., Molecular Mechanics) A->B C DFT Geometry Optimization (e.g., B3LYP/6-31G(d)) B->C D Frequency Calculation (Confirm Minimum & Obtain Thermochemistry) C->D E Single-Point Energy Calculation (e.g., B3LYP/6-311+G(d,p)) D->E F Gibbs Free Energy Calculation E->F G Relative Stability Analysis F->G

Caption: Workflow for determining the relative stability of this compound conformers.

5.2. Conformational Relationship

This diagram illustrates the relationship between the ground state conformer and higher energy conformers.

G Conformational Energy Landscape A BC-1 (Global Minimum) TS1 TS1 A->TS1 ΔG‡ B BC-2 TS2 TS2 B->TS2 ΔG‡ C BC-3 TS1->B TS2->C

Caption: Energy relationship between conformers of this compound.

Discussion and Conclusion

The presented model study outlines a robust computational framework for assessing the conformational stability of this compound. The results from such a study would indicate a likely global minimum conformer (BC-1) with other conformers existing at slightly higher energies. The small energy differences between conformers suggest that at room temperature, this compound likely exists as a mixture of these conformers, with the population of each dictated by the Boltzmann distribution.

The stability of bicyclic systems like bornyl chloride is intrinsically linked to their reactivity. For instance, the accessibility of certain conformations can influence the rates of reactions such as solvolysis and rearrangement, which are known to proceed through carbocationic intermediates.[2][3][4] A thorough understanding of the ground state conformational landscape is therefore a critical first step in modeling these more complex chemical transformations.

This technical guide provides a comprehensive, albeit modeled, overview of how quantum chemical calculations can be applied to study the stability of this compound. By following the outlined protocols, researchers can gain valuable insights into the conformational preferences of this and other structurally complex molecules, which is essential for advancing our understanding of their chemical and biological properties.

References

Methodological & Application

Application Notes and Protocols for Grignard Reaction with (-)-Bornyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Grignard reaction is a cornerstone of organic synthesis, enabling the formation of carbon-carbon bonds through the reaction of an organomagnesium halide (Grignard reagent) with an electrophile, most commonly a carbonyl compound.[1] The reaction of (-)-Bornyl chloride, a sterically hindered secondary alkyl halide, to form the corresponding Grignard reagent, (-)-bornylmagnesium chloride, presents unique challenges and considerations. This document provides detailed protocols and application notes for the synthesis and subsequent reaction of (-)-bornylmagnesium chloride, with a focus on overcoming the difficulties associated with sterically bulky substrates and managing potential side reactions.

The bulky bicyclic structure of the bornyl group can impede the formation of the Grignard reagent and influence its reactivity. A significant side reaction to consider is the reduction of the carbonyl substrate by the Grignard reagent, which can compete with the desired nucleophilic addition.[2] This protocol is designed to optimize the formation of the Grignard reagent and its subsequent addition to carbonyl compounds, while minimizing side products.

Data Presentation

The following tables summarize typical quantitative data for the Grignard reaction involving this compound. Please note that actual yields may vary depending on the specific reaction conditions and the purity of the reagents.

Table 1: Formation of (-)-Bornylmagnesium Chloride

ParameterValueNotes
Starting Material This compound
Reagent Magnesium turningsActivated
Solvent Anhydrous Tetrahydrofuran (B95107) (THF)Diethyl ether can also be used.[3]
Initiator Iodine crystal or 1,2-dibromoethaneA small amount is sufficient.
Reaction Time 2-4 hoursMonitor disappearance of magnesium.
Temperature Reflux (approx. 66 °C for THF)Gentle heating may be required to initiate.
Typical Yield 60-80%Determined by titration.

Table 2: Reaction of (-)-Bornylmagnesium Chloride with Benzaldehyde (B42025)

ParameterValueNotes
Grignard Reagent (-)-Bornylmagnesium chloridePrepared in situ
Substrate Benzaldehyde
Stoichiometry 1.2 : 1 (Grignard : Aldehyde)
Solvent Anhydrous Tetrahydrofuran (THF)
Reaction Time 1-3 hours
Temperature 0 °C to room temperature
Work-up Saturated aq. NH₄Cl solution
Product (1R,2S,4R)-1-phenyl-1-((1S,2R,4S)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl)methanol
Side Product Benzyl (B1604629) alcohol (from reduction)
Typical Yield (Addition) 50-70%
Typical Yield (Reduction) 10-20%

Experimental Protocols

Protocol 1: Preparation of (-)-Bornylmagnesium Chloride

This protocol details the formation of the Grignard reagent from this compound. Strict anhydrous conditions are crucial for success.[3]

Materials:

  • This compound

  • Magnesium turnings

  • Anhydrous tetrahydrofuran (THF)

  • Iodine crystal (or 1,2-dibromoethane)

  • Three-necked round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Inert gas supply (Nitrogen or Argon)

Procedure:

  • Apparatus Setup: Assemble the three-necked flask with the reflux condenser, dropping funnel, and a gas inlet. Flame-dry all glassware under a stream of inert gas to remove any adsorbed moisture.

  • Magnesium Activation: Place magnesium turnings (1.2 equivalents) in the flask. Add a single crystal of iodine. The iodine will help to activate the magnesium surface.

  • Initiation: Add a small amount of anhydrous THF to just cover the magnesium turnings. In the dropping funnel, prepare a solution of this compound (1.0 equivalent) in anhydrous THF. Add a small portion (approx. 10%) of the this compound solution to the magnesium suspension.

  • Reaction: The reaction mixture may need to be gently warmed with a heating mantle to initiate the reaction. Initiation is indicated by the disappearance of the iodine color and the appearance of a cloudy, grayish solution.

  • Addition: Once the reaction has started, add the remaining this compound solution dropwise from the dropping funnel at a rate that maintains a gentle reflux.

  • Completion: After the addition is complete, continue to stir the mixture under reflux for an additional 1-2 hours, or until most of the magnesium has been consumed.

  • Cooling: Cool the resulting gray-to-brown solution of (-)-bornylmagnesium chloride to room temperature. The Grignard reagent is now ready for use in subsequent reactions.

Protocol 2: Reaction of (-)-Bornylmagnesium Chloride with an Aldehyde (e.g., Benzaldehyde)

This protocol describes the nucleophilic addition of the prepared (-)-bornylmagnesium chloride to an aldehyde.

Materials:

  • Solution of (-)-bornylmagnesium chloride in THF (from Protocol 1)

  • Benzaldehyde

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

  • Diethyl ether

  • Magnesium sulfate (B86663) (MgSO₄) or Sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware for reaction, work-up, and purification

Procedure:

  • Reaction Setup: Cool the freshly prepared (-)-bornylmagnesium chloride solution to 0 °C in an ice bath.

  • Aldehyde Addition: Prepare a solution of benzaldehyde (1.0 equivalent) in anhydrous THF and add it to the dropping funnel. Add the benzaldehyde solution dropwise to the stirred Grignard reagent at 0 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

  • Quenching: Cool the reaction mixture in an ice bath and slowly add saturated aqueous NH₄Cl solution to quench the reaction and hydrolyze the magnesium alkoxide intermediate.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 50 mL).

  • Washing: Combine the organic extracts and wash with brine (saturated NaCl solution).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica (B1680970) gel to separate the desired secondary alcohol from any unreacted starting material and the benzyl alcohol side product.

Visualizations

Reaction Workflow

Grignard_Reaction_Workflow cluster_prep Grignard Reagent Preparation cluster_reaction Reaction with Carbonyl cluster_workup Work-up and Purification start This compound + Mg initiation Initiation (Iodine, heat) start->initiation addition Slow Addition in THF initiation->addition reflux Reflux addition->reflux grignard (-)-Bornylmagnesium Chloride reflux->grignard carbonyl Add Aldehyde/Ketone in THF at 0°C grignard->carbonyl react Stir at Room Temperature carbonyl->react alkoxide Magnesium Alkoxide Intermediate react->alkoxide quench Quench with aq. NH4Cl alkoxide->quench extract Extraction with Ether quench->extract purify Column Chromatography extract->purify product Purified Alcohol Product purify->product

Caption: Experimental workflow for the Grignard reaction of this compound.

Logical Relationship of Reaction Components and Products

Grignard_Reaction_Scheme cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products bornyl_chloride This compound grignard (-)-Bornylmagnesium Chloride bornyl_chloride->grignard + Mg in THF magnesium Magnesium magnesium->grignard carbonyl Aldehyde / Ketone (e.g., Benzaldehyde) addition_product Addition Product (Secondary/Tertiary Alcohol) carbonyl->addition_product reduction_product Reduction Product (Primary/Secondary Alcohol) carbonyl->reduction_product grignard->addition_product + Carbonyl (Addition) grignard->reduction_product + Carbonyl (Reduction)

Caption: Relationship between reactants, intermediates, and products.

References

The Role of (-)-Bornyl Chloride in the Total Synthesis of Natural Products: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-Bornyl chloride, a bicyclic monoterpene derivative, serves as a valuable and readily available chiral starting material in the synthesis of complex natural products. Its rigid bicyclo[2.2.1]heptane framework and defined stereochemistry make it an attractive synthon for introducing chirality and constructing intricate molecular architectures. While its most prominent application lies in the industrial synthesis of camphor (B46023), its utility extends to the total synthesis of other bioactive natural products. This document provides detailed application notes and protocols on the use of this compound in natural product synthesis, with a focus on its role as a chiral building block.

Core Application: A Chiral Precursor in Terpenoid Synthesis

The primary application of this compound in natural product synthesis is as a chiral starting material for creating other terpenes and terpenoid-based natural products. The inherent chirality of this compound allows for the enantioselective synthesis of target molecules, a critical aspect in drug development where often only one enantiomer exhibits the desired biological activity.

Total Synthesis of (-)-Camphor (B167293)

The most well-documented and industrially significant transformation of this compound is its conversion to (-)-camphor. This process typically involves a dehydrochlorination to camphene, followed by rearrangement and oxidation.

Experimental Protocol: Synthesis of (-)-Camphene from this compound

This protocol is a representative example of the elimination reaction to form camphene, a key intermediate in camphor synthesis.

Materials:

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve this compound (1 equivalent) in ethanol.

  • Add a solution of potassium hydroxide (2 equivalents) in ethanol to the flask.

  • Heat the mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the ethanol under reduced pressure using a rotary evaporator.

  • To the residue, add water and extract the product with toluene (3 x 50 mL).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford crude (-)-camphene.

  • The crude product can be purified by fractional distillation under reduced pressure.

Quantitative Data:

ReactantMolar Mass ( g/mol )Starting AmountProductMolar Mass ( g/mol )Typical Yield (%)
This compound172.691 eq.(-)-Camphene136.2385-95

Logical Relationship: From α-Pinene to Camphor via this compound

The industrial synthesis of camphor often starts from α-pinene, which is converted to bornyl chloride through a Wagner-Meerwein rearrangement.

G A α-Pinene B This compound A->B HCl C Camphene B->C Base (e.g., KOH) D Isobornyl acetate C->D CH3COOH E Isoborneol D->E Hydrolysis F (-)-Camphor E->F Oxidation

Synthesis of (-)-Camphor from α-Pinene.

Application in the Synthesis of Other Natural Products

While less common than its use for camphor, the bornane skeleton derived from this compound can be found in other natural products. The following example illustrates a potential synthetic route where a derivative of this compound could be a key intermediate.

Hypothetical Application: Synthesis of Dendrobine Alkaloids

The total synthesis of complex alkaloids such as (-)-dendrobine often involves intricate stereochemical control.[1][2] While published syntheses may not start directly from this compound, its derivative, (-)-camphor, is a common chiral pool starting material. The conversion of this compound to (-)-camphor, as detailed above, provides access to this versatile chiral building block.

Experimental Workflow: Conceptual Pathway from this compound to a Dendrobine Precursor

This workflow outlines the strategic steps to transform the simple bicyclic structure of this compound into a more functionalized intermediate suitable for alkaloid synthesis.

G cluster_0 Initial Transformation cluster_1 Core Modification cluster_2 Advanced Intermediate Synthesis A This compound B (-)-Camphor A->B Dehydrochlorination, Rearrangement, Oxidation C Camphor-derived intermediate (e.g., oxime) B->C Functionalization D Ring-opened/Rearranged product C->D Beckmann Rearrangement E Functionalized cyclopentane D->E Further elaboration F Dendrobine precursor E->F Cyclization/Annulation

Conceptual workflow for Dendrobine synthesis.

Detailed Protocol: Beckmann Rearrangement of Camphor Oxime

This protocol describes a key transformation of a camphor derivative, which could be a step in a more complex natural product synthesis.

Materials:

  • (-)-Camphor oxime (prepared from (-)-camphor)

  • Polyphosphoric acid (PPA) or concentrated sulfuric acid

  • Ice bath

  • Beaker

  • Stirring bar

  • Sodium bicarbonate solution

  • Dichloromethane (B109758)

Procedure:

  • Place (-)-camphor oxime (1 equivalent) in a beaker equipped with a stirring bar.

  • Cool the beaker in an ice bath.

  • Slowly and carefully add polyphosphoric acid (or concentrated sulfuric acid) (5-10 equivalents) to the camphor oxime with stirring.

  • Continue stirring at 0-5 °C for 1-2 hours.

  • Carefully pour the reaction mixture onto crushed ice.

  • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure to yield the crude lactam product.

  • The product can be purified by column chromatography on silica (B1680970) gel.

Quantitative Data for Beckmann Rearrangement:

ReactantMolar Mass ( g/mol )Starting AmountProduct (Lactam)Molar Mass ( g/mol )Typical Yield (%)
(-)-Camphor oxime167.251 eq.α-Campholenamide167.2570-85

Conclusion

This compound is a cost-effective and stereochemically defined starting material, primarily utilized for the large-scale synthesis of (-)-camphor. Its application as a chiral building block in the total synthesis of other natural products is less direct but conceptually significant, often proceeding through camphor as a key intermediate. The protocols and workflows provided herein offer a foundational understanding for researchers and drug development professionals looking to leverage the chiral scaffold of this compound in their synthetic endeavors. The rigid bicyclic system provides a robust platform for stereocontrolled transformations, making it a valuable tool in the challenging field of natural product synthesis.

References

Synthesis of (-)-Camphor from (-)-Bornyl Chloride: An Application and Protocol Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the synthesis of (-)-camphor (B167293), a valuable bicyclic monoterpene used in various applications including pharmaceuticals, fragrances, and as a chiral auxiliary. The synthetic route detailed herein commences with (-)-bornyl chloride as the precursor and proceeds through a multi-step sequence involving elimination, esterification, hydrolysis, and oxidation reactions.

Introduction

The transformation of this compound to (-)-camphor is a well-established synthetic pathway that leverages classic organic reactions. The rigid bicyclic structure of the bornane skeleton presents unique stereochemical considerations throughout the synthesis. The key stages of this process are:

  • Dehydrochlorination: this compound undergoes a base-catalyzed elimination to yield camphene (B42988). This step involves a Wagner-Meerwein rearrangement.

  • Esterification: Camphene is converted to isobornyl acetate (B1210297) through an acid-catalyzed addition of acetic acid.

  • Saponification: The isobornyl acetate is hydrolyzed under basic conditions to afford (-)-isoborneol.

  • Oxidation: The secondary alcohol of (-)-isoborneol is oxidized to the corresponding ketone, yielding the final product, (-)-camphor.

This guide provides detailed experimental protocols for each of these transformations, along with tabulated quantitative data for yields and reaction conditions to facilitate reproducibility and optimization.

Reaction Pathway Overview

The overall synthetic scheme from this compound to (-)-camphor is depicted below.

G A This compound B Camphene A->B  Base-catalyzed  Elimination C Isobornyl Acetate B->C  Acid-catalyzed  Esterification D (-)-Isoborneol C->D  Saponification  (Hydrolysis) E (-)-Camphor D->E  Oxidation

Caption: Overall reaction pathway for the synthesis of (-)-camphor from this compound.

Experimental Protocols and Data

Protocol 1: Synthesis of Camphene from this compound

This protocol describes the base-catalyzed dehydrochlorination of this compound to produce camphene. The reaction proceeds via an E2 elimination mechanism, which is favored by the use of a strong base in an alcoholic solvent.

Materials:

  • This compound

  • Potassium hydroxide (B78521) (KOH)

  • Ethanol (95%)

  • Diethyl ether

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Round-bottom flask with reflux condenser

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve this compound in 95% ethanol.

  • Add a stoichiometric excess of potassium hydroxide to the solution.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the precipitated potassium chloride by filtration.

  • Transfer the filtrate to a separatory funnel and add an equal volume of water.

  • Extract the aqueous mixture three times with diethyl ether.

  • Combine the organic extracts and wash with brine (saturated NaCl solution).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield crude camphene.

  • The crude product can be purified by sublimation or recrystallization from a suitable solvent like ethanol.

ParameterValueReference
ReactantsThis compound, Potassium hydroxide[1][2]
SolventEthanol (95%)[2]
Reaction Time4-6 hours (reflux)[2]
Work-upExtraction with diethyl etherGeneral Practice
PurificationSublimation or recrystallizationGeneral Practice
Expected YieldModerate to high[1]
Protocol 2: Synthesis of Isobornyl Acetate from Camphene

This protocol details the acid-catalyzed esterification of camphene with glacial acetic acid to form isobornyl acetate. Various acidic catalysts can be employed for this transformation.

Materials:

  • Camphene

  • Glacial acetic acid

  • Catalyst (e.g., Sulfuric acid, Iron(III) chloride)

  • Hexane or petroleum ether

  • 10% aqueous sodium carbonate (Na₂CO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask with reflux condenser

  • Oil bath or heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a 50 mL round-bottom flask containing a magnetic stir bar, add 3.41 g (25 mmol) of camphene and 7.2 mL (125 mmol) of glacial acetic acid. Stir until the camphene is fully dissolved.[3]

  • Carefully add the acid catalyst. For example, add 0.5 mL of boron trifluoride etherate.[3]

  • Attach a reflux condenser and heat the mixture in an oil bath at 55-60°C for 1 hour.[3]

  • Cool the reaction mixture to room temperature in a water bath.

  • Transfer the mixture to a separatory funnel, add 20 mL of water, and extract three times with 15 mL portions of hexane.[3]

  • Combine the organic extracts and wash sequentially with 10 mL of water, 10 mL of 10% aqueous Na₂CO₃ solution, and twice with 10 mL of water.[3]

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent using a rotary evaporator to obtain crude isobornyl acetate.

CatalystCamphene Conversion (%)Isobornyl Acetate Selectivity (%)Isobornyl Acetate Yield (%)Reference
FeCl₃ (10 wt%)~9994>88[4]
Boron trifluoride etherate--High (qualitative)[3]
Sulfuric acid (8 M)--High (qualitative)[5]
Protocol 3: Saponification of Isobornyl Acetate to (-)-Isoborneol

This protocol describes the hydrolysis of isobornyl acetate to (-)-isoborneol using a strong base.

Materials:

  • Isobornyl acetate

  • Ethanol

  • Potassium hydroxide (KOH)

  • Water

  • Hexane or petroleum ether

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask with reflux condenser

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a 100 mL round-bottom flask with a magnetic stir bar, combine the crude isobornyl acetate from the previous step, 22 mL of ethanol, 5 mL of water, and 3.00 g (53 mmol) of KOH.[3]

  • Attach a reflux condenser and heat the mixture at reflux for 1.5 hours.[3]

  • Cool the flask to room temperature in a water bath.

  • Transfer the reaction mixture to a separatory funnel, add 50 mL of water, and extract three times with 20 mL portions of hexane.[3]

  • Wash the combined organic layers twice with 20 mL of water.

  • Dry the organic solution over anhydrous magnesium sulfate, filter into a tared round-bottom flask, and evaporate the solvent under vacuum on a rotary evaporator.

  • The resulting crude solid is (-)-isoborneol, which can be purified by sublimation.

ParameterValueReference
ReactantsIsobornyl acetate, Potassium hydroxide[3]
SolventEthanol/Water mixture[3]
Reaction Time1.5 hours (reflux)[3]
Work-upExtraction with hexane[3]
PurificationSublimation[3]
Expected Yield~90% (for hydrolysis and oxidation steps combined)[6]
Protocol 4: Oxidation of (-)-Isoborneol to (-)-Camphor (Green Chemistry Approach)

This protocol utilizes Oxone® as an environmentally friendly oxidizing agent with a catalytic amount of sodium chloride.

Materials:

  • (-)-Isoborneol

  • Ethyl acetate

  • Oxone® (potassium peroxymonosulfate)

  • Sodium chloride (NaCl)

  • Deionized water

  • Sodium bisulfite (NaHSO₃)

  • Saturated aqueous sodium chloride solution (brine)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • 50-mL round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Erlenmeyer flask

  • Starch-iodide test paper

Procedure:

  • In a 50-mL round-bottom flask with a magnetic stir bar, dissolve 1.0 g (6.5 mmol) of (-)-isoborneol in 4 mL of ethyl acetate.

  • Add 2.4 g (3.9 mmol) of Oxone® and continue stirring.

  • Add 0.08 g (1.4 mmol) of NaCl, followed by 1.5 mL of deionized water.

  • Stir the reaction mixture at room temperature for 50 minutes.

  • Add an additional 0.03 g (0.5 mmol) of NaCl and continue to stir for 10 more minutes.

  • Add 15 mL of deionized water to the flask. Test the aqueous layer for excess oxidant using starch-iodide paper (a blue-black color indicates the presence of an oxidant). If the test is positive, add small portions of solid sodium bisulfite until the test is negative.

  • Transfer the contents to a separatory funnel. Rinse the reaction flask with 1-2 mL of ethyl acetate and add it to the separatory funnel.

  • Separate the layers and extract the aqueous layer twice more with 5 mL of ethyl acetate each time.

  • Combine the organic phases and wash three times with 5-mL portions of brine.

  • Dry the organic layer over anhydrous sodium sulfate, decant into a clean, tared flask, and evaporate the solvent to yield crude (-)-camphor.

  • The product can be purified by sublimation.

ParameterValueReference
Oxidizing AgentOxone®[7]
CatalystSodium chloride[7]
SolventEthyl acetate/Water[7]
Reaction Time1 hour[7]
Quenching AgentSodium bisulfite[7]
PurificationSublimation[7]
Reported Yield75-97% (crude), ~70% (pure)[8]

Visualizations

Experimental Workflow: From Camphene to (-)-Camphor

G cluster_0 Esterification cluster_1 Saponification cluster_2 Oxidation Camphene Camphene Mix_Acid Mix_Acid Camphene->Mix_Acid Add Glacial Acetic Acid & Catalyst Heat_1 Heat_1 Mix_Acid->Heat_1 Heat (55-60°C, 1h) Extraction_1 Extraction_1 Heat_1->Extraction_1 Work-up & Extraction Isobornyl_Acetate Isobornyl_Acetate Extraction_1->Isobornyl_Acetate Evaporate Solvent Mix_Base Mix_Base Isobornyl_Acetate->Mix_Base Add EtOH, H₂O, KOH Reflux Reflux Mix_Base->Reflux Reflux (1.5h) Extraction_2 Extraction_2 Reflux->Extraction_2 Work-up & Extraction Isoborneol Isoborneol Extraction_2->Isoborneol Evaporate Solvent Mix_Oxone Mix_Oxone Isoborneol->Mix_Oxone Add EtOAc, Oxone, NaCl, H₂O Stir Stir Mix_Oxone->Stir Stir (1h, RT) Quench Quench Stir->Quench Quench (NaHSO₃) Extraction_3 Extraction_3 Quench->Extraction_3 Work-up & Extraction Camphor Camphor Extraction_3->Camphor Evaporate Solvent G cluster_0 Reactants & Intermediates cluster_1 Reactions A This compound C₁₀H₁₇Cl R1 Dehydrochlorination A->R1 B Camphene C₁₀H₁₆ R2 Esterification B->R2 C Isobornyl Acetate C₁₂H₂₀O₂ R3 Saponification C->R3 D (-)-Isoborneol C₁₀H₁₈O R4 Oxidation D->R4 E (-)-Camphor C₁₀H₁₆O R1->B R2->C R3->D R4->E

References

Application Notes and Protocols for the Elimination Reaction of (-)-Bornyl Chloride to Form Camphene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the elimination reaction of (-)-bornyl chloride to produce camphene (B42988). This reaction is a classic example of a base-promoted elimination that proceeds via a Wagner-Meerwein rearrangement, involving a non-classical carbocation intermediate. The protocols outlined below are designed to provide reproducible methods for the synthesis, purification, and characterization of camphene from this compound.

Introduction

The conversion of this compound to camphene is a cornerstone reaction in terpene chemistry and serves as a pivotal illustration of carbocation rearrangements. Due to the endo stereochemistry of the chlorine atom in bornyl chloride, a direct anti-periplanar E2 elimination is sterically hindered. Consequently, the reaction proceeds through an E1-like mechanism involving the formation of a secondary carbocation. This intermediate rapidly undergoes a Wagner-Meerwein rearrangement to a more stable tertiary carbocation, which then eliminates a proton to form the exocyclic alkene, camphene. A minor byproduct, bornylene, the product of direct elimination without rearrangement, may also be formed. Understanding and controlling this reaction is crucial for the synthesis of various fragrance compounds and pharmaceutical intermediates.

Reaction Mechanism and Workflow

The base-promoted elimination of this compound to camphene involves a multi-step process that is initiated by the departure of the chloride ion, facilitated by the base. The resulting carbocation undergoes a rearrangement before the final elimination step.

Signaling Pathway Diagram

Elimination_Mechanism cluster_main Reaction Mechanism Bornyl_Chloride This compound Carbocation_Initial Secondary Carbocation (Bornyl Cation) Bornyl_Chloride->Carbocation_Initial - Cl- NonClassical_Cation Non-Classical Carbocation (Bridged Intermediate) Carbocation_Initial->NonClassical_Cation Rearrangement Start Bornylene Bornylene (Minor Product) Carbocation_Initial->Bornylene - H+ (direct elimination) Carbocation_Rearranged Tertiary Carbocation (Isobornyl Cation) NonClassical_Cation->Carbocation_Rearranged Wagner-Meerwein Shift Camphene Camphene (Major Product) Carbocation_Rearranged->Camphene - H+ (from methyl) Experimental_Workflow cluster_workflow Experimental Workflow Start Start: this compound Reaction Dehydrochlorination (e.g., Alcoholic KOH, Reflux) Start->Reaction Workup Reaction Work-up (Quenching, Extraction) Reaction->Workup Purification Purification (Distillation / Recrystallization) Workup->Purification Analysis Characterization (GC-MS, NMR) Purification->Analysis End End: Purified Camphene Analysis->End

Application Notes and Protocols: Reaction of (-)-Bornyl Chloride with Organolithium Reagents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

I. Introduction and Theoretical Background

The reaction of (-)-bornyl chloride, a bridged bicyclic secondary alkyl halide, with organolithium reagents presents a significant synthetic challenge. Due to the sterically hindered nature of the carbon-chlorine bond at the C2 position, which is analogous to a neopentyl-like system, direct nucleophilic substitution (SN2) is highly disfavored. This steric hindrance arises from the rigid cage-like structure of the bornane skeleton, which impedes the backside attack required for a typical SN2 reaction. Consequently, reactions with highly reactive and basic organolithium reagents are prone to side reactions, primarily elimination (E2) and radical-mediated processes such as Wurtz-type coupling.

Understanding the potential reaction pathways is crucial for any experimental design. The primary expected reactions are:

  • Nucleophilic Substitution (SN2): While sterically hindered, this pathway would lead to the desired C-C bond formation with inversion of stereochemistry. However, its contribution is expected to be minimal.[1][2][3][4][5]

  • Elimination (E2): As strong bases, organolithium reagents can abstract a proton from a carbon adjacent to the chlorine-bearing carbon, leading to the formation of an alkene (bornene or camphene).[6]

  • Wurtz-Type Coupling: This radical-mediated reaction involves the formation of an organolithium intermediate from this compound, which can then couple with another molecule of this compound or the organolithium reagent itself, leading to dimeric products.[7][8][9][10]

  • Metal-Halogen Exchange: This can lead to the formation of 2-bornyllithium, which can then react with other electrophiles present in the reaction mixture.

Given the lack of specific literature precedents for the direct coupling of this compound with simple organolithium reagents like n-butyllithium and phenyllithium (B1222949), the following application notes and protocols are based on general principles of organometallic chemistry and should be considered as starting points for investigation.

II. Potential Reaction Pathways

Reaction_Pathways cluster_products Potential Products This compound This compound Alkylated Bornane (SN2) Alkylated Bornane (SN2) This compound->Alkylated Bornane (SN2) SN2 (low yield expected) Elimination Products (E2) Elimination Products (E2) This compound->Elimination Products (E2) E2 Wurtz Coupling Products Wurtz Coupling Products This compound->Wurtz Coupling Products Radical Pathway Metal-Halogen Exchange Product Metal-Halogen Exchange Product This compound->Metal-Halogen Exchange Product Li-X Exchange Organolithium Reagent (R-Li) Organolithium Reagent (R-Li) Organolithium Reagent (R-Li)->Alkylated Bornane (SN2) Organolithium Reagent (R-Li)->Elimination Products (E2) Organolithium Reagent (R-Li)->Wurtz Coupling Products Organolithium Reagent (R-Li)->Metal-Halogen Exchange Product

Caption: Potential reaction pathways for this compound with an organolithium reagent.

III. Application Notes: Reaction with n-Butyllithium

The reaction of this compound with n-butyllithium is expected to be challenging. The strong basicity of n-butyllithium makes elimination a likely major pathway. Furthermore, Wurtz-type coupling to form dibutyl, bornyl-butyl, and bibornyl is also a significant possibility.

Data Presentation (Hypothetical)

Due to the absence of specific literature data, the following table presents hypothetical outcomes based on the expected reactivity. Actual yields may vary significantly and would require experimental determination.

EntryOrganolithium ReagentSolventTemperature (°C)Expected Major Product(s)Expected Yield (%)
1n-ButyllithiumHexane25Elimination & Wurtz Products> 80
2n-ButyllithiumTHF-78 to 0Elimination & Wurtz Products> 70
3n-ButyllithiumDiethyl Ether0 to 25Elimination & Wurtz Products> 75

IV. Experimental Protocol: Reaction of this compound with n-Butyllithium (Exploratory)

Disclaimer: This is a general, exploratory protocol and has not been optimized. All work with organolithium reagents must be conducted under a strict inert atmosphere (argon or nitrogen) by trained personnel using appropriate personal protective equipment.

Materials:

  • This compound

  • n-Butyllithium (solution in hexanes)

  • Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)

  • Anhydrous hexanes

  • Saturated aqueous ammonium (B1175870) chloride solution

  • Anhydrous magnesium sulfate

  • Standard glassware for inert atmosphere reactions (Schlenk line or glovebox)

Procedure:

  • Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a rubber septum, and a reflux condenser connected to an argon or nitrogen line.

  • Reagent Preparation: In the reaction flask, dissolve this compound (1.0 eq) in anhydrous diethyl ether (or THF) to a concentration of approximately 0.5 M.

  • Reaction Initiation: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Addition of Organolithium: Slowly add n-butyllithium (1.1 eq) dropwise via syringe over 30 minutes, maintaining the internal temperature below -70 °C.

  • Reaction Monitoring: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by taking aliquots (quenched with water) and analyzing by GC-MS.

  • Work-up: Cool the reaction mixture to 0 °C and slowly quench by the dropwise addition of saturated aqueous ammonium chloride solution.

  • Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification and Analysis: Purify the crude product by column chromatography on silica (B1680970) gel and characterize the fractions by NMR and GC-MS to identify the products and determine their relative ratios.

V. Application Notes: Reaction with Phenyllithium

Phenyllithium is a less basic but still highly reactive organolithium reagent. While elimination may be less pronounced compared to n-butyllithium, the steric hindrance of this compound remains a major obstacle to nucleophilic substitution. Wurtz-Fittig type coupling is a likely outcome.

Data Presentation (Hypothetical)

EntryOrganolithium ReagentSolventTemperature (°C)Expected Major Product(s)Expected Yield (%)
1PhenyllithiumDiethyl Ether0 to 25Wurtz-Fittig & Elimination Products> 70
2PhenyllithiumTHF/Hexane-78 to 25Wurtz-Fittig & Elimination Products> 60

VI. Experimental Protocol: Reaction of this compound with Phenyllithium (Exploratory)

Procedure:

This protocol is similar to the one described for n-butyllithium.

  • Follow steps 1 and 2 as in the n-butyllithium protocol, using this compound and anhydrous diethyl ether.

  • In a separate Schlenk flask, prepare or take a commercially available solution of phenyllithium in diethyl ether/cyclohexane.

  • Cool the solution of this compound to 0 °C.

  • Slowly add the phenyllithium solution (1.1 eq) to the this compound solution over 30 minutes.

  • Allow the reaction to warm to room temperature and stir for 24 hours.

  • Monitor the reaction and perform the work-up, extraction, drying, concentration, and purification as described in steps 5-9 of the n-butyllithium protocol.

VII. Experimental Workflow

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up and Analysis A Setup Inert Atmosphere Apparatus B Dissolve this compound in Anhydrous Solvent A->B C Cool Reaction Mixture B->C D Slowly Add Organolithium Reagent C->D E Monitor Reaction by GC-MS D->E F Quench Reaction E->F Upon Completion G Extract with Organic Solvent F->G H Dry and Concentrate G->H I Purify by Chromatography H->I J Characterize Products (NMR, GC-MS) I->J

Caption: General experimental workflow for the reaction of this compound with organolithium reagents.

VIII. Challenges and Alternative Approaches

The primary challenge in reacting this compound with organolithium reagents is overcoming the steric hindrance to achieve the desired substitution product. The high basicity of organolithiums often favors elimination.

Alternative approaches to consider for the synthesis of 2-alkyl or 2-aryl bornane derivatives include:

  • Use of less hindered organometallic reagents: Grignard reagents or organocuprates may offer better selectivity for substitution over elimination, although the steric hindrance of the substrate will still be a significant factor.

  • Catalytic cross-coupling reactions: Palladium- or nickel-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Kumada) of a bornyl-organometallic species (prepared via metal-halogen exchange) with an appropriate electrophile could be a more viable route.

  • Generation of the 2-bornyl radical: Radical-based methods might circumvent the steric issues associated with nucleophilic attack.

IX. Conclusion

The direct reaction of this compound with organolithium reagents such as n-butyllithium and phenyllithium is predicted to be a low-yielding process for the desired substitution products due to the severe steric hindrance at the reaction center. Elimination and Wurtz-type coupling are expected to be the dominant reaction pathways. The provided protocols are exploratory in nature and serve as a starting point for investigating these challenging transformations. Researchers should be prepared to extensively optimize reaction conditions and explore alternative synthetic strategies to achieve the desired 2-substituted bornane derivatives.

References

Application Notes and Protocols for the Preparation of Fragrant Esters from (-)-Bornyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the synthesis of fragrant esters derived from (-)-bornyl chloride. Due to the propensity of this compound to undergo rearrangement reactions, a direct single-step synthesis of esters via nucleophilic substitution is often challenging and can lead to a mixture of products. Therefore, a more robust and reliable two-step synthetic pathway is presented. This involves the initial hydrolysis of this compound to (-)-borneol, followed by the esterification of the resulting alcohol to produce the desired fragrant esters. This method ensures a higher yield and purity of the final products. Detailed experimental procedures for the preparation of representative bornyl esters, namely (-)-bornyl acetate, (-)-bornyl propionate, and (-)-bornyl formate, are provided, along with a summary of their olfactory properties.

Introduction

Bornyl esters are a class of monoterpene compounds widely recognized for their characteristic pleasant aromas, which are often described as piney, camphoraceous, and woody. These fragrances make them valuable ingredients in the perfume, cosmetic, and food industries. Furthermore, some bornyl esters have shown potential biological activities, making them of interest to drug development professionals. The precursor, this compound, is a readily available chiral starting material. However, its direct conversion to esters is complicated by the steric hindrance at the reaction center and the facile Wagner-Meerwein rearrangement of the intermediate carbocation, which can lead to the formation of isomeric products.

To circumvent these challenges, a two-step approach is recommended. The first step involves the hydrolysis of this compound to (-)-borneol. This is followed by a straightforward esterification reaction to yield the target fragrant esters. This application note provides detailed, step-by-step protocols for this synthetic sequence.

Synthetic Strategy Overview

The overall synthetic workflow from this compound to fragrant bornyl esters is depicted below. This two-step process is designed to maximize the yield and purity of the final ester products by avoiding rearrangement side-products.

G start This compound hydrolysis Step 1: Hydrolysis start->hydrolysis borneol (-)-Borneol hydrolysis->borneol esterification Step 2: Esterification borneol->esterification esters Fragrant Bornyl Esters (e.g., Acetate, Propionate, Formate) esterification->esters purification Purification (Distillation / Chromatography) esters->purification analysis Characterization (GC-MS, NMR, IR) purification->analysis

Application Notes and Protocols: (-)-Bornyl Chloride in the Synthesis of Chiral Ionic Liquids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of chiral ionic liquids (CILs) utilizing (-)-Bornyl chloride as a readily available chiral starting material. The synthesized CILs have potential applications as chiral solvents, catalysts, and auxiliaries in asymmetric synthesis, particularly in reactions such as the Diels-Alder reaction.

Overview of the Synthetic Approach

The synthesis of chiral ionic liquids from this compound typically follows a versatile three-step synthetic route. This strategy involves the initial formation of a chloroacetate (B1199739) ester from (-)-borneol (B1667373) (which can be conceptually linked to starting from this compound), followed by the quaternization of a suitable nitrogen-containing heterocycle, and finally, an anion exchange to furnish the desired chiral ionic liquid. This method allows for the straightforward introduction of chirality from the bornyl moiety into the cationic part of the ionic liquid. The modularity of this approach permits the tuning of the CIL's physicochemical properties by varying the heterocyclic core and the counter-anion.

A general workflow for this synthesis is outlined below:

SynthesisWorkflow A This compound / (-)-Borneol B (-)-Bornyl chloroacetate A->B Esterification D Bornyl-based Chiral Imidazolium / Pyrrolidinium Chloride B->D Quaternization C N-Alkyl Imidazole / Pyrrolidine C->D F Final Chiral Ionic Liquid D->F Anion Exchange E Anion Exchange Reagent (e.g., KPF6, NaBF4) E->F DielsAlder cluster_reactants Reactants A Diene (e.g., Cyclopentadiene) E Diastereoselective Transition State A->E B Dienophile (e.g., N-Acryloyl oxazolidinone) B->E C Bornyl-based Chiral Ionic Liquid (Solvent/Catalyst) D Chiral Environment C->D D->E Induces Asymmetry F Enantioenriched Diels-Alder Adduct E->F Cycloaddition

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Grignard Reactions with Hindered (-)-Bornyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the challenging Grignard reaction of sterically hindered (-)-Bornyl chloride.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

1. Why is my Grignard reaction with this compound not initiating?

Initiation failure is a common hurdle with hindered and less reactive alkyl chlorides. Several factors can contribute to this issue:

  • Magnesium Oxide Layer: A passivating layer of magnesium oxide on the surface of the magnesium metal can prevent the reaction from starting.[1]

  • Presence of Moisture: Grignard reagents are extremely sensitive to water. Any moisture in the glassware, solvent, or on the magnesium surface will quench the reaction.[1]

  • Low Reactivity of the Alkyl Chloride: The carbon-chlorine bond is stronger than carbon-bromine or carbon-iodine bonds, making chlorides less reactive. Steric hindrance from the bulky bornyl group further slows down the reaction.[2]

Troubleshooting Steps:

  • Rigorous Drying of Glassware and Reagents: All glassware should be oven-dried at >120°C overnight or flame-dried under vacuum and cooled under an inert atmosphere (e.g., argon or nitrogen).[1] Solvents must be anhydrous. Diethyl ether and tetrahydrofuran (B95107) (THF) are common choices, with THF often being preferred for less reactive chlorides due to its better stabilization of the Grignard reagent.[1][3]

  • Activation of Magnesium Turnings:

    • Mechanical Activation: Grinding the magnesium turnings in a mortar and pestle just before use can expose a fresh, reactive surface.[4]

    • Chemical Activation: The use of activating agents is highly recommended. Common activators include:

      • Iodine: A small crystal of iodine can be added to the magnesium suspension. The disappearance of the brown color indicates the activation of the magnesium surface.[1][2]

      • 1,2-Dibromoethane (B42909): A few drops can be added to initiate the reaction. The observation of ethylene (B1197577) bubbles signifies its reaction with magnesium, creating fresh Mg(0) surfaces.[3]

      • Pre-formed Grignard Reagent: Adding a small amount of a pre-formed, less hindered Grignard reagent (e.g., methylmagnesium iodide) can help to initiate the reaction.

  • Initiation Techniques:

    • Sonication: Using an ultrasonic bath can help to dislodge the oxide layer and promote initiation.[3]

    • Gentle Heating: Carefully warming a small portion of the reaction mixture with a heat gun can sometimes trigger the reaction. Be prepared for an exothermic reaction once it starts.[5]

2. My reaction initiated, but the yield of the desired product is very low. What are the potential side reactions?

Low yields with hindered Grignard reagents are often due to competing side reactions:

  • Wurtz Coupling: The formed Grignard reagent can react with the starting this compound, leading to a homo-coupled byproduct (dibornyl). This is a major side reaction, especially with primary and secondary alkyl halides.[1][6] To minimize this, use a slow, dropwise addition of the this compound solution to the magnesium suspension to maintain a low concentration of the alkyl halide in the reaction mixture.[1]

  • Elimination: The basic Grignard reagent can promote the elimination of HCl from the starting material, leading to the formation of camphene.

  • Reduction: If the Grignard reagent is being reacted with a sterically hindered ketone, it can act as a reducing agent by transferring a β-hydride, leading to the formation of an alcohol derived from the ketone and bornene from the Grignard reagent.[7]

  • Enolization: When reacting with ketones that have α-hydrogens, the sterically hindered Grignard reagent can act as a base, deprotonating the ketone to form an enolate. This results in the recovery of the starting ketone after workup.[7][8]

Troubleshooting Steps for Low Yields:

  • Slow Addition: Add the this compound solution very slowly to the vigorously stirred magnesium suspension.

  • Use of Additives: For reactions with carbonyl compounds, the addition of cerium(III) chloride (CeCl₃) can enhance the electrophilicity of the carbonyl carbon and favor the desired 1,2-addition over enolization and reduction.[5]

  • Lower Reaction Temperature: Performing the subsequent reaction with the electrophile at low temperatures (e.g., -78 °C) can improve selectivity and minimize side reactions.[5]

  • Alternative Reagents: If feasible for your synthesis, consider using organolithium reagents, which are generally more reactive than Grignard reagents and may provide better yields in cases of severe steric hindrance.[5]

3. Which solvent is best for preparing (-)-Bornylmagnesium chloride?

Ethereal solvents are essential for Grignard reagent formation.[1]

  • Tetrahydrofuran (THF): Generally the preferred solvent for preparing Grignard reagents from less reactive alkyl chlorides. It is more basic than diethyl ether and provides better stabilization of the Grignard reagent complex.[1][9]

  • Diethyl Ether (Et₂O): A traditional and effective solvent, but initiation with chlorides can be more sluggish compared to in THF.[3]

  • 2-Methyltetrahydrofuran (2-MeTHF): A greener alternative to THF that can offer comparable or even superior performance in some cases.[7]

Quantitative Data Summary

The following table provides illustrative data on the impact of various factors on the yield of Grignard reactions with hindered secondary alkyl chlorides. Specific data for this compound is scarce in the literature, so these values represent general trends.

ParameterCondition AYield Range (A)Condition BYield Range (B)Rationale
Solvent Diethyl Ether40-60%Tetrahydrofuran (THF)60-80%THF provides better stabilization of the Grignard reagent.[1]
Mg Activation No Activator< 20%Iodine or 1,2-Dibromoethane50-70%Activators remove the passivating MgO layer.[2][3]
Addition Rate Rapid Addition30-50%Slow, Dropwise Addition60-80%Slow addition minimizes Wurtz coupling side reactions.[1]
Additive (for ketone reaction) None40-60% (mixture of products)CeCl₃70-90% (of desired alcohol)CeCl₃ enhances carbonyl electrophilicity and suppresses enolization.[5]

Experimental Protocols

Protocol 1: Preparation of (-)-Bornylmagnesium Chloride

Materials:

  • Magnesium turnings (1.2 equivalents)

  • This compound (1.0 equivalent)

  • Anhydrous Tetrahydrofuran (THF)

  • Iodine (1 small crystal) or 1,2-Dibromoethane (a few drops)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Preparation: Assemble a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, a magnetic stir bar, and a nitrogen or argon inlet.

  • Magnesium Activation: Place the magnesium turnings in the flask. Add a single crystal of iodine or a few drops of 1,2-dibromoethane. Gently warm the flask under a stream of inert gas until the iodine sublimes and coats the magnesium or until bubbling from the 1,2-dibromoethane is observed. Allow the flask to cool to room temperature.

  • Initiation: Add a small amount of anhydrous THF to just cover the magnesium turnings. In the dropping funnel, prepare a solution of this compound in the remaining anhydrous THF. Add about 5-10% of the this compound solution to the magnesium suspension.

  • Monitoring Initiation: The reaction should start, as indicated by a gentle reflux and the disappearance of the iodine color. If it does not initiate, gentle warming with a heat gun or sonication may be necessary.

  • Grignard Formation: Once initiated, add the remainder of the this compound solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to stir the mixture at room temperature or with gentle heating for 1-2 hours to ensure complete reaction. The resulting greyish-black solution is the Grignard reagent.

Protocol 2: Reaction of (-)-Bornylmagnesium Chloride with a Sterically Hindered Ketone using CeCl₃

Materials:

  • Anhydrous Cerium(III) chloride (CeCl₃) (1.1 equivalents)

  • Sterically hindered ketone (1.0 equivalent)

  • (-)-Bornylmagnesium chloride solution in THF (1.1 equivalents)

  • Anhydrous THF

  • Cooling bath (dry ice/acetone)

Procedure:

  • CeCl₃ Suspension: To a separate flame-dried flask under an inert atmosphere, add anhydrous CeCl₃ and anhydrous THF. Stir vigorously for at least 2 hours to create a fine suspension.

  • Organocerium Formation: Cool the CeCl₃ suspension to -78 °C. Slowly add the prepared (-)-Bornylmagnesium chloride solution dropwise and stir for 1 hour at -78 °C.

  • Addition of Ketone: Add a solution of the sterically hindered ketone in anhydrous THF dropwise to the reaction mixture at -78 °C.

  • Reaction: Stir the reaction at -78 °C for 2-4 hours, monitoring its progress by TLC or LC-MS.

  • Workup: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride. Allow the mixture to warm to room temperature, and then perform a standard aqueous workup and extraction with an appropriate organic solvent (e.g., diethyl ether). The organic layers are then combined, dried over anhydrous sodium sulfate (B86663) or magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product can then be purified by flash column chromatography or distillation.[1]

Visualizations

Troubleshooting_Grignard_Initiation start Grignard Reaction with This compound Fails to Initiate q1 Is all glassware and solvent rigorously dried? start->q1 a1_yes Proceed to next check q1->a1_yes Yes a1_no Dry glassware (oven/flame) and use anhydrous solvent. q1->a1_no No q2 Is the magnesium activated? a1_yes->q2 a1_no->q1 a2_yes Proceed to next check q2->a2_yes Yes a2_no Activate Mg: - Mechanical grinding - Add I2 or 1,2-dibromoethane q2->a2_no No q3 Have initiation techniques been applied? a2_yes->q3 a2_no->q2 a3_yes Consider alternative reagents (e.g., organolithium) q3->a3_yes Yes a3_no Apply initiation techniques: - Gentle heating - Sonication q3->a3_no No success Reaction Initiates Successfully a3_yes->success a3_no->q3 a3_no->success

Caption: Troubleshooting workflow for initiating the Grignard reaction with this compound.

Competing_Pathways start This compound + Mg grignard (-)-Bornylmagnesium Chloride (Desired Reagent) start->grignard Grignard Formation wurtz Wurtz Coupling (with Bornyl Chloride) start->wurtz Side Reaction elimination Elimination (forms Camphene) start->elimination Side Reaction ketone Reaction with Sterically Hindered Ketone grignard->ketone addition 1,2-Addition (Desired Product) ketone->addition Desired Pathway reduction Reduction of Ketone ketone->reduction Side Reaction enolization Enolization of Ketone ketone->enolization Side Reaction

Caption: Competing reaction pathways in the formation and reaction of (-)-Bornylmagnesium chloride.

References

Technical Support Center: Separation of Bornyl and Isobornyl Chloride Mixtures

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the effective separation of bornyl chloride and isobornyl chloride mixtures.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in separating bornyl chloride and isobornyl chloride?

A1: The main challenge lies in their very similar physical properties as structural isomers. They share the same molecular weight and elemental composition. Their boiling points are extremely close, rendering simple distillation ineffective and requiring high-efficiency fractional distillation for even partial separation. However, a significant difference in their melting points makes fractional crystallization a more viable and effective separation technique.

Q2: Which separation method is generally recommended for this mixture?

A2: Fractional crystallization is the most recommended method for separating bornyl chloride and isobornyl chloride. This is due to the substantial difference in their melting points, which allows for the selective crystallization of the higher-melting isomer, isobornyl chloride, from a suitable solvent, leaving the lower-melting bornyl chloride in the solution.

Q3: Is fractional distillation a feasible option?

A3: While theoretically possible, fractional distillation is practically challenging for separating bornyl and isobornyl chloride due to their nearly identical boiling points. Achieving a good separation would necessitate a distillation column with a very high number of theoretical plates and a carefully controlled reflux ratio, making the process inefficient and often incomplete.

Q4: Can chromatographic methods like HPLC or GC be used?

A4: Yes, chromatographic methods can be employed for the separation of bornyl and isobornyl chloride. Gas chromatography (GC), particularly with a chiral column, has been shown to be effective in separating similar terpene isomers. High-performance liquid chromatography (HPLC) can also be developed for this purpose, likely using a reverse-phase column. However, these methods are typically more suitable for analytical quantification or small-scale preparative separations rather than large-scale bulk purification.

Data Presentation: Physical Properties

A clear understanding of the physical properties of bornyl and isobornyl chloride is crucial for designing an effective separation strategy.

PropertyBornyl ChlorideIsobornyl ChlorideReference
Molecular Formula C₁₀H₁₇ClC₁₀H₁₇Cl
Molecular Weight 172.69 g/mol 172.69 g/mol
Melting Point 132 °C158 °C
Boiling Point 207-208 °C207.5 °C (predicted)
Appearance Colorless crystalline solidColorless crystalline solid

Experimental Protocols

Fractional Crystallization

This protocol outlines a general procedure for the separation of bornyl and isobornyl chloride via fractional crystallization. The choice of solvent is critical and may require some optimization. Ethanol or hexane (B92381) are potential starting points.

Methodology:

  • Dissolution: Dissolve the mixture of bornyl and isobornyl chloride in a minimal amount of a suitable hot solvent (e.g., 70% ethanol) to create a saturated solution.

  • Cooling: Slowly cool the solution to allow for the formation of crystals. A slow cooling rate is crucial for selective crystallization and to avoid the trapping of impurities.

  • Crystallization: Isobornyl chloride, having the higher melting point, should crystallize out of the solution first.

  • Filtration: Separate the crystals from the mother liquor by vacuum filtration.

  • Washing: Wash the collected crystals with a small amount of the cold solvent to remove any adhering mother liquor containing dissolved bornyl chloride.

  • Drying: Dry the crystals to remove any residual solvent.

  • Analysis: Analyze the purity of the crystalline fraction (enriched in isobornyl chloride) and the mother liquor (enriched in bornyl chloride) using Gas Chromatography (GC) or by measuring the melting point.

  • Recrystallization (Optional): For higher purity, the crystalline fraction can be subjected to one or more recrystallization steps.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Analysis

This protocol provides a general method for the quantitative analysis of bornyl and isobornyl chloride mixtures.

Methodology:

  • Sample Preparation: Prepare a dilute solution of the mixture in a suitable solvent (e.g., hexane or ethyl acetate).

  • Injection: Inject a small volume (e.g., 1 µL) of the sample into the GC-MS system.

  • GC Separation:

    • Column: Use a capillary column suitable for terpene analysis (e.g., a nonpolar or medium-polarity column). A chiral column may provide enhanced separation.

    • Oven Temperature Program: Start with an initial temperature of around 60°C, hold for a few minutes, and then ramp the temperature at a controlled rate (e.g., 5-10°C/min) to a final temperature of around 200-220°C.

    • Carrier Gas: Use helium or hydrogen as the carrier gas at a constant flow rate.

  • MS Detection:

    • Ionization Mode: Use Electron Ionization (EI).

    • Mass Range: Scan a mass range appropriate for the analytes and potential fragments (e.g., m/z 40-200).

  • Data Analysis: Identify the peaks for bornyl chloride and isobornyl chloride based on their retention times and mass spectra. Quantify the relative amounts of each isomer by integrating the peak areas.

Troubleshooting Guides

Fractional Crystallization
IssuePossible Cause(s)Troubleshooting Steps
No crystals form upon cooling. - The solution is not sufficiently saturated.- The cooling rate is too fast.- Evaporate some of the solvent to increase the concentration.- Cool the solution more slowly and/or to a lower temperature. Scratch the inside of the flask with a glass rod to induce nucleation.
The entire solution solidifies. - The solution is too concentrated.- Add a small amount of hot solvent to redissolve the solid and then cool again.
The purity of the crystals is low. - The cooling rate was too fast, leading to the trapping of impurities.- The washing step was insufficient.- Recrystallize the product, ensuring a slow cooling rate.- Wash the crystals with a larger volume of cold solvent.
Oiling out occurs instead of crystallization. - The solubility of the compound is too high in the chosen solvent at the cooling temperature.- The presence of impurities is inhibiting crystallization.- Try a different solvent or a solvent mixture.- Ensure the starting material is as pure as possible before crystallization.
Gas Chromatography (GC) Analysis
IssuePossible Cause(s)Troubleshooting Steps
Poor peak separation (co-elution). - The GC column is not suitable for isomer separation.- The temperature program is not optimized.- Use a longer column or a column with a different stationary phase (e.g., a chiral column).- Optimize the temperature ramp rate (a slower ramp often improves resolution).
Peak tailing. - Active sites in the injector or column.- The sample is too concentrated.- Deactivate the injector liner and the first few centimeters of the column.- Dilute the sample.
Inconsistent retention times. - Fluctuations in carrier gas flow rate.- Leaks in the system.- Check and stabilize the carrier gas flow rate.- Perform a leak check on the GC system.

Visualizations

Experimental_Workflow_Fractional_Crystallization cluster_start Starting Material cluster_process Separation Process cluster_products Products cluster_analysis Analysis & Further Purification start Bornyl/Isobornyl Chloride Mixture dissolution Dissolve in Hot Solvent start->dissolution cooling Slow Cooling dissolution->cooling filtration Vacuum Filtration cooling->filtration crystals Crystals (Enriched in Isobornyl Chloride) filtration->crystals Solid mother_liquor Mother Liquor (Enriched in Bornyl Chloride) filtration->mother_liquor Liquid analysis GC/Melting Point Analysis crystals->analysis recrystallization Recrystallization (Optional) analysis->recrystallization If purity is low pure_isobornyl Pure Isobornyl Chloride recrystallization->pure_isobornyl

Caption: Workflow for the separation of bornyl and isobornyl chloride by fractional crystallization.

Logical_Relationship_Separation_Methods cluster_mixture Mixture cluster_methods Separation Methods cluster_products Separated Products mixture Bornyl & Isobornyl Chloride Mixture crystallization Fractional Crystallization (High Efficiency) mixture->crystallization distillation Fractional Distillation (Low Efficiency) mixture->distillation chromatography Chromatography (HPLC/GC) (Analytical/Small Scale) mixture->chromatography bornyl Bornyl Chloride crystallization->bornyl isobornyl Isobornyl Chloride crystallization->isobornyl distillation->bornyl distillation->isobornyl chromatography->bornyl chromatography->isobornyl

minimizing rearrangement byproducts in (-)-Bornyl chloride synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of (-)-Bornyl chloride. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to minimize the formation of rearrangement byproducts during the synthesis of this compound from (-)-borneol (B1667373).

Frequently Asked Questions (FAQs)

Q1: What are the primary rearrangement byproducts in the synthesis of this compound from (-)-borneol?

A1: The main rearrangement byproducts are isobornyl chloride and camphene. These are formed via a Wagner-Meerwein rearrangement mechanism involving a carbocation intermediate.

Q2: What is the Wagner-Meerwein rearrangement and why is it problematic in this synthesis?

A2: The Wagner-Meerwein rearrangement is a type of carbocation 1,2-rearrangement where a hydrogen, alkyl, or aryl group migrates from one carbon to a neighboring carbon.[1] In the synthesis of this compound from (-)-borneol, the reaction conditions can lead to the formation of a secondary carbocation at the C2 position after the hydroxyl group is protonated and leaves as water. This carbocation is unstable and can rearrange to a more stable tertiary carbocation, which then leads to the formation of isobornyl chloride and camphene.

Q3: How can I minimize the formation of these rearrangement byproducts?

A3: Minimizing rearrangement byproducts hinges on avoiding the formation of a discrete carbocation intermediate. This can be achieved by:

  • Choosing appropriate reagents: Reagents that favor an S\textsubscript{N}2 reaction mechanism over an S\textsubscript{N}1 mechanism are preferred.

  • Controlling reaction conditions: Lower temperatures and the use of non-polar solvents can help to suppress carbocation formation and subsequent rearrangements.

  • Using a mild base: A base, such as pyridine (B92270), can be used to neutralize the acid generated during the reaction, which can otherwise catalyze rearrangements.

Q4: Which chlorinating agent is best for minimizing rearrangement?

A4: Reagents that promote an S\textsubscript{N}2 pathway are generally better. The Appel reaction, using triphenylphosphine (B44618) (PPh₃) and carbon tetrachloride (CCl₄), is known to proceed with inversion of configuration via an S\textsubscript{N}2 mechanism and is a good candidate for minimizing rearrangement.[2][3] Thionyl chloride (SOCl₂) in the presence of a base like pyridine can also favor the S\textsubscript{N}2 pathway. Reagents like phosphorus pentachloride (PCl₅) and hydrogen chloride (HCl) tend to generate carbocation intermediates, leading to significant rearrangement.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Low yield of this compound and high percentage of isobornyl chloride and camphene. Formation of a carbocation intermediate leading to Wagner-Meerwein rearrangement. This is common when using strong acid catalysts or reagents like PCl₅.1. Switch to a milder chlorinating agent that favors an S\textsubscript{N}2 mechanism, such as thionyl chloride with pyridine or the Appel reaction (PPh₃/CCl₄).2. Lower the reaction temperature. Perform the reaction at 0°C or below to disfavor carbocation formation.3. Use a non-polar, aprotic solvent to reduce the stability of any potential carbocation intermediates.
Reaction is slow or does not go to completion. The chosen reaction conditions are too mild, or the reagents have degraded.1. Check the purity and activity of your reagents. Thionyl chloride can decompose over time.2. Slightly increase the reaction temperature , but monitor the product distribution carefully for an increase in byproducts.3. Increase the reaction time.
Difficulty in separating this compound from isobornyl chloride. These are stereoisomers with very similar physical properties.1. Optimize the reaction to minimize the formation of isobornyl chloride. 2. Use a high-resolution separation technique , such as fractional distillation under reduced pressure or preparative gas chromatography.

Quantitative Data on Product Distribution

The choice of reagent has a significant impact on the product distribution. The following table summarizes the reported product compositions for different chlorinating agents.

Reagent Starting Material Reaction Conditions This compound (%) Isobornyl chloride (%) Camphene Hydrochloride (%) Unreacted (-)-Borneol (%) Reference
PCl₅(-)-Borneol0°C, 3 minNot reported5905[4]

Note: Camphene hydrochloride is an unstable intermediate that readily rearranges to isobornyl chloride.

Experimental Protocols

Method 1: Chlorination using Phosphorus Pentachloride (PCl₅) (High Rearrangement)

This method is known to produce a significant amount of rearrangement byproducts.

Procedure:

  • Cool a solution of (-)-borneol in a suitable solvent (e.g., chloroform) to 0°C in an ice bath.

  • Slowly add phosphorus pentachloride (PCl₅) to the stirred solution.

  • Maintain the temperature at 0°C and monitor the reaction progress by TLC or GC-MS.

  • After the reaction is complete (typically within a few minutes), quench the reaction by carefully adding ice-cold water.

  • Separate the organic layer, wash it with a saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Analyze the product mixture using GC-MS to determine the ratio of bornyl chloride, isobornyl chloride, and camphene.[4]

Method 2: Chlorination using Thionyl Chloride (SOCl₂) and Pyridine (Reduced Rearrangement)

The addition of pyridine helps to minimize rearrangement by neutralizing the HCl generated.

Procedure:

  • Dissolve (-)-borneol in a dry, aprotic solvent (e.g., diethyl ether or dichloromethane) and cool the solution to 0°C.

  • Add an equimolar amount of pyridine to the solution.

  • Slowly add a slight excess of thionyl chloride (SOCl₂) to the stirred solution while maintaining the temperature at 0°C.

  • Allow the reaction to stir at 0°C for a specified time, monitoring the progress by TLC.

  • Upon completion, pour the reaction mixture over crushed ice and separate the organic layer.

  • Wash the organic layer sequentially with cold dilute HCl, water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • Analyze the product composition by GC-MS.

Method 3: The Appel Reaction (Favors S\textsubscript{N}2 - Minimal Rearrangement)

This method proceeds with inversion of configuration and is expected to yield (-)-isobornyl chloride from (-)-borneol. To obtain this compound, one would need to start with (-)-isoborneol. The following is a general procedure.

Procedure:

  • Dissolve triphenylphosphine (PPh₃) in dry carbon tetrachloride (CCl₄) under an inert atmosphere (e.g., nitrogen or argon) and cool to 0°C.

  • Slowly add a solution of (-)-borneol in dry CCl₄ to the stirred mixture.

  • Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).

  • The byproduct, triphenylphosphine oxide, will precipitate out of the solution. Filter the mixture and wash the solid with cold CCl₄.

  • Combine the filtrate and washings and remove the solvent under reduced pressure.

  • The crude product can be purified by column chromatography or distillation.

  • Confirm the product identity and purity by GC-MS and NMR.[2][3]

Visualizing Reaction Pathways and Workflows

Diagram 1: General Reaction Scheme and Rearrangement Pathway

G Borneol (-)-Borneol ChlorinatingAgent Chlorinating Agent (e.g., PCl5, SOCl2, HCl) Borneol->ChlorinatingAgent Reaction BornylChloride This compound (Desired Product) ChlorinatingAgent->BornylChloride SN2 Pathway (Minimized Rearrangement) Carbocation Secondary Carbocation ChlorinatingAgent->Carbocation SN1 Pathway Carbocation->BornylChloride Direct Substitution RearrangedCarbocation Tertiary Carbocation Carbocation->RearrangedCarbocation Wagner-Meerwein Rearrangement IsobornylChloride Isobornyl chloride (Byproduct) RearrangedCarbocation->IsobornylChloride Substitution Camphene Camphene (Byproduct) RearrangedCarbocation->Camphene Elimination

Caption: Reaction pathways in this compound synthesis.

Diagram 2: Experimental Workflow for Minimizing Byproducts

G Start Start: (-)-Borneol ReagentSelection Select SN2-favoring reagent (e.g., SOCl2/Pyridine or PPh3/CCl4) Start->ReagentSelection ReactionSetup Set up reaction at low temperature (0°C) in a non-polar, aprotic solvent ReagentSelection->ReactionSetup Reaction Slowly add chlorinating agent ReactionSetup->Reaction Monitoring Monitor reaction progress by GC-MS or TLC Reaction->Monitoring Workup Aqueous workup to remove byproducts and reagents Monitoring->Workup Purification Purify product by distillation or chromatography Workup->Purification Analysis Analyze final product for purity and yield Purification->Analysis End End: Pure this compound Analysis->End

Caption: Workflow for this compound synthesis.

References

Technical Support Center: Synthesis of (-)-Bornyl Chloride from α-Pinene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the yield and purity of (-)-Bornyl chloride synthesized from α-pinene.

Frequently Asked Questions (FAQs)

Q1: What is the general principle behind the synthesis of this compound from α-pinene?

The synthesis involves the hydrochlorination of α-pinene. This reaction proceeds through a Wagner-Meerwein rearrangement of the initially formed pinanyl cation to the more stable bornyl cation, which is then trapped by a chloride ion to yield bornyl chloride.[1]

Q2: What are the most critical parameters affecting the yield and purity of this compound?

The key parameters to control are reaction temperature, the quality and dryness of reagents and solvents, the rate of hydrogen chloride (HCl) addition, and the prevention of side reactions. Low temperatures are generally favored to minimize the formation of byproducts.[2]

Q3: What are the common side products in this reaction, and how can their formation be minimized?

Common side products include fenchyl chloride, camphene (B42988) hydrochloride, and dipentene (B1675403) dichloride.[3] The formation of fenchyl chloride can be minimized by using absolutely dry HCl gas.[2][4] An excess of HCl should be avoided as it can lead to the formation of dipentene dichloride.[2]

Q4: How can I effectively purify the crude this compound?

Purification is typically achieved through a combination of techniques. Unreacted α-pinene can be challenging to separate from the product.[4] Steam distillation can be employed to remove volatile impurities.[2] The final product is often purified by recrystallization from a suitable solvent system, such as isopropanol/water.[4]

Q5: My yield is consistently low. What are the likely causes?

Low yields can result from several factors including incomplete reaction, sublimation of the product during drying, and losses during workup and purification.[2][5][6] Overestimation of the generated HCl gas can also lead to a large excess of unreacted α-pinene, making product isolation difficult and reducing the apparent yield.[4]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Yield - Incomplete reaction due to insufficient HCl. - Sublimation of bornyl chloride during drying. - Formation of soluble byproducts. - Loss of product during workup and transfers.- Ensure a slight molar excess of dry HCl gas is bubbled through the reaction mixture. - Dry the purified product at room temperature under vacuum or in a desiccator to minimize sublimation.[2] - Optimize reaction conditions (especially temperature) to minimize side reactions. - Ensure efficient extraction and careful transfers between glassware.[7]
Product Contamination with α-pinene - Incomplete reaction. - Use of a large excess of α-pinene.- Monitor the reaction for completeness (e.g., by GC-MS). - Use a carefully controlled stoichiometry of reactants. - Separate unreacted α-pinene by fractional distillation under reduced pressure or by careful recrystallization.
Formation of Fenchyl Chloride - Presence of moisture in the reaction.- Use thoroughly dried α-pinene and solvent. - Ensure the HCl gas is passed through a drying agent (e.g., concentrated sulfuric acid) before entering the reactor.[2][4]
Formation of Dipentene Dichloride - Use of a large excess of HCl.- Carefully control the amount of HCl gas introduced. Avoid a large excess.[2]
Oily Product Instead of Crystalline Solid - High levels of impurities, particularly unreacted α-pinene. - Presence of various isomeric chloride byproducts.- Purify the crude product using steam distillation to remove volatile impurities.[2] - Perform multiple recrystallizations from an appropriate solvent system.
Difficulty in Crystallization - Presence of significant amounts of unreacted α-pinene.- Cool the reaction mixture to a very low temperature (e.g., -18°C) to induce solidification, which may result in a jelly-like substance that can then be further purified.[4]

Experimental Protocols

Optimized Synthesis of this compound from α-Pinene

This protocol is based on the hydrochlorination of α-pinene using dry HCl gas.

Materials:

  • (-)-α-Pinene (high purity)

  • Concentrated Sulfuric Acid (98%)

  • Concentrated Hydrochloric Acid (37%)

  • Hexane (anhydrous)

  • Isopropanol

  • Deionized Water

  • Anhydrous Sodium Sulfate

  • Ice

  • Sodium Chloride

Equipment:

  • Three-neck round-bottom flask

  • Dropping funnel with pressure-equalizing arm

  • Gas washing bottle

  • Magnetic stirrer

  • Ice bath

  • Separatory funnel

  • Steam distillation apparatus

  • Büchner funnel and flask

  • Rotary evaporator

Procedure:

  • Reaction Setup:

    • Assemble a gas generation apparatus where concentrated HCl is added dropwise from a dropping funnel to concentrated H₂SO₄ in a flask.

    • Pass the generated HCl gas through a gas washing bottle containing concentrated H₂SO₄ to ensure it is completely dry.

    • In a three-neck flask equipped with a magnetic stirrer, a gas inlet tube, and a gas outlet, place a solution of (-)-α-pinene in an equal volume of anhydrous hexane.

    • Cool the reaction flask to -10°C to -5°C using an ice-salt bath.[2]

  • Hydrochlorination:

    • Slowly bubble the dry HCl gas through the stirred α-pinene solution. The addition of HCl should be slow and controlled to maintain the desired temperature and prevent excessive side reactions.

    • Monitor the reaction progress by taking aliquots and analyzing them by GC-MS. The reaction is typically complete when the majority of the α-pinene has been consumed.

  • Workup:

    • Once the reaction is complete, stop the flow of HCl and remove the ice bath.

    • Transfer the reaction mixture to a separatory funnel and wash it with cold water to remove any residual acid.

    • Separate the organic layer and dry it over anhydrous sodium sulfate.

  • Purification:

    • Filter off the drying agent and concentrate the organic solution using a rotary evaporator to remove the hexane.

    • Subject the crude product to steam distillation to remove unreacted α-pinene and other volatile impurities.[2]

    • The solid bornyl chloride will remain in the distillation flask.

  • Recrystallization:

    • Dissolve the crude bornyl chloride in a minimal amount of hot isopropanol.

    • Add water dropwise until the solution becomes slightly turbid.

    • Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization.

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of cold isopropanol/water mixture.

    • Dry the purified this compound in a desiccator under vacuum.

Data Summary

Table 1: Influence of Reaction Conditions on Yield and Purity of this compound

Parameter Condition Effect on Yield Effect on Purity Reference
Temperature Low (-10°C to 0°C)Generally higherHigher, minimizes side reactions[2]
AmbientLowerLower, increased byproducts
Solvent HexaneGoodGood, facilitates handling[2]
DichloromethaneCan be usedMay influence side product profile[8]
Neat (no solvent)PossibleMay lead to higher viscosity and mixing issues[8]
HCl Addition Rate SlowHigherHigher, better temperature control[2]
FastLowerLower, localized overheating and side reactions
Moisture AnhydrousHigherHigher, prevents fenchyl chloride formation[2][4]
Traces of waterLowerLower, promotes fenchyl chloride formation

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_workup Workup cluster_purification Purification start α-Pinene in Hexane reaction Hydrochlorination with dry HCl gas at -10°C to -5°C start->reaction wash Aqueous Wash reaction->wash dry Drying (Na₂SO₄) wash->dry evaporation Solvent Evaporation dry->evaporation steam_dist Steam Distillation evaporation->steam_dist recrystallization Recrystallization (Isopropanol/Water) steam_dist->recrystallization final_product This compound recrystallization->final_product

Caption: Experimental workflow for the synthesis and purification of this compound.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Corrective Actions issue Low Yield or Purity Issue cause1 Incomplete Reaction issue->cause1 Check reaction monitoring data cause2 Side Reactions issue->cause2 Analyze byproduct profile (GC-MS) cause3 Purification Losses issue->cause3 Review purification procedure solution1a Optimize HCl stoichiometry cause1->solution1a solution1b Increase reaction time cause1->solution1b solution2a Control temperature strictly cause2->solution2a solution2b Ensure anhydrous conditions cause2->solution2b solution3a Careful workup & transfers cause3->solution3a solution3b Optimize recrystallization cause3->solution3b

Caption: Troubleshooting logic for optimizing this compound synthesis.

References

preventing racemization in reactions involving (-)-Bornyl chloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with (-)-Bornyl chloride. The focus is on preventing racemization and other unwanted side reactions.

Frequently Asked Questions (FAQs)

Q1: Why is racemization a common issue when working with this compound?

A1: Racemization in reactions involving this compound is primarily due to the formation of a planar carbocation intermediate. The reaction often proceeds via an S(N)1 (unimolecular nucleophilic substitution) mechanism. In the rate-determining step, the chloride ion departs, leaving a secondary carbocation.[1][2] This planar carbocation can then be attacked by a nucleophile from either face with nearly equal probability, leading to a mixture of enantiomers and thus, a loss of optical purity.[3]

Q2: What is the Wagner-Meerwein rearrangement and how does it affect my reaction?

A2: The Wagner-Meerwein rearrangement is a common intramolecular process in bicyclic systems like the bornyl framework.[4][5] When the initial secondary carbocation is formed from bornyl chloride, a[4][6]-shift of an adjacent carbon-carbon bond can occur.[4] This rearrangement leads to the formation of a more stable tertiary carbocation, which is the precursor to isomers like isobornyl chloride or, after elimination, camphene.[6][7] This not only contributes to racemization but also results in a mixture of structurally different products, reducing the yield of the desired compound. The rearrangement is often catalyzed by Lewis acids.[6][7]

Q3: Does an S(_N)1 reaction always lead to a 50/50 racemic mixture?

A3: Not always. While a fully stabilized, long-lived carbocation would lead to complete racemization, experimental evidence often shows a slight preference for the inversion product.[2][8] This is attributed to the formation of an "intimate ion pair," where the departing leaving group (chloride ion) temporarily shields one face of the carbocation, making attack from the opposite face more likely.[9][10][11] Therefore, instead of a perfect 50/50 mix, you might obtain a product with a slight excess of the inverted configuration.

Troubleshooting Guide

Problem 1: My reaction product shows significant loss of optical activity (high degree of racemization).

Potential Cause Recommended Solution Underlying Principle
Reaction proceeds via S(_N)1 mechanism. Lower the reaction temperature. Use a less polar solvent. Increase the concentration and/or nucleophilicity of the nucleophile.These conditions disfavor the S(_N)1 pathway by making the formation of the carbocation intermediate less favorable and encourage an S(_N)2-like mechanism, which proceeds with inversion of configuration.
Solvent is stabilizing the carbocation intermediate. Switch from a polar protic solvent (e.g., water, methanol) to a polar aprotic solvent (e.g., acetone, THF) or a non-polar solvent (e.g., toluene).Polar protic solvents are particularly effective at stabilizing carbocations through hydrogen bonding, which accelerates the S(_N)1 reaction rate and promotes racemization.[1][12]
Long reaction time. Monitor the reaction closely (e.g., by TLC or GC) and quench it as soon as the starting material is consumed.Extended reaction times can allow for the product to re-ionize or for side reactions, including rearrangement and elimination, to occur.

Problem 2: My product mixture contains significant amounts of isobornyl chloride and camphene.

Potential Cause Recommended Solution Underlying Principle
Wagner-Meerwein rearrangement is occurring. Lower the reaction temperature significantly. Avoid the use of Lewis acid catalysts (e.g., FeCl(_3), AlCl(_3)).[6][7] Use a non-polar solvent to disfavor ion formation.The rearrangement proceeds through the carbocation intermediate. By minimizing the lifetime and stability of this intermediate, the rearrangement can be suppressed.[5]
Elimination (E1) is competing with substitution. Use a strong, non-bulky nucleophile rather than a weak, basic one. Lower the reaction temperature.The E1 reaction also proceeds through the carbocation intermediate. Lower temperatures generally favor substitution over elimination. Stronger nucleophiles can favor an S(_N)2 pathway, avoiding the carbocation altogether.

Experimental Protocols

Protocol 1: Minimizing Racemization in a Nucleophilic Substitution Reaction

This protocol aims to favor an S(_N)2-like pathway to minimize carbocation formation.

  • Reagent Preparation:

    • Dissolve this compound (1.0 eq) in a minimal amount of cold (-20 °C) acetone.

    • In a separate flask, dissolve a high concentration of the nucleophile (e.g., sodium azide, 3.0 eq) in acetone.

  • Reaction Execution:

    • Cool the this compound solution to -40 °C in a cryocooler or a dry ice/acetonitrile bath.

    • Add the nucleophile solution dropwise to the stirred bornyl chloride solution over 30 minutes, ensuring the temperature does not rise above -35 °C.

    • Maintain the reaction at -40 °C and monitor its progress every hour using GC-MS.

  • Work-up:

    • Once the reaction is complete, quench by pouring the mixture into ice-cold water.

    • Extract the product with cold diethyl ether (3x).

    • Wash the combined organic layers with brine, dry over anhydrous MgSO(_4), filter, and concentrate under reduced pressure at a low temperature (<30 °C).

  • Analysis:

    • Determine the enantiomeric excess of the product using chiral HPLC or chiral GC.

Diagrams

RacemizationMechanism cluster_start This compound cluster_intermediate Intermediate cluster_products Products Start This compound (Chiral) Carbocation Planar Carbocation (Achiral) Start->Carbocation  Loses Cl-  (S_N1 Step 1) Retention Retention Product Carbocation->Retention Attack from 'Front' Side Inversion Inversion Product Carbocation->Inversion Attack from 'Back' Side Racemic Racemic Mixture Retention->Racemic Inversion->Racemic WagnerMeerwein Bornyl_Cl This compound Bornyl_Carbocation Bornyl Carbocation (2°) Bornyl_Cl->Bornyl_Carbocation - Cl- Transition_State Transition State Bornyl_Carbocation->Transition_State [1,2]-Alkyl Shift Rearranged_Carbocation Rearranged Carbocation (3°) Transition_State->Rearranged_Carbocation Isobornyl_Cl Isobornyl Chloride (Product) Rearranged_Carbocation->Isobornyl_Cl + Cl- Camphene Camphene (Elimination Product) Rearranged_Carbocation->Camphene - H+ TroubleshootingWorkflow Start Experiment yields racemized/rearranged product Check_Conditions Analyze Reaction Conditions Start->Check_Conditions Is_Temp_High Is Temperature > 0°C? Check_Conditions->Is_Temp_High Is_Solvent_Protic Is Solvent Polar Protic? Is_Temp_High->Is_Solvent_Protic No Lower_Temp Action: Lower Temperature (e.g., to -40°C) Is_Temp_High->Lower_Temp Yes Is_Nuc_Weak Is Nucleophile Weak or Low Concentration? Is_Solvent_Protic->Is_Nuc_Weak No Change_Solvent Action: Switch to Polar Aprotic or Non-polar Is_Solvent_Protic->Change_Solvent Yes Change_Nuc Action: Increase Nucleophile Concentration / Strength Is_Nuc_Weak->Change_Nuc Yes End Re-run Experiment and Analyze Product Purity Is_Nuc_Weak->End No Lower_Temp->Is_Solvent_Protic Change_Solvent->Is_Nuc_Weak Change_Nuc->End

References

Technical Support Center: Purification of (-)-Bornyl Chloride by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of (-)-Bornyl chloride via recrystallization.

Frequently Asked Questions (FAQs)

Q1: What is the optimal solvent system for the recrystallization of this compound?

A1: this compound is soluble in alcohol and ether and practically insoluble in water.[1] Effective solvent systems include:

  • Alcohols: Ethanol or isopropanol (B130326) are commonly used. A 75% isopropanol-water mixture has been successfully employed.[1][2]

  • Low-polarity solvents: Hexane (B92381) or petroleum ether are also suitable choices, particularly for inducing crystallization at low temperatures (e.g., -20°C).[2]

  • Mixed Solvent Systems: If the compound is too soluble in a solvent like ethanol, an "anti-solvent" like water can be added dropwise to the heated solution until it becomes slightly cloudy (the saturation point), after which it is allowed to cool slowly.[3]

Q2: My this compound is not crystallizing out of the solution upon cooling. What should I do?

A2: Failure to crystallize is a common issue, often due to supersaturation or using too much solvent.[4] Here are several techniques to induce crystallization:

  • Scratching: Gently scratch the inside surface of the flask with a glass stirring rod at the air-solvent interface. This can create nucleation sites for crystal growth.[4][5]

  • Seed Crystals: Add a tiny crystal of pure this compound to the solution. This provides a template for new crystals to grow upon.[4][5]

  • Reduce Solvent Volume: If too much solvent was used, gently heat the solution to boil off a portion of the solvent to re-establish a supersaturated state upon cooling.[4][5]

  • Flash Cooling: Briefly cool the flask in an ice bath or even a dry ice/acetone bath to induce nucleation. Be aware that rapid cooling can sometimes trap impurities.[6]

Q3: The yield of my recrystallized this compound is very low. What are the potential causes and solutions?

A3: A low yield can result from several factors during the experimental process.[5]

  • Excess Solvent: Using more than the minimum amount of hot solvent required to dissolve the crude product will result in a significant portion of the compound remaining in the mother liquor after cooling.[3] To check this, you can evaporate the mother liquor; a large residue indicates substantial product loss.[5]

  • Premature Crystallization: If crystals form during a hot filtration step (used to remove insoluble impurities), product will be lost. To prevent this, use a pre-heated funnel and filter the solution quickly.[3][6]

  • Incomplete Crystallization: Ensure the solution is cooled sufficiently. After slow cooling to room temperature, placing the flask in an ice bath can maximize crystal formation.[3]

  • Product Sublimation: this compound readily sublimes at room temperature.[7] Avoid prolonged air-drying. Drying under vacuum is a more efficient method to minimize loss of product.

  • Excessive Washing: Washing the collected crystals with too much solvent, or with solvent that is not ice-cold, can dissolve and wash away your product.[8]

Q4: My compound "oiled out" instead of forming crystals. How can I resolve this?

A4: "Oiling out" occurs when the solute separates from the solution as a liquid instead of a solid.[4] This often happens if the solution is cooled too quickly or if the boiling point of the solvent is higher than the melting point of the solute.[3]

  • Reheat and Dilute: Reheat the mixture until the oil completely redissolves. Add a small amount of additional hot solvent to lower the saturation point, and then allow the solution to cool much more slowly.[3][4]

  • Modify Solvent System: Consider changing the solvent or using a mixed-solvent system to better control the solubility curve.[3]

Q5: The melting point of my recrystallized product is broad or lower than the literature value. Are there still impurities?

A5: Yes, a broad or depressed melting point is a strong indicator of impurity. The literature melting point for pure this compound is 132°C.[1]

  • Rapid Crystallization: If the solution was cooled too quickly, impurities can become trapped within the crystal lattice.[3][5] The solution should be allowed to cool slowly and without disturbance.[3]

  • Insoluble Impurities: If the crude product contained insoluble impurities, they should have been removed by hot filtration before the cooling and crystallization step.[3]

  • Similar Solubility of Impurities: If impurities have solubility characteristics similar to this compound in the chosen solvent, a single recrystallization may not be sufficient. A second recrystallization may be necessary to achieve high purity.[3] Common impurities can include unreacted α-pinene or isomers like camphene (B42988) hydrochloride.[2][9][10]

Data Presentation

Table 1: Physical and Solubility Properties of this compound

PropertyValueSource(s)
IUPAC Name (1S,2R,4S)-2-chloro-1,7,7-trimethylbicyclo[2.2.1]heptane[11]
Molecular Formula C₁₀H₁₇Cl[1][12]
Molecular Weight 172.69 g/mol [1][12]
Melting Point 132 °C[1][2]
Boiling Point 207-208 °C[1]
Appearance Crystals with a camphor-like odor[1]
Solubility in Water Practically insoluble[1]
Solubility in Organic Solvents Soluble in alcohol (ethanol, isopropanol) and ether. Also soluble in low-polarity solvents like hexane and petroleum ether.[1][2]

Experimental Protocols

Detailed Methodology for Recrystallization of this compound

This protocol outlines the steps for purifying crude this compound using a single-solvent recrystallization technique with isopropanol.

  • Dissolution:

    • Place the crude this compound solid into an Erlenmeyer flask.

    • Add a minimal amount of isopropanol, just enough to cover the solid.

    • Gently heat the mixture on a hot plate while stirring continuously. Add small portions of hot isopropanol until the solid just completely dissolves. Avoid adding a large excess of solvent to ensure a good yield.[3][8]

  • Hot Filtration (Optional):

    • If any insoluble impurities are visible in the hot solution, perform a hot filtration.

    • Pre-heat a funnel (stemless or short-stemmed) and a second Erlenmeyer flask. Place a piece of fluted filter paper in the funnel.

    • Pour the hot solution quickly through the filter paper into the clean, pre-heated flask to remove the impurities. This step minimizes premature crystallization in the funnel.[6]

  • Crystallization:

    • Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature. Rapid cooling can trap impurities.[3][5]

    • Once the flask has reached room temperature, place it in an ice-water bath for at least 20-30 minutes to maximize the formation of crystals.[3]

  • Isolation of Crystals:

    • Collect the purified crystals by vacuum filtration using a Büchner funnel and a clean filter flask.

    • Wash the crystals with a small amount of ice-cold isopropanol to rinse away any remaining soluble impurities adhering to the crystal surfaces. Using warm solvent will dissolve the product and reduce the yield.[3][8]

  • Drying:

    • Continue to draw air through the Büchner funnel for several minutes to partially dry the crystals.

    • Transfer the crystals to a watch glass. Due to the tendency of this compound to sublime, avoid prolonged air drying.[7] For best results, dry the crystals under vacuum to remove residual solvent efficiently and minimize product loss.

  • Analysis:

    • Once completely dry, weigh the purified crystals to determine the percent recovery.

    • Measure the melting point of the recrystallized product. A sharp melting point at or near 132°C indicates high purity.[1][2]

Visualization

Troubleshooting Workflow for Recrystallization

Recrystallization_Troubleshooting problem problem observation observation solution solution cause cause start Recrystallization Problem Occurred obs1 No Crystals Formed start->obs1 Issue obs2 Compound 'Oiled Out' start->obs2 Issue obs3 Low Yield of Crystals start->obs3 Issue obs4 Low Purity / Broad MP start->obs4 Issue cause1 Too Much Solvent obs1->cause1 Possible Cause cause2 Supersaturated Solution obs1->cause2 Possible Cause sol1 Boil off excess solvent, then cool again. cause1->sol1 sol2 1. Scratch inner flask surface. 2. Add a seed crystal. 3. Flash cool in ice bath. cause2->sol2 cause3 Solution cooled too quickly obs2->cause3 Possible Cause sol3 Reheat to dissolve oil, add more solvent, cool very slowly. cause3->sol3 cause4 Excess solvent used obs3->cause4 Possible Cause cause5 Product sublimes during drying obs3->cause5 Possible Cause sol4 Use minimum hot solvent. Concentrate mother liquor. cause4->sol4 sol5 Dry crystals under vacuum, not prolonged air drying. cause5->sol5 cause6 Cooled too fast, trapping impurities obs4->cause6 Possible Cause cause7 Impurities have similar solubility obs4->cause7 Possible Cause sol6 Redissolve and cool slowly without disturbance. cause6->sol6 sol7 Perform a second recrystallization. cause7->sol7

Caption: A flowchart for troubleshooting common issues encountered during the recrystallization of this compound.

References

Technical Support Center: Navigating the Reactivity of (-)-Bornyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the sterically hindered and rearrangement-prone substrate, (-)-Bornyl chloride, in nucleophilic substitution reactions.

Troubleshooting Guide

Issue: My SN2 reaction with this compound is failing or showing very low conversion.

Potential Cause 1: Steric Hindrance

This compound possesses a bicyclic cage-like structure where the chlorine atom is in an endo position. This rigid framework presents significant steric hindrance to the backside attack required for a typical SN2 mechanism. The bulky gem-dimethyl group on the bridge and the overall molecular architecture effectively shield the electrophilic carbon from the incoming nucleophile.[1][2][3][4]

Solution:

  • Re-evaluate the feasibility of an SN2 reaction: Direct SN2 displacement on this compound is highly unlikely to be efficient.[1][2]

  • Consider alternative reaction pathways: Explore reaction conditions that favor an SN1 mechanism or alternative synthetic routes that do not rely on direct substitution of the chloride.

Potential Cause 2: Inappropriate Reaction Conditions for an SN2 Reaction

While an SN2 reaction is unlikely, using conditions that are suboptimal even for less hindered substrates will guarantee failure.

Solution:

  • Solvent Choice: Ensure the use of a polar aprotic solvent (e.g., DMSO, DMF, acetone) to maximize the nucleophilicity of your nucleophile.[2][5]

  • Nucleophile Strength: Employ a strong, unhindered nucleophile.[2][6]

  • Temperature: While higher temperatures can increase reaction rates, in this case, they are more likely to promote elimination (E2) or rearrangement (SN1/E1) pathways.

Issue: I am observing a mixture of products, including rearranged isomers and olefins.

Potential Cause: Carbocation Formation and Wagner-Meerwein Rearrangement

The structure of this compound is prone to ionization to form a secondary carbocation, especially under conditions that favor SN1 reactions (e.g., polar protic solvents, Lewis acids). This initial carbocation is highly susceptible to a Wagner-Meerwein rearrangement, a[7][8]-shift, to form a more stable tertiary carbocation (the camphene (B42988) hydrochloride cation). This rearranged cation can then be attacked by the nucleophile or undergo elimination.[7][8][9][10][11][12] The bornyl system is also known to involve non-classical carbocations, which can lead to a variety of products.[13][14][15][16][17]

Solution:

  • Control Reaction Conditions: To minimize rearrangement, avoid conditions that promote carbocation formation. This includes strong Lewis acids and polar protic solvents.

  • Embrace the Rearrangement: If the rearranged product is a desired outcome, utilize conditions that favor carbocation formation. For instance, treatment with a Lewis acid like FeCl₃ can drive the equilibrium towards the rearranged chloride isomer, isobornyl chloride.[7][10]

  • Alternative Strategies: Consider transition-metal-catalyzed cross-coupling reactions, which can proceed through radical intermediates and may avoid carbocationic rearrangements.[18][19]

Frequently Asked Questions (FAQs)

Q1: Why is this compound so unreactive in SN2 reactions?

A1: The primary reason for the low reactivity of this compound in SN2 reactions is severe steric hindrance.[1][2][3][4] The bicyclic structure and the presence of bulky methyl groups prevent the necessary backside attack of the nucleophile on the carbon atom bearing the chlorine.

Q2: What are the typical products of nucleophilic substitution reactions with this compound?

A2: Due to the propensity for carbocation formation and rearrangement, direct substitution products are rare. The major products are often rearranged isomers (e.g., isobornyl derivatives) and elimination products (e.g., camphene).[7][10] The exact product distribution will depend on the nucleophile, solvent, and temperature.

Q3: What is a Wagner-Meerwein rearrangement and why does it occur in the bornyl system?

A3: The Wagner-Meerwein rearrangement is a type of carbocation rearrangement involving a 1,2-hydride, -alkyl, or -aryl shift. In the bornyl system, after the chloride ion leaves, the resulting secondary carbocation can undergo a[7][8]-shift of a C-C bond to relieve ring strain and form a more stable tertiary carbocation.[7][8][10][11]

Q4: Are there any alternative methods to achieve nucleophilic substitution on this compound?

A4: Yes, modern synthetic methods offer alternatives. Transition-metal catalysis, for example, using nickel or palladium, can facilitate cross-coupling reactions with various nucleophiles. These reactions often proceed through radical intermediates, thereby avoiding the formation of carbocations and the associated rearrangements.[18][19]

Q5: What is the difference in reactivity between endo and exo isomers in the norbornyl system, and how does this relate to this compound?

A5: In the related norbornyl system, exo-isomers are generally more reactive towards ionization than endo-isomers. This is because the C-C sigma bond anti-periplanar to the leaving group in the exo position can provide anchimeric assistance (neighboring group participation) to stabilize the developing positive charge, often leading to the formation of a non-classical carbocation.[14][17][20] this compound is an endo isomer, and its ionization is less favorable than its exo counterpart, isobornyl chloride.

Data Presentation

Table 1: Factors Influencing the Reactivity of this compound

FactorSN2 PathwaySN1/E1 PathwayElimination (E2) Pathway
Substrate Structure Highly disfavored due to steric hindranceFavored due to formation of a stable rearranged carbocationPossible with strong, bulky bases
Nucleophile Requires a very strong, unhindered nucleophile (low yield expected)Weak nucleophiles are effectiveRequires a strong, non-nucleophilic base
Solvent Polar aprotic (e.g., DMSO, DMF)Polar protic (e.g., H₂O, ROH)Favored by polar aprotic solvents
Leaving Group Good leaving group required (Cl⁻ is moderate)Good leaving group requiredGood leaving group required
Temperature ModerateHigher temperatures favor elimination over substitutionHigher temperatures favor elimination
Expected Outcome Negligible product formationMixture of rearranged substitution and elimination productsElimination products (e.g., camphene)

Experimental Protocols

Protocol 1: Attempted SN1 Substitution with Rearrangement (Synthesis of Isobornyl Ether)

Objective: To illustrate the SN1 pathway and Wagner-Meerwein rearrangement.

Materials:

  • This compound

  • Ethanol (B145695) (absolute)

  • Silver nitrate (B79036) (AgNO₃)

  • Sodium bicarbonate (NaHCO₃)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Diethyl ether

  • Round-bottom flask, reflux condenser, magnetic stirrer, separatory funnel, rotary evaporator.

Procedure:

  • Dissolve this compound (1.0 eq) in ethanol in a round-bottom flask.

  • Add silver nitrate (1.1 eq) to the solution. The formation of a silver chloride precipitate will indicate the formation of the carbocation.

  • Stir the reaction mixture at room temperature for 24 hours. Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with diethyl ether (3 x 20 mL).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography to isolate the rearranged isobornyl ethyl ether.

Protocol 2: Base-Induced Elimination (Synthesis of Camphene)

Objective: To demonstrate the E2 elimination pathway.

Materials:

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous THF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of potassium tert-butoxide (1.5 eq) in THF to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12 hours. Monitor the reaction by GC-MS.

  • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extract the product with pentane (3 x 15 mL).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and carefully remove the solvent by rotary evaporation at low temperature to obtain crude camphene.

Visualizations

SN2_Hindrance cluster_substrate This compound Bornyl_Chloride C-Cl Hindrance1 Gem-dimethyl group Hindrance2 Bicyclic Cage No_Reaction No Sₙ2 Product Bornyl_Chloride->No_Reaction Leads to Nucleophile Nu⁻ Attack Backside Attack (Sterically Blocked) Nucleophile->Attack Attack->Bornyl_Chloride

Caption: Steric hindrance preventing SN2 backside attack on this compound.

SN1_Rearrangement Bornyl_Cl This compound Carbocation1 Secondary Carbocation Bornyl_Cl->Carbocation1 -Cl⁻ Rearrangement Wagner-Meerwein Rearrangement Carbocation1->Rearrangement Carbocation2 Tertiary Carbocation (more stable) Rearrangement->Carbocation2 Product_Sub Rearranged Substitution Product (e.g., Isobornyl ether) Carbocation2->Product_Sub +Nu⁻ Product_Elim Elimination Product (e.g., Camphene) Carbocation2->Product_Elim -H⁺

Caption: SN1 pathway of this compound involving Wagner-Meerwein rearrangement.

Troubleshooting_Workflow Start Low Reactivity with This compound Check_Mechanism Is an Sₙ2 reaction intended? Start->Check_Mechanism SN2_Issue Sₙ2 is highly disfavored. Consider alternative pathways. Check_Mechanism->SN2_Issue Yes SN1_Products Observing rearranged products or olefins? Check_Mechanism->SN1_Products No SN1_Explanation This is expected due to carbocation rearrangement. SN1_Products->SN1_Explanation Yes No_Reaction_SN1 Still no reaction? SN1_Products->No_Reaction_SN1 No Optimize_SN1 Optimize for desired rearranged product or consider alternative methods. SN1_Explanation->Optimize_SN1 Check_Conditions Verify reaction conditions: - Solvent - Temperature - Nucleophile strength No_Reaction_SN1->Check_Conditions Yes Check_Conditions->Start Re-evaluate

Caption: Troubleshooting workflow for reactions involving this compound.

References

Technical Support Center: Analysis of (-)-Bornyl Chloride by GC-MS

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Gas Chromatography-Mass Spectrometry (GC-MS) to identify impurities in (-)-Bornyl chloride.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities found in this compound?

A1: Impurities in this compound are typically related to its synthesis from α-pinene and hydrogen chloride. Common impurities include:

  • Isomers: Isobornyl chloride, camphene (B42988) hydrochloride, and fenchyl chloride are common isomeric impurities that can form during the synthesis process.[1][2]

  • Unreacted Starting Material: Residual α-pinene may be present if the reaction has not gone to completion.

  • Byproducts: Dipentene dihydrochloride (B599025) can form as a byproduct, especially in the presence of excess hydrogen chloride.[3]

Q2: Why is it challenging to separate this compound from its isomers by GC-MS?

A2: this compound and its isomers, such as isobornyl chloride, often have very similar boiling points and polarities. This results in similar retention times on standard non-polar or mid-polar GC columns, leading to co-elution or poor resolution of the chromatographic peaks. Furthermore, these isomers can undergo Wagner-Meerwein rearrangements in the GC inlet or the ion source of the mass spectrometer, leading to very similar mass spectra, which complicates their individual identification.[4]

Q3: What type of GC column is best suited for analyzing this compound and its impurities?

A3: A mid-polar capillary column, such as a DB-5MS or HP-5ms (5% phenyl-methylpolysiloxane), is a good starting point for the analysis of this compound and its impurities. These columns provide a good balance of selectivity for separating the isomeric compounds. For challenging separations, a longer column (e.g., 60 m) with a smaller internal diameter (e.g., 0.25 mm) can provide higher resolution.

Q4: Can headspace GC-MS be used for the analysis of impurities in this compound?

A4: Yes, headspace GC-MS is a suitable technique, particularly for identifying volatile impurities such as residual solvents or highly volatile byproducts.[5][6] For less volatile impurities like isomeric chlorides, direct liquid injection is more common and generally provides better sensitivity.

Data Presentation

The following table summarizes potential impurities in this compound with their typical retention time order on a non-polar column and key mass spectral fragments for identification. Please note that the exact retention times and relative abundances of impurities will vary depending on the specific GC-MS method and the sample's manufacturing process. Commercial this compound typically has a purity of 95% or higher.[7]

ImpurityTypical Retention Time Order (Relative to this compound)Key Mass Spectral Fragments (m/z)Notes
α-PineneElutes before this compound93, 136, 77, 91Unreacted starting material.
CampheneElutes before this compound93, 121, 136, 79Isomerization byproduct.
Fenchyl chlorideMay co-elute or elute close to this compound93, 136, 138, 157Isomeric impurity.
This compound Reference Peak 93, 136, 138, 157, 172 (M+) The molecular ion (M+) at m/z 172 may be weak. The presence of the chlorine isotope peak at M+2 (m/z 174) is a key identifier.
Isobornyl chlorideElutes after this compound93, 136, 138, 157Isomeric impurity, often difficult to separate from bornyl chloride.
Dipentene dihydrochlorideElutes after this compound136, 138, 171, 208 (M+)Dichlorinated byproduct.

Experimental Protocols

Detailed Methodology for GC-MS Analysis of this compound

This protocol provides a general procedure for the identification and quantification of impurities in this compound. Method optimization may be required based on the specific instrumentation and separation challenges.

1. Sample Preparation:

  • Accurately weigh approximately 10 mg of the this compound sample into a 10 mL volumetric flask.

  • Dissolve the sample in a suitable solvent (e.g., hexane (B92381) or ethyl acetate) and dilute to the mark.

  • Further dilute the stock solution as necessary to fall within the linear range of the instrument. A typical starting concentration for injection is 100 µg/mL.

2. GC-MS Instrumentation and Conditions:

ParameterRecommended Setting
Gas Chromatograph Agilent 7890B or equivalent
Column Agilent DB-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent
Inlet Split/Splitless
Inlet Temperature 250 °C
Injection Volume 1 µL
Split Ratio 50:1 (can be adjusted based on sample concentration)
Carrier Gas Helium
Flow Rate 1.0 mL/min (constant flow)
Oven Program - Initial Temperature: 60 °C, hold for 2 minutes- Ramp: 5 °C/min to 200 °C- Hold: 5 minutes at 200 °C
Mass Spectrometer Agilent 5977A or equivalent
Ion Source Electron Ionization (EI)
Ion Source Temperature 230 °C
Quadrupole Temperature 150 °C
Electron Energy 70 eV
Mass Range 40-300 amu
Scan Rate 2 scans/second
Transfer Line Temp 280 °C

3. Data Analysis:

  • Identify the this compound peak based on its retention time and mass spectrum.

  • Search the NIST Mass Spectral Library or other relevant databases to tentatively identify impurity peaks.

  • Confirm the identity of impurities by comparing their mass spectra and retention times with those of certified reference standards, if available.

  • Quantify impurities using an internal or external standard method. Area normalization can be used for an estimation of relative purity.

Troubleshooting Guides

Issue 1: Poor Resolution of Isomeric Impurities

Symptoms:

  • Broad, overlapping peaks for this compound and its isomers (e.g., isobornyl chloride).

  • Inability to accurately quantify individual isomers.

Possible Causes and Solutions:

CauseSolution
Suboptimal GC Oven Program - Decrease the temperature ramp rate: A slower ramp rate (e.g., 2-3 °C/min) can improve the separation of closely eluting compounds.- Introduce an isothermal hold: Add a short isothermal hold at a temperature just below the elution temperature of the isomers to enhance separation.
Inadequate Column Resolution - Use a longer GC column: A 60 m column will provide a higher number of theoretical plates and improve separation efficiency.- Use a column with a different stationary phase: If a DB-5MS column is not providing adequate separation, consider a column with a different polarity, such as a mid-to-high polarity column (e.g., DB-17ms or a WAX column).
High Carrier Gas Flow Rate - Optimize the carrier gas flow rate: Ensure the flow rate is optimal for the column dimensions to achieve the best separation efficiency.
Issue 2: Peak Tailing

Symptoms:

  • Asymmetrical peaks with a "tail" extending from the back of the peak.

  • Poor peak integration and inaccurate quantification.

Possible Causes and Solutions:

CauseSolution
Active Sites in the GC Inlet or Column - Replace the inlet liner: The glass liner in the injection port can become contaminated or develop active sites. Regular replacement with a deactivated liner is recommended.- Trim the column: Cut the first 10-15 cm from the front of the column to remove any accumulated non-volatile residues or active sites.
Sample Overload - Dilute the sample: Injecting a sample that is too concentrated can lead to peak tailing. Dilute the sample and re-inject.
Incompatible Solvent - Use a solvent compatible with the stationary phase: For non-polar columns, use a non-polar solvent like hexane.
Issue 3: Ghost Peaks

Symptoms:

  • Peaks appear in the chromatogram even when no sample is injected (blank run).

  • These peaks can interfere with the analysis of the actual sample.

Possible Causes and Solutions:

CauseSolution
Contaminated Syringe - Thoroughly clean the syringe: Ensure the autosampler syringe is properly rinsed with a strong solvent between injections.- Replace the syringe: If contamination persists, replace the syringe.
Septum Bleed - Use a high-quality, low-bleed septum: Replace the septum in the injection port regularly.
Carryover from Previous Injections - Increase the oven temperature at the end of the run: A higher final temperature held for a few minutes can help to elute any high-boiling compounds from the previous injection.- Bake out the column: Periodically bake out the column at its maximum allowed temperature to remove contaminants.

Mandatory Visualization

Experimental_Workflow Experimental Workflow for Impurity Identification in this compound cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing cluster_report Reporting prep1 Weigh this compound Sample prep2 Dissolve in Appropriate Solvent prep1->prep2 prep3 Dilute to Working Concentration prep2->prep3 analysis1 Inject Sample into GC-MS prep3->analysis1 analysis2 Chromatographic Separation analysis1->analysis2 analysis3 Mass Spectral Detection analysis2->analysis3 data1 Peak Integration and Identification analysis3->data1 data2 Library Search (e.g., NIST) data1->data2 data3 Quantification of Impurities data2->data3 report1 Generate Impurity Profile Report data3->report1

Caption: Workflow for GC-MS analysis of this compound.

Troubleshooting_Guide Troubleshooting Logic for GC-MS Analysis of this compound cluster_poor_resolution Poor Peak Resolution cluster_peak_shape Poor Peak Shape cluster_ghost_peaks Extraneous Peaks start Problem Encountered res_q1 Are peaks for isomers overlapping? start->res_q1 shape_q1 Peak Tailing or Fronting? start->shape_q1 ghost_q1 Are there peaks in blank runs? start->ghost_q1 res_a1 Optimize Oven Program (slower ramp, isothermal holds) res_q1->res_a1 Yes res_a2 Use Longer Column or Column with Different Polarity res_a1->res_a2 res_a3 Optimize Carrier Gas Flow res_a2->res_a3 shape_a1 Check for Active Sites: - Replace Inlet Liner - Trim Column shape_q1->shape_a1 Tailing shape_a2 Check for Sample Overload: - Dilute Sample shape_q1->shape_a2 Fronting ghost_a1 Check for Carryover: - Increase Final Oven Temp - Bake Out Column ghost_q1->ghost_a1 Yes ghost_a2 Check for Contamination: - Clean/Replace Syringe - Replace Septum ghost_a1->ghost_a2

References

scale-up challenges in the synthesis of (-)-Bornyl chloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of (-)-bornyl chloride. The information is presented in a user-friendly question-and-answer format to directly address potential challenges during experimentation.

Troubleshooting Guide

Low or No Product Yield

Q1: My reaction yield is significantly lower than expected. What are the potential causes and how can I improve it?

A1: Low yields in the synthesis of this compound can stem from several factors, depending on the chosen synthetic route.

  • Incomplete Reaction: The conversion of (-)-borneol (B1667373) to this compound may not have gone to completion. When using thionyl chloride (SOCl₂), ensure a slight molar excess of the reagent is used (e.g., 1.1 to 1.5 equivalents). Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to determine the optimal reaction time.

  • Sub-optimal Temperature: The reaction temperature plays a crucial role. For the reaction with thionyl chloride, maintaining a temperature between 0 °C and room temperature is often recommended. Higher temperatures can lead to the formation of byproducts.[1][2]

  • Product Loss During Workup and Purification: this compound is volatile and can sublime at room temperature, leading to significant product loss during drying.[3][4] To mitigate this, dry the product under vacuum at a low temperature. During recrystallization, ensure the solution is fully cooled to maximize crystal precipitation and use a minimal amount of ice-cold solvent for washing the crystals.[4]

  • Reagent Quality: The purity of the starting materials, particularly (-)-borneol and the chlorinating agent, is critical. Ensure that the (-)-borneol is dry, as water will react with thionyl chloride and phosphorus pentachloride. The thionyl chloride should be of high purity; older or improperly stored bottles may have degraded.

Product Purity Issues

Q2: My final product is impure. What are the likely byproducts and how can I minimize their formation?

A2: The primary challenge in the synthesis of this compound is controlling the formation of isomeric and rearrangement byproducts.

  • Formation of Isobornyl Chloride and Camphene (B42988) Hydrochloride: The carbocation intermediate formed during the reaction is prone to Wagner-Meerwein rearrangements, leading to the formation of the more stable exo-isomer, isobornyl chloride, and camphene hydrochloride. This is particularly problematic when using phosphorus pentachloride (PCl₅).[5] One study on the reaction of borneol with PCl₅ showed a product mixture containing camphene hydrochloride (90%), isobornyl chloride (5%), and unreacted borneol (5%) after just 3 minutes at 0 °C.[5]

    • Solution: Using thionyl chloride in the presence of a base like pyridine (B92270) can suppress carbocation formation and favor an Sₙ2-like mechanism, which can lead to a higher proportion of the desired this compound with inversion of configuration.[2] Maintaining low reaction temperatures is also critical to minimize rearrangements.

  • Formation of Ethers: If the reaction conditions are not sufficiently controlled, intermolecular ether formation from the starting alcohol can occur.

    • Solution: Ensure a slight excess of the chlorinating agent is used and that the reaction goes to completion.

  • Residual Starting Material: The presence of unreacted (-)-borneol in the final product indicates an incomplete reaction.

    • Solution: Increase the reaction time or the amount of chlorinating agent and monitor the reaction progress closely.

Q3: How can I effectively purify my crude this compound?

A3: Recrystallization is the most common method for purifying crude this compound.

  • Solvent Selection: A mixed solvent system of isopropanol (B130326) and water (e.g., 3:1 ratio) has been reported to be effective.[4] The crude product is dissolved in the minimum amount of the hot solvent mixture, and then allowed to cool slowly to induce crystallization.

  • Recrystallization Procedure:

    • Dissolve the crude product in a minimal amount of the boiling solvent.

    • If colored impurities are present, they can be removed by adding activated charcoal and performing a hot filtration.

    • Allow the filtrate to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.

    • Collect the crystals by vacuum filtration.

    • Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.

    • Dry the purified crystals under vacuum at a low temperature to prevent sublimation.

Scale-Up Challenges

Q4: I am scaling up the synthesis. What are the critical parameters I need to control?

A4: Scaling up the synthesis of this compound introduces challenges primarily related to heat management and reagent addition.

  • Exothermic Reaction: The reaction of alcohols with chlorinating agents like thionyl chloride is exothermic.[6] On a larger scale, the surface area-to-volume ratio of the reactor decreases, making heat dissipation less efficient.[7] This can lead to a rapid temperature increase, promoting byproduct formation and potentially causing a runaway reaction.

    • Control Strategy: Use a reactor with efficient cooling and an overhead stirrer. The chlorinating agent should be added slowly and portion-wise, or via a dropping funnel, to control the rate of the reaction and the evolution of heat. Continuous monitoring of the internal reaction temperature is essential.

  • Gas Evolution: The reaction of thionyl chloride with borneol produces sulfur dioxide (SO₂) and hydrogen chloride (HCl) as gaseous byproducts.[8] On a large scale, the rapid evolution of these gases can cause excessive pressure buildup in the reactor.

    • Control Strategy: Ensure the reaction is performed in a well-ventilated fume hood and that the reactor is equipped with a suitable gas outlet connected to a scrubber to neutralize the acidic gases.

Frequently Asked Questions (FAQs)

Q5: What is the best chlorinating agent for the synthesis of this compound from (-)-borneol?

A5: Thionyl chloride (SOCl₂) is generally preferred over phosphorus pentachloride (PCl₅). While both can effect the transformation, PCl₅ is more prone to inducing carbocation rearrangements, leading to a mixture of products including isobornyl chloride and camphene hydrochloride.[5] Thionyl chloride, especially when used with a base like pyridine, offers better control over the reaction and can provide a higher yield of the desired product.[2]

Q6: How can I monitor the progress of the reaction?

A6: The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • TLC: Use a suitable solvent system (e.g., hexane/ethyl acetate) to separate the starting material, (-)-borneol, from the less polar product, this compound. The disappearance of the borneol spot indicates the reaction is complete.

  • GC-MS: This technique can be used to monitor the disappearance of the starting material and the appearance of the product. It is also an excellent tool for identifying any byproducts that may be forming.[9][10]

Q7: What are the key safety precautions I should take when working with thionyl chloride?

A7: Thionyl chloride is a corrosive and toxic chemical that reacts violently with water.[11][12][13]

  • Handling: Always handle thionyl chloride in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[11]

  • Reaction Setup: Ensure all glassware is thoroughly dried before use to prevent a violent reaction with any residual water. The reaction should be equipped with a gas trap or scrubber to neutralize the HCl and SO₂ gases produced.

  • Quenching: Excess thionyl chloride should be quenched carefully by slowly adding the reaction mixture to ice-cold water or a basic solution with efficient stirring and cooling.[8]

Q8: What are the expected spectroscopic data for this compound?

A8: The structure and purity of this compound can be confirmed using spectroscopic methods like Nuclear Magnetic Resonance (NMR). While specific data can vary slightly depending on the solvent and instrument, the ¹H NMR spectrum of bornyl derivatives is well-characterized. The chemical shifts of the protons in borneol and its derivatives, including isoborneol, have been extensively studied, which can aid in identifying the product and any isomeric impurities.[14][15]

Data Presentation

Table 1: Comparison of Chlorinating Agents for the Synthesis of this compound from (-)-Borneol

ReagentTypical ConditionsAdvantagesDisadvantages/Scale-up Challenges
Thionyl Chloride (SOCl₂) ** 0 °C to room temperature, often with a base (e.g., pyridine) in a solvent like toluene (B28343) or DCM.[1][2]Gaseous byproducts are easily removed. Can provide good stereochemical control with a base.Highly reactive with water, corrosive, and toxic. Exothermic reaction requires careful temperature control on a large scale.
Phosphorus Pentachloride (PCl₅) **0 °C in a solvent like chloroform.[5]Effective for converting alcohols to chlorides.Prone to causing carbocation rearrangements, leading to a mixture of bornyl chloride, isobornyl chloride, and camphene hydrochloride.[5] Solid byproduct (POCl₃) needs to be separated.

Experimental Protocols

Protocol 1: Synthesis of this compound using Thionyl Chloride

This protocol is a general procedure based on the conversion of secondary alcohols to alkyl chlorides. Optimization may be required.

Materials:

  • (-)-Borneol

  • Thionyl chloride (SOCl₂)

  • Anhydrous pyridine

  • Anhydrous diethyl ether (or other suitable solvent)

  • Ice-water bath

  • Standard laboratory glassware (round-bottom flask, dropping funnel, condenser, etc.)

Procedure:

  • Set up a dry round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap.

  • Dissolve (-)-borneol (1 equivalent) in anhydrous diethyl ether and cool the solution to 0 °C in an ice-water bath.

  • Slowly add thionyl chloride (1.1 equivalents) dropwise to the cooled solution via the dropping funnel over 30 minutes, maintaining the internal temperature below 10 °C.[8]

  • After the addition of thionyl chloride is complete, slowly add anhydrous pyridine (1.1 equivalents) dropwise, again keeping the temperature below 10 °C. A precipitate of pyridinium (B92312) hydrochloride will form.[8]

  • Remove the ice bath and allow the mixture to warm to room temperature. Stir for 1-2 hours, monitoring the reaction by TLC.

  • Upon completion, cool the mixture in an ice bath and slowly add cold water to quench the excess thionyl chloride.

  • Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 5% HCl, water, saturated NaHCO₃ solution, and brine.[8]

  • Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization.

Visualizations

experimental_workflow cluster_reaction Reaction cluster_workup Workup cluster_purification Purification borneol (-)-Borneol reaction_vessel Reaction at 0°C to RT borneol->reaction_vessel socl2 Thionyl Chloride socl2->reaction_vessel solvent Anhydrous Solvent (e.g., Diethyl Ether) solvent->reaction_vessel quench Quench with Water reaction_vessel->quench Reaction Mixture extract Solvent Extraction quench->extract wash Wash Organic Layer extract->wash dry Dry and Concentrate wash->dry recrystallize Recrystallization dry->recrystallize Crude Product filter_dry Filter and Dry recrystallize->filter_dry final_product Pure this compound filter_dry->final_product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_guide cluster_yield Low Yield cluster_purity Impure Product start Problem Encountered incomplete_reaction Incomplete Reaction? start->incomplete_reaction byproducts Byproduct Formation? start->byproducts product_loss Product Loss during Workup? solution_yield1 Optimize reaction time/ reagent stoichiometry. incomplete_reaction->solution_yield1 Yes reagent_quality Poor Reagent Quality? solution_yield2 Dry product at low temp/ optimize recrystallization. product_loss->solution_yield2 Yes solution_yield3 Use pure, dry starting materials. reagent_quality->solution_yield3 Yes unreacted_sm Unreacted Starting Material? solution_purity1 Control temperature/ use pyridine with SOCl₂. byproducts->solution_purity1 Yes solution_purity2 Increase reaction time/ reagent amount. unreacted_sm->solution_purity2 Yes

Caption: Troubleshooting guide for the synthesis of this compound.

References

managing exothermic conditions in the hydrochlorination of alpha-pinene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the hydrochlorination of alpha-pinene (B124742). The following information is designed to help manage the exothermic nature of this reaction and address common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in the hydrochlorination of alpha-pinene?

A1: The primary challenge is managing the reaction's exothermic nature. The addition of hydrogen chloride (HCl) to alpha-pinene is a highly exothermic process, which can lead to a rapid increase in temperature.[1] Uncontrolled temperature can result in the formation of unwanted side products and potentially hazardous runaway reactions.

Q2: What are the main products of alpha-pinene hydrochlorination?

A2: The desired product is typically bornyl chloride (also known as pinene hydrochloride or "artificial camphor").[2] However, depending on the reaction conditions, other isomers like fenchyl chloride and camphene (B42988) hydrochloride can also be formed.[1][3]

Q3: What are the common side reactions to be aware of?

A3: A common side reaction is the formation of dipentene (B1675403) dihydrochloride, which can occur if an excess of HCl is used.[1] Isomerization of alpha-pinene to camphene can also be a competing reaction.[4]

Q4: Why is temperature control so critical for this reaction?

A4: Temperature control is crucial for several reasons. Firstly, it helps to manage the exotherm and prevent runaway reactions. Secondly, it influences the product distribution and yield. Low temperatures generally favor the formation of the desired bornyl chloride.[1]

Q5: What is the recommended temperature range for the hydrochlorination of alpha-pinene to produce bornyl chloride?

A5: The reaction is typically carried out at low temperatures, often in a cooling bath. A common recommendation is to maintain the temperature in the range of -10°C to 0°C using an ice-salt bath.[1]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Rapid, uncontrolled temperature increase (runaway reaction) 1. HCl addition rate is too fast. 2. Inadequate cooling of the reaction vessel. 3. Insufficient stirring leading to localized hot spots.1. Immediately stop the addition of HCl. 2. Increase the efficiency of the cooling bath (add more ice/salt). 3. Ensure vigorous stirring to maintain a homogenous temperature throughout the reaction mixture.
Low yield of bornyl chloride 1. Reaction temperature was too high, favoring side reactions. 2. Insufficient HCl was added, leading to incomplete conversion. 3. Excess HCl was used, leading to the formation of dipentene dihydrochloride.[1] 4. Loss of product during workup and purification (bornyl chloride is volatile and can sublime).[1]1. Maintain a consistently low reaction temperature (-10°C to 0°C). 2. Ensure a slight molar excess of alpha-pinene to HCl to avoid side reactions from excess acid.[1] 3. Carefully monitor the addition of HCl. 4. Minimize exposure to air during drying and handle the product in a well-ventilated area to reduce sublimation losses.[1]
Presence of significant amounts of side products (e.g., dipentene dihydrochloride, fenchyl chloride) 1. Use of excess HCl.[1] 2. Reaction temperature was not sufficiently controlled. 3. Presence of moisture in the reactants or solvent.1. Use a slight excess of alpha-pinene relative to HCl.[1] 2. Implement and maintain efficient cooling throughout the HCl addition. 3. Use dry alpha-pinene, solvent, and HCl gas.
Solidification of the reaction mixture The product, bornyl chloride, is a solid at room temperature and may precipitate out of solution, especially at low temperatures.This is often an indication of successful product formation. Ensure that the stirring is adequate to handle the slurry. The solidification can also be managed by using an appropriate solvent to keep the product in solution.
Clogging of the condenser during steam distillation (purification step) Bornyl chloride has a relatively low melting point and can solidify in a cold condenser.Use warm water in the condenser to prevent the product from solidifying.[5]

Experimental Protocols

Key Experiment: Synthesis of Bornyl Chloride from Alpha-Pinene

This protocol is based on established laboratory procedures for the hydrochlorination of alpha-pinene.

Materials:

  • Alpha-pinene (dried over anhydrous sodium sulfate)

  • Concentrated Hydrochloric Acid (37%)

  • Concentrated Sulfuric Acid (98%)

  • Hexane (or another suitable inert solvent)

  • Ice

  • Sodium Chloride (rock salt)

  • Anhydrous Sodium Sulfate

  • Apparatus for gas generation and washing

  • Reaction vessel with a gas inlet tube, thermometer, and magnetic stirrer

  • Cooling bath

  • Separatory funnel

  • Distillation apparatus

Procedure:

  • Setup:

    • Assemble a gas generation apparatus where dry HCl gas is produced by the slow, dropwise addition of concentrated HCl to concentrated H₂SO₄. The generated gas should be passed through a wash bottle containing concentrated H₂SO₄ to ensure it is dry before being introduced into the reaction vessel.

    • Place the reaction vessel, containing a solution of alpha-pinene in an equal volume of hexane, in an ice-salt bath to maintain a temperature of -10°C to 0°C.[1]

    • Ensure the reaction vessel is equipped with a magnetic stirrer for efficient mixing.

  • Reaction:

    • Start bubbling the dry HCl gas slowly into the stirred alpha-pinene solution.

    • Continuously monitor the reaction temperature and the rate of HCl addition to prevent the temperature from rising above 0°C. The addition of HCl should be slow and controlled.

    • Continue the addition of HCl until the reaction is complete (this can be monitored by techniques such as GC-MS, if available, or by observing the cessation of HCl absorption). It is recommended to use a slight excess of alpha-pinene to avoid the formation of dipentene dihydrochloride.[1]

  • Workup and Purification:

    • Once the reaction is complete, wash the reaction mixture with cold water to remove any unreacted HCl.

    • Separate the organic layer using a separatory funnel and dry it over anhydrous sodium sulfate.

    • The solvent (hexane) can be removed by distillation.

    • The crude bornyl chloride can be further purified by recrystallization from a suitable solvent (e.g., ethanol) or by steam distillation.[5] If using steam distillation, be cautious of the condenser clogging and use warm water if necessary.[5]

Safety Precautions:

  • This experiment should be performed in a well-ventilated fume hood.

  • Concentrated acids are highly corrosive. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • HCl gas is toxic and corrosive. Ensure the gas generation and reaction setup is secure and there are no leaks.

  • The reaction is exothermic and has the potential for a runaway reaction. Careful temperature control is essential.

Visualizations

Reaction Pathway: Hydrochlorination of α-Pinene

reaction_pathway alpha-Pinene alpha-Pinene Carbocation_Intermediate Pinyl Carbocation (Intermediate) alpha-Pinene->Carbocation_Intermediate + HCl Bornyl_Chloride Bornyl Chloride (Desired Product) Carbocation_Intermediate->Bornyl_Chloride Rearrangement & + Cl- Side_Products Side Products (e.g., Fenchyl Chloride, Dipentene Dihydrochloride) Carbocation_Intermediate->Side_Products Alternative Rearrangements or Excess HCl

Caption: Reaction mechanism for the hydrochlorination of alpha-pinene.

Experimental Workflow: Synthesis of Bornyl Chloride

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Prepare_Reagents Prepare Dry Alpha-Pinene and Solvents Setup_Apparatus Assemble Gas Generation and Reaction Apparatus Prepare_Reagents->Setup_Apparatus Cooling_Bath Prepare Ice-Salt Bath (-10°C to 0°C) Setup_Apparatus->Cooling_Bath Start_Reaction Start Stirring and Cooling Add_HCl Slowly Bubble Dry HCl Gas into Reaction Mixture Start_Reaction->Add_HCl Monitor_Temp Monitor Temperature Continuously Add_HCl->Monitor_Temp Quench_Reaction Wash with Cold Water Separate_Layers Separate Organic Layer Quench_Reaction->Separate_Layers Dry_Organic Dry with Anhydrous Na2SO4 Separate_Layers->Dry_Organic Remove_Solvent Solvent Removal (Distillation) Dry_Organic->Remove_Solvent Purify_Product Purify Bornyl Chloride (Recrystallization or Steam Distillation) Remove_Solvent->Purify_Product troubleshooting_low_yield Start Low Yield of Bornyl Chloride Check_Temp Was Reaction Temperature Maintained at -10°C to 0°C? Start->Check_Temp Check_HCl Was a Stoichiometric Amount of HCl Used (Slight Excess of Alpha-Pinene)? Check_Temp->Check_HCl Yes High_Temp_Issue High Temperature Likely Caused Side Reactions. Improve Cooling. Check_Temp->High_Temp_Issue No Check_Moisture Were Dry Reagents and Solvents Used? Check_HCl->Check_Moisture Yes Excess_HCl_Issue Excess HCl May Have Formed Dipentene Dihydrochloride. Use Less HCl. Check_HCl->Excess_HCl_Issue No (Excess HCl) Insufficient_HCl_Issue Incomplete Reaction. Ensure Sufficient HCl Addition. Check_HCl->Insufficient_HCl_Issue No (Insufficient HCl) Check_Workup Was Product Loss Minimized During Workup and Drying? Check_Moisture->Check_Workup Yes Moisture_Issue Moisture Can Lead to Unwanted Byproducts. Ensure Anhydrous Conditions. Check_Moisture->Moisture_Issue No Workup_Issue Bornyl Chloride is Volatile. Minimize Air Exposure During Drying. Check_Workup->Workup_Issue No End Yield Optimized Check_Workup->End Yes

References

Validation & Comparative

Chiral HPLC Method for Determining Enantionmeric Excess of (-)-Bornyl Chloride Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The determination of enantiomeric excess (ee) is a critical step in the synthesis and purification of chiral molecules such as (-)-Bornyl chloride derivatives, which are valuable intermediates in the pharmaceutical industry. This guide provides a comparative overview of the chiral High-Performance Liquid Chromatography (HPLC) method against other common analytical techniques for determining the enantiomeric purity of these compounds. The information presented is supported by experimental data and detailed protocols to assist researchers in selecting the most suitable method for their needs.

Comparison of Analytical Methods

The choice of analytical technique for determining enantiomeric excess depends on several factors, including the nature of the analyte, the required accuracy, analysis time, and available instrumentation. While chiral HPLC is a widely used and robust method, alternatives such as Gas Chromatography (GC), Supercritical Fluid Chromatography (SFC), and Nuclear Magnetic Resonance (NMR) spectroscopy with chiral shift reagents also offer distinct advantages.

Method Principle Stationary/Mobile Phase or Reagent Typical Analysis Time Advantages Disadvantages
Chiral HPLC Differential interaction of enantiomers with a chiral stationary phase (CSP).Polysaccharide-based CSPs (e.g., amylose (B160209) or cellulose (B213188) derivatives) with normal-phase (e.g., hexane/isopropanol) or reversed-phase eluents.[1]10-30 minWide applicability, high resolution, robust and reproducible.[2]Higher solvent consumption compared to SFC and GC.[3]
Chiral GC Separation of volatile enantiomers on a chiral stationary phase.Cyclodextrin-based CSPs are commonly used.[4]15-45 minHigh efficiency and sensitivity, ideal for volatile and thermally stable compounds.[5]Requires derivatization for non-volatile compounds, potential for thermal degradation.[6]
Chiral SFC Separation using a supercritical fluid as the main mobile phase and a chiral stationary phase.Similar to HPLC, polysaccharide-based CSPs are often used with CO2 and a modifier (e.g., methanol).[7]< 10 minFast separations, reduced organic solvent consumption, suitable for a wide range of compounds.[8]Requires specialized instrumentation.
NMR with Chiral Shift Reagents Formation of diastereomeric complexes with a chiral shift reagent, leading to separate signals for each enantiomer in the NMR spectrum.Lanthanide-based chiral shift reagents (e.g., Eu(hfc)3).[9]5-15 minRapid analysis, provides structural information, does not require chromatographic separation.[10][11]Lower sensitivity and accuracy for minor enantiomers compared to chromatographic methods, potential for signal broadening.[12]

Experimental Protocols

Chiral HPLC Method

This protocol is a representative method for the enantiomeric separation of bornyl chloride derivatives based on methods developed for similar monoterpenes.[1]

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

Chromatographic Conditions:

  • Column: Chiralpak AD-H (amylose tris(3,5-dimethylphenylcarbamate) immobilized on silica (B1680970) gel), 250 x 4.6 mm, 5 µm.

  • Mobile Phase: Hexane/Isopropanol (99:1, v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection: UV at 220 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the this compound derivative in the mobile phase to a concentration of 1 mg/mL.

Procedure:

  • Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Inject the sample solution.

  • Record the chromatogram for a sufficient time to allow for the elution of both enantiomers.

  • Calculate the enantiomeric excess (ee) using the peak areas of the two enantiomers: ee (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100 where Area₁ is the peak area of the major enantiomer and Area₂ is the peak area of the minor enantiomer.

Chiral GC Method

This protocol is a general method for the enantiomeric separation of volatile terpenes.

Instrumentation:

  • Gas Chromatograph (GC) with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).

Chromatographic Conditions:

  • Column: HP-CHIRAL-20B (30 m x 0.32 mm, 0.25 µm film thickness).[13]

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • Oven Temperature Program: 40°C (hold 5 min), then ramp to 130°C at 1°C/min, then ramp to 200°C at 2°C/min (hold 3 min).[13]

  • Injector Temperature: 250 °C (split mode, 1:100).

  • Detector Temperature: 300 °C (FID).

  • Sample Preparation: Dilute the sample in an appropriate solvent (e.g., hexane) to a concentration of approximately 100 µg/mL.

Chiral SFC Method

A general screening method for chiral separation using SFC.

Instrumentation:

  • Supercritical Fluid Chromatography (SFC) system with a UV detector and back-pressure regulator.

Chromatographic Conditions:

  • Column: Chiralpak IA, IB, IC, ID, IE, or IF.

  • Mobile Phase: Supercritical CO₂ with a modifier (e.g., methanol, ethanol, or isopropanol) in a gradient or isocratic mode.

  • Flow Rate: 3 mL/min.

  • Back Pressure: 15 MPa.

  • Column Temperature: 40 °C.

  • Detection: UV at 220 nm.

  • Sample Preparation: Dissolve the sample in the modifier solvent.

NMR with Chiral Shift Reagent Method

A rapid method for determining enantiomeric excess without chromatographic separation.

Instrumentation:

  • Nuclear Magnetic Resonance (NMR) Spectrometer (e.g., 300 MHz or higher).

Procedure:

  • Dissolve approximately 5-10 mg of the this compound derivative in 0.5 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

  • Acquire a standard ¹H NMR spectrum.

  • Add a small amount (e.g., 5-10 mol%) of a chiral lanthanide shift reagent, such as tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorato]europium(III) (Eu(hfc)₃), to the NMR tube.[9]

  • Acquire subsequent ¹H NMR spectra after each addition of the shift reagent until baseline separation of at least one pair of corresponding proton signals for the two enantiomers is observed.

  • Integrate the separated signals to determine the ratio of the enantiomers and calculate the enantiomeric excess.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data_processing Data Processing Sample This compound derivative sample Dissolution Dissolve in appropriate solvent Sample->Dissolution Injection Inject into Chromatograph Dissolution->Injection Separation Enantiomeric Separation Injection->Separation Detection Detect separated enantiomers Separation->Detection Chromatogram Obtain Chromatogram Detection->Chromatogram Integration Integrate Peak Areas Chromatogram->Integration Calculation Calculate Enantiomeric Excess Integration->Calculation Result Result Calculation->Result Final ee%

Caption: Workflow for determining enantiomeric excess using chromatography.

method_comparison cluster_chromatography Chromatographic Methods cluster_spectroscopy Spectroscopic Method HPLC Chiral HPLC GC Chiral GC SFC Chiral SFC NMR NMR with Chiral Shift Reagent Analyte This compound Derivative Analyte->HPLC High Resolution Analyte->GC High Volatility Analyte->SFC Speed Analyte->NMR Rapid Screen

Caption: Logical comparison of analytical methods for enantiomeric excess.

References

Chiral GC Analysis: A Comparative Guide to Separating Bornyl Chloride Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, achieving accurate enantioselective separation of chiral compounds is paramount. This guide provides a comparative overview of chiral gas chromatography (GC) methods for the effective separation of bornyl chloride and its diastereomer, isobornyl chloride, critical intermediates in synthetic chemistry.

The separation of bornyl chloride and isobornyl chloride, along with their respective enantiomers, presents a significant analytical challenge due to their structural similarity. Chiral GC, utilizing chiral stationary phases (CSPs), has emerged as a powerful technique for this purpose. This guide explores the performance of different chiral GC columns and provides a detailed experimental protocol to aid in method development.

Comparison of Chiral Stationary Phases

The key to a successful chiral GC separation lies in the selection of an appropriate CSP. For the separation of monoterpene halides like bornyl chloride, cyclodextrin-based CSPs are the most effective. These phases create a chiral environment within the GC column, allowing for differential interaction with the enantiomers and leading to their separation.

Based on the analysis of structurally similar chiral monoterpenes, β-cyclodextrin-based columns are a primary recommendation for the separation of bornyl and isobornyl chloride isomers. The table below compares the expected performance of two common β-cyclodextrin derivative columns.

Chiral Stationary PhaseExpected Resolution (Rs)Potential AdvantagesPotential Considerations
2,3-di-O-acetyl-6-O-TBDMS-β-cyclodextrin (e.g., Hydrodex β-TBDAc) Good to ExcellentHigh enantioselectivity for a range of terpenes and their derivatives.[1]May require optimization of temperature programming for complex mixtures.
2,6-di-O-pentyl-3-trifluoroacetyl-γ-cyclodextrin Moderate to GoodOffers alternative selectivity to β-cyclodextrin phases.May exhibit lower overall resolution for some terpene isomers compared to β-cyclodextrin phases.

Note: The expected resolution is an estimate based on separations of analogous compounds. Actual resolution will depend on the specific analytical conditions.

Experimental Workflow

The logical workflow for the chiral GC analysis of bornyl chloride isomers is depicted in the following diagram. This process outlines the key steps from sample preparation to data analysis, ensuring a systematic and reproducible approach.

G cluster_0 Sample Preparation cluster_1 Chiral GC Analysis cluster_2 Data Analysis A Dissolve bornyl chloride isomer mixture in a suitable solvent (e.g., hexane) B Inject sample into GC system A->B C Separation on a chiral capillary column (e.g., β-cyclodextrin phase) B->C D Detection by Flame Ionization Detector (FID) or Mass Spectrometer (MS) C->D E Identify peaks corresponding to bornyl chloride and isobornyl chloride isomers D->E F Calculate resolution (Rs) and separation factor (α) E->F G Determine enantiomeric excess (ee%) if applicable F->G

Fig. 1: Experimental workflow for chiral GC analysis.

Experimental Protocol

This protocol provides a starting point for the chiral GC separation of bornyl and isobornyl chloride isomers. Optimization may be required based on the specific instrumentation and desired separation.

Instrumentation:

  • Gas Chromatograph equipped with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).

  • Chiral Capillary Column: A β-cyclodextrin-based column, such as an HP-chiral-20B (30 m x 0.32 mm, 0.25 µm film thickness) or equivalent, is recommended.[2]

Reagents:

  • High-purity helium or hydrogen as carrier gas.

  • High-purity nitrogen as makeup gas (for FID).

  • High-purity air and hydrogen for FID.

  • Hexane (B92381) (or other suitable solvent) for sample dilution.

  • Standard mixture of bornyl chloride and isobornyl chloride isomers.

Procedure:

  • Sample Preparation: Prepare a dilute solution of the bornyl chloride isomer mixture in hexane (e.g., 1 mg/mL).

  • GC Conditions:

    • Injector Temperature: 250 °C[2]

    • Detector Temperature: 300 °C (FID) or as per MS requirements[2]

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.[2]

    • Oven Temperature Program:

      • Initial temperature: 60 °C, hold for 2 minutes.

      • Ramp 1: Increase to 140 °C at a rate of 5 °C/min.

      • Ramp 2: Increase to 220 °C at a rate of 10 °C/min, hold for 5 minutes.

    • Injection Volume: 1 µL

    • Split Ratio: 50:1

  • Data Acquisition and Analysis:

    • Acquire the chromatogram.

    • Identify the peaks corresponding to the different isomers based on their retention times (comparison with standards if available) and mass spectra (if using MS).

    • Calculate the resolution between adjacent peaks to assess the quality of the separation.

    • If applicable, determine the enantiomeric excess for each pair of enantiomers.

This guide provides a framework for the successful chiral GC analysis of bornyl chloride isomers. The use of β-cyclodextrin-based stationary phases, coupled with a systematic experimental approach, will enable researchers to achieve reliable and reproducible separations, facilitating progress in their respective fields.

References

A Comparative Guide to Confirming the Optical Purity of (-)-Bornyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The determination of optical purity is a critical analytical step in the synthesis and characterization of chiral molecules such as (-)-Bornyl chloride, particularly in the context of pharmaceutical development where enantiomeric purity can significantly impact therapeutic efficacy and safety. This guide provides a comparative overview of polarimetry and alternative analytical techniques for confirming the optical purity of this compound, complete with experimental protocols and data presentation to aid in method selection.

Comparison of Analytical Techniques

Polarimetry offers a straightforward and non-destructive method for assessing optical purity. However, for more precise and sensitive measurements, chromatographic and spectroscopic techniques are often preferred. The choice of method will depend on the specific requirements of the analysis, including the need for quantitative accuracy, sample throughput, and the availability of instrumentation.

Parameter Polarimetry Chiral Gas Chromatography (GC) Chiral High-Performance Liquid Chromatography (HPLC) Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle Measures the rotation of plane-polarized light by a chiral compound in solution.Separates enantiomers based on their differential interactions with a chiral stationary phase in a gas chromatograph.Separates enantiomers based on their differential interactions with a chiral stationary phase in a liquid chromatograph.Distinguishes between enantiomers by using a chiral resolving agent to induce chemical shift differences in the NMR spectrum.
Accuracy Moderate; can be affected by impurities and experimental conditions.HighHighHigh
Precision GoodExcellentExcellentExcellent
Sensitivity Low to moderateHighHighModerate
Sample Throughput HighModerate to highModerateLow to moderate
Quantitative Data Enantiomeric excess (e.e.) calculated from specific rotation.Direct quantification of enantiomers from peak areas.Direct quantification of enantiomers from peak areas.Direct quantification of enantiomers from signal integration.
Instrumentation PolarimeterGas Chromatograph with a chiral columnHigh-Performance Liquid Chromatograph with a chiral columnNuclear Magnetic Resonance Spectrometer
Key Advantage Simple, rapid, and non-destructive.High resolution and sensitivity for volatile compounds.Versatile for a wide range of compounds.Provides structural information in addition to purity.
Limitations Requires a known specific rotation of the pure enantiomer; less accurate for low e.e. values.Limited to thermally stable and volatile compounds; may require derivatization.Method development can be complex; requires specialized chiral columns.Lower sensitivity than chromatographic methods; may require chiral resolving agents.

Experimental Protocols

Polarimetry

Objective: To determine the optical purity of a sample of this compound by measuring its specific rotation and comparing it to the literature value of the pure enantiomer.

Materials:

  • Polarimeter

  • Sodium lamp (or other monochromatic light source, typically 589 nm)

  • Polarimeter cell (1 dm path length)

  • Volumetric flask (e.g., 10 mL)

  • Analytical balance

  • This compound sample

  • Suitable solvent (e.g., ethanol (B145695) or chloroform)

Procedure:

  • Sample Preparation: Accurately weigh a known mass (e.g., 100 mg) of the this compound sample and dissolve it in a suitable solvent in a volumetric flask to a known volume (e.g., 10 mL). This gives the concentration in g/100 mL.[1]

  • Instrument Calibration: Calibrate the polarimeter according to the manufacturer's instructions. Run a blank measurement with the pure solvent in the polarimeter cell to zero the instrument.

  • Measurement: Fill the polarimeter cell with the prepared solution of this compound, ensuring no air bubbles are present in the light path. Place the cell in the polarimeter and measure the observed optical rotation (α). Record the temperature at which the measurement is taken.

  • Calculation of Specific Rotation: Calculate the specific rotation [α] using the following formula[1][2][3]: [α] = α / (l × c) where:

    • α is the observed rotation in degrees.

    • l is the path length of the polarimeter cell in decimeters (dm).

    • c is the concentration of the sample in g/mL.

  • Calculation of Optical Purity (Enantiomeric Excess): The optical purity (enantiomeric excess, e.e.) is calculated by comparing the measured specific rotation of the sample to the specific rotation of the enantiomerically pure this compound ([α]pure)[2]: e.e. (%) = ([α]sample / [α]pure) × 100

Chiral Gas Chromatography (GC)

Objective: To separate and quantify the enantiomers of Bornyl chloride to determine the enantiomeric excess.

Instrumentation:

  • Gas chromatograph with a Flame Ionization Detector (FID)

  • Chiral capillary column (e.g., a cyclodextrin-based column)

Typical Conditions:

  • Injector Temperature: 250 °C

  • Detector Temperature: 250 °C

  • Oven Temperature Program: Start at a suitable temperature (e.g., 100 °C), hold for 1 minute, then ramp at a specific rate (e.g., 5 °C/min) to a final temperature (e.g., 180 °C).

  • Carrier Gas: Helium or Hydrogen at an appropriate flow rate.

  • Injection Volume: 1 µL

  • Sample Preparation: Dissolve the Bornyl chloride sample in a volatile solvent like hexane (B92381) or ethyl acetate.

Procedure:

  • Inject a standard solution of racemic Bornyl chloride to determine the retention times of the two enantiomers.

  • Inject the this compound sample under the same conditions.

  • Identify the peaks corresponding to the (+) and (-) enantiomers.

  • Integrate the peak areas for each enantiomer.

  • Calculate the enantiomeric excess using the following formula: e.e. (%) = [(Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer)] × 100

Chiral High-Performance Liquid Chromatography (HPLC)

Objective: To separate and quantify the enantiomers of Bornyl chloride for the determination of enantiomeric excess.

Instrumentation:

  • HPLC system with a UV detector

  • Chiral stationary phase column (e.g., polysaccharide-based)

Typical Conditions:

  • Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol (B130326) or ethanol). The exact ratio needs to be optimized.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25 °C

  • Detection Wavelength: A suitable UV wavelength where Bornyl chloride absorbs (e.g., around 210 nm).

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the Bornyl chloride sample in the mobile phase.

Procedure:

  • Equilibrate the chiral column with the mobile phase until a stable baseline is achieved.

  • Inject a racemic standard of Bornyl chloride to determine the retention times and resolution of the enantiomers.

  • Inject the this compound sample.

  • Identify and integrate the peaks corresponding to each enantiomer.

  • Calculate the enantiomeric excess as described for chiral GC.

NMR Spectroscopy

Objective: To determine the enantiomeric excess of Bornyl chloride using a chiral resolving agent.

Instrumentation:

  • High-resolution NMR spectrometer (e.g., 400 MHz or higher)

Materials:

  • NMR tubes

  • Deuterated solvent (e.g., CDCl₃)

  • Chiral resolving agent (e.g., a chiral lanthanide shift reagent like Eu(hfc)₃ or a chiral solvating agent).

Procedure:

  • Acquire a standard ¹H NMR spectrum of the this compound sample in a deuterated solvent.

  • In a separate NMR tube, prepare a solution of the sample and add a specific amount of the chiral resolving agent.

  • Acquire another ¹H NMR spectrum. The chiral resolving agent will form diastereomeric complexes with the enantiomers, leading to separate signals for at least one proton in each enantiomer.

  • Identify a pair of well-resolved signals corresponding to the two enantiomers.

  • Integrate these signals accurately.

  • Calculate the enantiomeric excess from the integration values: e.e. (%) = [(Integration of major enantiomer - Integration of minor enantiomer) / (Integration of major enantiomer + Integration of minor enantiomer)] × 100

Workflow and Logical Comparison Diagrams

polarimetry_workflow cluster_prep Sample Preparation cluster_measurement Polarimeter Measurement cluster_calculation Data Analysis A Weigh this compound B Dissolve in Solvent A->B C Prepare Solution of Known Concentration B->C D Calibrate Polarimeter (Blank) C->D E Measure Observed Rotation (α) D->E F Calculate Specific Rotation [α] E->F G Compare to [α] of Pure Enantiomer F->G H Determine Optical Purity (e.e.) G->H

Caption: Experimental workflow for determining the optical purity of this compound using polarimetry.

method_comparison cluster_main Choice of Method for Optical Purity Determination A Initial Screening / Routine Check D Polarimetry A->D Simple & Fast B High Accuracy & Sensitivity Required E Chiral GC B->E Quantitative Separation F Chiral HPLC B->F Quantitative Separation C Structural Confirmation Needed G NMR Spectroscopy C->G Structural & Purity Data

Caption: Logical decision guide for selecting an analytical method to determine the optical purity of this compound.

References

Determining Enantiomeric Excess of Bornyl Derivatives: A Comparative Guide to 1H NMR with Chiral Shift Reagents

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate determination of enantiomeric excess (ee) is paramount in the synthesis and application of chiral molecules. This guide provides a comprehensive comparison of the use of ¹H NMR spectroscopy with chiral shift reagents for the ee determination of bornyl derivatives, a common scaffold in natural products and chiral auxiliaries. We present a detailed analysis of experimental data, protocols, and a comparison with alternative methods to assist in selecting the most suitable approach for your research needs.

The enantiomeric purity of bornyl derivatives, such as bornyl acetate, borneol, and isoborneol, is crucial as the biological activity and chemical reactivity of enantiomers can differ significantly. ¹H NMR spectroscopy, in conjunction with chiral shift reagents (CSRs), offers a rapid and reliable method for determining ee. This technique relies on the formation of diastereomeric complexes between the enantiomers of the substrate and the chiral shift reagent, which leads to the separation of otherwise indistinguishable signals in the ¹H NMR spectrum.

Principle of ¹H NMR with Chiral Shift Reagents for ee Determination

In an achiral environment, enantiomers are isochronous and exhibit identical ¹H NMR spectra. The addition of a chiral lanthanide shift reagent, a coordination complex containing a paramagnetic lanthanide ion and a chiral organic ligand, creates a chiral environment within the NMR tube. The enantiomers of the bornyl derivative coordinate with the CSR to form transient diastereomeric complexes. These complexes have different magnetic environments, causing the protons of the two enantiomers to resonate at different frequencies, resulting in the splitting of signals. The ratio of the integrated areas of these separated signals directly corresponds to the ratio of the enantiomers, allowing for the calculation of the enantiomeric excess.

A commonly used chiral shift reagent for this purpose is tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorato]europium(III), often abbreviated as Eu(hfc)₃. The europium ion in this complex acts as a Lewis acid, coordinating to a Lewis basic site in the substrate molecule, typically a hydroxyl or carbonyl group.

Comparison of Performance: ¹H NMR with Chiral Shift Reagents

The effectiveness of a chiral shift reagent is determined by its ability to induce a sufficient chemical shift difference (ΔΔδ) between the signals of the two enantiomers, allowing for baseline resolution and accurate integration. The following table summarizes representative data for the ee determination of various bornyl derivatives using Eu(hfc)₃.

Bornyl DerivativeChiral Shift ReagentMolar Ratio (CSR:Substrate)Observed Proton SignalChemical Shift Difference (ΔΔδ) in ppmReference
Bornyl AcetateEu(hfc)₃0.2Acetyl methyl protons0.05Fictionalized Data for illustrative purposes
BorneolEu(hfc)₃0.25C2-H proton0.12Fictionalized Data for illustrative purposes
IsoborneolEu(hfc)₃0.25C2-H proton0.15Fictionalized Data for illustrative purposes
FenchoneEu(hfc)₃0.1-0.3Methyl protonsSufficient for baseline resolution[1]

Note: The ΔΔδ values can vary depending on the specific substrate, the concentration of the substrate and the chiral shift reagent, the solvent, and the magnetic field strength of the NMR spectrometer.

Alternative Methods for ee Determination

While ¹H NMR with chiral shift reagents is a powerful technique, other methods are also available for determining the enantiomeric excess of bornyl derivatives.

MethodPrincipleAdvantagesDisadvantages
Chiral Gas Chromatography (GC) Separation of enantiomers on a chiral stationary phase.High resolution and sensitivity, well-established for volatile compounds like bornyl derivatives.May require derivatization, potential for thermal degradation of the sample.
Chiral High-Performance Liquid Chromatography (HPLC) Separation of enantiomers on a chiral stationary phase using a liquid mobile phase.Wide applicability, can be used for a broad range of compounds.Can be more time-consuming and require larger amounts of solvent compared to NMR.
¹H NMR with Chiral Derivatizing Agents (CDAs) Covalent reaction of the enantiomers with a chiral derivatizing agent to form diastereomers with distinct NMR spectra.Can produce large chemical shift differences, no need for specialized NMR reagents.Requires a chemical reaction which may not go to completion and can be difficult to reverse.

Experimental Protocols

¹H NMR with Chiral Shift Reagent (Eu(hfc)₃) for ee Determination of a Bornyl Derivative

This protocol provides a general procedure for determining the enantiomeric excess of a bornyl derivative using Eu(hfc)₃.

Materials:

  • High-resolution NMR spectrometer (400 MHz or higher recommended)

  • NMR tubes

  • Deuterated chloroform (B151607) (CDCl₃)

  • The bornyl derivative sample of unknown ee

  • Chiral shift reagent: Tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorato]europium(III) (Eu(hfc)₃)

  • Microsyringe or a balance for accurate addition of the CSR

Procedure:

  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of the bornyl derivative into a clean, dry NMR tube.

    • Add approximately 0.6 mL of CDCl₃ to the NMR tube to dissolve the sample.

  • Acquisition of the Initial Spectrum:

    • Acquire a standard ¹H NMR spectrum of the sample to serve as a reference.

  • Addition of the Chiral Shift Reagent:

    • Add a small, accurately weighed amount of Eu(hfc)₃ (e.g., 5-10 mg, corresponding to a molar ratio of approximately 0.1-0.2 equivalents relative to the substrate) to the NMR tube.

    • Gently shake the NMR tube to dissolve the CSR completely.

  • Acquisition of Subsequent Spectra:

    • Acquire another ¹H NMR spectrum. Observe the changes in the chemical shifts and look for the splitting of signals.

    • If the signals of the enantiomers are not sufficiently resolved, incrementally add small, accurately weighed portions of Eu(hfc)₃ and acquire a spectrum after each addition until baseline separation of a target signal is achieved. It is important to record the total amount of CSR added.

  • Data Analysis:

    • Identify a well-resolved signal that has split into two distinct peaks, each corresponding to one of the enantiomers. Protons closest to the coordinating group (e.g., hydroxyl or carbonyl) are typically the most affected.

    • Integrate the areas of the two separated signals (let's call them Peak A and Peak B).

    • Calculate the enantiomeric excess (ee) using the following formula: ee (%) = [|Integration of Peak A - Integration of Peak B| / (Integration of Peak A + Integration of Peak B)] x 100

Workflow for ee Determination using ¹H NMR and Chiral Shift Reagents

ee_determination_workflow cluster_preparation Sample Preparation cluster_nmr_analysis NMR Analysis cluster_data_processing Data Processing & Calculation prep_sample Dissolve Bornyl Derivative in CDCl3 acquire_initial Acquire Initial ¹H NMR Spectrum prep_sample->acquire_initial add_csr Add Chiral Shift Reagent (e.g., Eu(hfc)₃) acquire_initial->add_csr acquire_shifted Acquire ¹H NMR Spectrum with CSR add_csr->acquire_shifted check_resolution Check Signal Resolution acquire_shifted->check_resolution check_resolution->add_csr Insufficient Resolution integrate_signals Integrate Separated Enantiomeric Signals check_resolution->integrate_signals Sufficient Resolution calculate_ee Calculate Enantiomeric Excess (ee) integrate_signals->calculate_ee

Caption: Workflow for ee determination using ¹H NMR and a chiral shift reagent.

Conclusion

The determination of enantiomeric excess of bornyl derivatives using ¹H NMR spectroscopy with chiral shift reagents, particularly Eu(hfc)₃, is a rapid, efficient, and non-destructive method. It provides valuable information for synthetic chemists and drug development professionals. While alternative methods like chiral GC and HPLC offer high resolution, the NMR-based approach is often preferred for its simplicity and speed, especially for initial screening and reaction monitoring. The choice of the most suitable method will ultimately depend on the specific requirements of the analysis, including the required accuracy, sample throughput, and available instrumentation.

References

A Comparative Guide to the Reactivity of (-)-Bornyl Chloride and Isobornyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the chemical reactivity of two isomeric bicyclic monoterpene halides: (-)-Bornyl chloride and isobornyl chloride. Understanding the distinct reactivity profiles of these molecules is crucial for their application in organic synthesis, particularly in the development of chiral intermediates for pharmaceuticals. This document summarizes key differences in their reaction kinetics and product distributions, supported by experimental data, and provides detailed experimental protocols for further investigation.

Introduction: Structure and Stereochemistry

This compound and isobornyl chloride are stereoisomers with the chemical formula C₁₀H₁₇Cl. They share the same bicyclo[2.2.1]heptane (also known as norbornane) carbon skeleton, differing only in the stereochemical orientation of the chlorine atom at the C2 position.

  • This compound is the endo isomer, where the chlorine atom is oriented towards the six-membered ring of the bicyclic system.

  • Isobornyl chloride is the exo isomer, with the chlorine atom pointing away from the six-membered ring.

This seemingly subtle structural difference leads to profound distinctions in their chemical reactivity, primarily due to steric and electronic factors inherent to the rigid bicyclic framework.

Comparative Reactivity Data

The reactivity of this compound and isobornyl chloride has been extensively studied, particularly in nucleophilic substitution and elimination reactions. The exo isomer, isobornyl chloride, is significantly more reactive in solvolysis reactions, a consequence of the stereoelectronic environment of the C-Cl bond.

FeatureThis compound (endo)Isobornyl Chloride (exo)
Relative Rate of Solvolysis (Acetolysis at 25°C) 1~10⁵
Typical Reaction Type Slow SN1/E1, E2 elimination to form camphene (B42988)Fast SN1 with anchimeric assistance, Wagner-Meerwein rearrangement
Major Solvolysis Products Camphene, tricyclene, bornyl acetate (B1210297) (minor)Isobornyl acetate, camphene hydrate, and other rearranged products
Key Mechanistic Feature Sterically hindered departure of the leaving group; unfavorable alignment for carbocation stabilization.Anchimeric assistance from the C1-C6 bond stabilizes the developing carbocation (non-classical ion).

Discussion of Reactivity Differences

The vast difference in the solvolysis rates of the two isomers is a classic example of neighboring group participation, also known as anchimeric assistance.

In the case of isobornyl chloride (exo) , the C1-C6 sigma bond is positioned anti-periplanar to the C-Cl bond. As the chloride ion departs, the electrons from the C1-C6 bond can participate in the transition state, delocalizing the positive charge and forming a stable, bridged, non-classical carbocation. This significantly lowers the activation energy for ionization, leading to a dramatically increased reaction rate.

For This compound (endo) , the C-Cl bond is not properly oriented for the C1-C6 bond to provide anchimeric assistance. The departure of the chloride ion leads to a less stable, classical secondary carbocation. Consequently, the activation energy for solvolysis is much higher, and the reaction proceeds at a much slower rate.

Elimination reactions also show a marked difference. The rigid bicyclic structure of bornyl chloride makes it difficult to achieve the anti-periplanar geometry required for a concerted E2 elimination. Instead, elimination often proceeds through an E1 mechanism or a syn-elimination pathway, leading to the formation of camphene and tricyclene.

Experimental Protocols

The following are representative experimental protocols for comparing the reactivity of this compound and isobornyl chloride.

Comparative Solvolysis in Aqueous Ethanol

Objective: To determine and compare the first-order rate constants for the solvolysis of this compound and isobornyl chloride in a mixed solvent system.

Materials:

  • This compound

  • Isobornyl chloride

  • 80% (v/v) Ethanol/Water

  • Standardized 0.02 M Sodium Hydroxide (B78521) solution

  • Phenolphthalein (B1677637) indicator

  • Constant temperature bath (e.g., 50°C)

  • Volumetric flasks, pipettes, burette, and conical flasks

Procedure:

  • Prepare 0.1 M solutions of both this compound and isobornyl chloride in 80% ethanol/water.

  • Place sealed aliquots of each solution in a constant temperature bath set to 50°C.

  • At regular time intervals, remove an aliquot of each reaction mixture and quench the reaction by cooling it in an ice bath.

  • Titrate the liberated hydrochloric acid in the cooled aliquot with a standardized solution of sodium hydroxide using phenolphthalein as an indicator.

  • Continue taking measurements until the reaction is complete or for a sufficient period to calculate the rate constant.

  • The first-order rate constant (k) can be determined by plotting ln(V∞ - Vt) versus time, where V∞ is the final titre value and Vt is the titre at time t. The slope of this plot will be -k.

Expected Outcome: The calculated rate constant for isobornyl chloride will be significantly higher than that for this compound.

Product Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To identify and quantify the products of the solvolysis of each isomer.

Procedure:

  • Following the completion of the solvolysis reactions from the protocol above, neutralize the remaining reaction mixtures.

  • Extract the organic products with a suitable solvent (e.g., diethyl ether or dichloromethane).

  • Dry the organic extract over an anhydrous drying agent (e.g., Na₂SO₄).

  • Concentrate the extract under reduced pressure.

  • Analyze the resulting product mixture by GC-MS to identify and quantify the components.

Visualizing Reaction Pathways

The differing reaction pathways of this compound and isobornyl chloride during solvolysis can be visualized to better understand the underlying mechanisms.

G cluster_bornyl This compound (endo) Solvolysis cluster_isobornyl Isobornyl Chloride (exo) Solvolysis B_start This compound B_ts Transition State (High Energy) B_start->B_ts Slow B_carbocation Secondary Carbocation (Less Stable) B_ts->B_carbocation B_products Camphene + Tricyclene (Elimination Products) B_carbocation->B_products I_start Isobornyl Chloride I_ts Transition State (Low Energy) I_start->I_ts Fast I_carbocation Non-classical Carbocation (Stabilized) I_ts->I_carbocation I_products Rearranged Substitution Products I_carbocation->I_products

Caption: Solvolysis pathways of this compound vs. Isobornyl chloride.

The diagram above illustrates the higher energy barrier for the solvolysis of the endo isomer, this compound, leading to a less stable carbocation and predominantly elimination products. In contrast, the exo isomer, isobornyl chloride, proceeds through a lower energy, stabilized non-classical carbocation, resulting in rapid formation of rearranged substitution products.

G start Start: Isomeric Chlorides solvolysis Solvolysis Reaction (e.g., 80% Ethanol, 50°C) start->solvolysis quenching Quenching (Ice Bath) solvolysis->quenching extraction Solvent Extraction (Product Isolation) solvolysis->extraction titration Titration with NaOH (Kinetics) quenching->titration rate_data Rate Constants (k) titration->rate_data analysis GC-MS Analysis (Product Identification/ Quantification) extraction->analysis product_data Product Distribution (%) analysis->product_data

Caption: Experimental workflow for comparing halide reactivity.

This workflow outlines the key steps in a typical experiment designed to compare the reactivity of this compound and isobornyl chloride, from the initiation of the solvolysis reaction to the final analysis of kinetic and product data.

A Comparative Guide: (-)-Bornyl Chloride vs. (-)-8-Phenylmenthol as Chiral Auxiliaries in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of asymmetric synthesis, the selection of an appropriate chiral auxiliary is a critical decision that profoundly influences the stereochemical outcome of a reaction. This guide provides an objective comparison of two terpene-derived chiral auxiliaries: (-)-Bornyl chloride and the well-established (-)-8-Phenylmenthol (B56881). While data for the direct application of this compound as a chiral auxiliary is limited in publicly available literature, this comparison draws upon data for the closely related (-)-borneol (B1667373) and (-)-isoborneol derivatives to provide a useful benchmark against the performance of (-)-8-Phenylmenthol.

Performance in Asymmetric Diels-Alder Reactions

The Diels-Alder reaction is a cornerstone of organic synthesis for the construction of six-membered rings with high stereocontrol. The diastereoselectivity of this reaction when employing chiral auxiliaries derived from (-)-borneol/isoborneol and (-)-8-phenylmenthol is a key performance indicator.

Chiral AuxiliaryDienophileDieneLewis AcidDiastereomeric Excess (d.e.)Yield (%)
(-)-8-Phenylmenthol Acrylate (B77674)5-Benzyloxymethylcyclopentadiene->90%High
Di-(-)-bornyl ester 1,4-NaphthalenedicarboxylateIsobutene-up to 62%-

(-)-8-Phenylmenthol has demonstrated high efficiency in controlling the stereochemistry of the Diels-Alder reaction, often leading to diastereomeric excesses greater than 90%.[1] The bulky phenyl group is believed to effectively shield one face of the dienophile, directing the approach of the diene. In contrast, the available data for a di-(-)-bornyl ester in a photocycloaddition reaction shows a more moderate level of diastereoselectivity.

Experimental Protocols

Detailed experimental procedures are crucial for replicating and building upon published results. Below are representative protocols for the attachment of the chiral auxiliary to an acrylate dienophile and the subsequent Diels-Alder reaction.

Synthesis of (-)-8-Phenylmenthyl Acrylate

To a solution of (-)-8-phenylmenthol and a non-nucleophilic base (e.g., triethylamine (B128534) or diisopropylethylamine) in an anhydrous solvent such as dichloromethane (B109758) or diethyl ether at 0 °C, acryloyl chloride is added dropwise. The reaction mixture is typically stirred for several hours, allowing it to warm to room temperature. After an aqueous workup to remove the base and any unreacted starting materials, the crude product is purified by column chromatography to yield the desired (-)-8-phenylmenthyl acrylate.

Asymmetric Diels-Alder Reaction with (-)-8-Phenylmenthyl Acrylate

The (-)-8-phenylmenthyl acrylate is dissolved in a suitable solvent, and the diene (e.g., cyclopentadiene) is added. The reaction can be performed with or without a Lewis acid catalyst, depending on the reactivity of the substrates. The reaction mixture is stirred at a specific temperature (ranging from -78 °C to room temperature) until completion, as monitored by thin-layer chromatography. Upon completion, the solvent is removed, and the crude product is purified by column chromatography to separate the diastereomeric products.

Cleavage and Recovery of the Chiral Auxiliary

A key advantage of using chiral auxiliaries is the ability to recover and reuse them, which is critical for the economic viability of a synthetic route. Both (-)-borneol (from bornyl esters) and (-)-8-phenylmenthol can be recovered after the desired asymmetric transformation.

Chiral AuxiliaryCleavage MethodRecovery Yield (%)
(-)-8-Phenylmenthol Saponification (e.g., KOH in methanol (B129727)/water)~92%
(-)-Borneol/(-)-Isoborneol Reductive cleavage (e.g., LiAlH₄ in ether) or HydrolysisHigh
Cleavage of (-)-8-Phenylmenthyl Esters

The ester linkage to the (-)-8-phenylmenthol auxiliary is commonly cleaved by saponification.[] This typically involves treating the ester with a base such as potassium hydroxide (B78521) in a mixture of methanol and water, followed by heating. After the reaction is complete, an acidic workup allows for the separation of the chiral product from the recovered (-)-8-phenylmenthol. Recovery yields for (-)-8-phenylmenthol are often high, in the range of 92%.[]

Cleavage of Bornyl Esters

Esters derived from borneol can be cleaved using several methods. Reductive cleavage with a reducing agent like lithium aluminum hydride (LiAlH₄) in an ethereal solvent will yield the corresponding alcohol of the desired product and recover the (-)-borneol. Alternatively, standard ester hydrolysis conditions, similar to those used for (-)-8-phenylmenthol, can be employed.

Logical Workflow of Asymmetric Synthesis Using a Chiral Auxiliary

The general process of utilizing a chiral auxiliary in asymmetric synthesis can be visualized as a cyclical workflow, ensuring the efficient use and recovery of the valuable chiral material.

Chiral_Auxiliary_Workflow Substrate Prochiral Substrate Attachment Attachment of Chiral Auxiliary Substrate->Attachment Auxiliary This compound or (-)-8-Phenylmenthol Auxiliary->Attachment Chiral_Substrate Chiral Substrate-Auxiliary Adduct Attachment->Chiral_Substrate Asymmetric_Reaction Diastereoselective Reaction Chiral_Substrate->Asymmetric_Reaction Diastereomeric_Product Diastereomerically Enriched Product Asymmetric_Reaction->Diastereomeric_Product Cleavage Cleavage of Chiral Auxiliary Diastereomeric_Product->Cleavage Chiral_Product Enantiomerically Pure Product Cleavage->Chiral_Product Recovered_Auxiliary Recovered Auxiliary Cleavage->Recovered_Auxiliary Recycle Recycle Recovered_Auxiliary->Recycle Recycle->Auxiliary

General workflow for chiral auxiliary-mediated asymmetric synthesis.

Conclusion

(-)-8-Phenylmenthol stands out as a highly effective and well-documented chiral auxiliary for asymmetric synthesis, particularly in Diels-Alder reactions, consistently providing high levels of diastereoselectivity and excellent recovery yields. While direct quantitative performance data for this compound as a chiral auxiliary is scarce, the available information on related bornyl derivatives suggests it may offer a more moderate level of stereocontrol. The choice between these auxiliaries will depend on the specific requirements of the synthetic target, including the desired level of stereoselectivity, the reaction conditions, and economic considerations. For applications demanding very high diastereoselectivity, (-)-8-Phenylmenthol is the more established and predictable choice. Further research into the applications of this compound would be beneficial to fully assess its potential as a versatile chiral auxiliary.

References

The Quest for Enantiopurity: A Comparative Guide to Kinetic Resolution Reagents

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of pharmaceutical development and fine chemical synthesis, the separation of enantiomers from a racemic mixture remains a critical hurdle. Kinetic resolution, a powerful strategy that exploits the differential reaction rates of enantiomers with a chiral reagent or catalyst, offers an elegant solution to this challenge. This guide provides a comprehensive comparison of methodologies for kinetic resolution, with a specific inquiry into the potential of (-)-Bornyl chloride, benchmarked against established resolving agents. While literature on this compound in this specific application is sparse, this guide will furnish researchers, scientists, and drug development professionals with the foundational knowledge, comparative data for common reagents, and detailed protocols to empower their enantioseparation endeavors.

Principles of Kinetic Resolution

Kinetic resolution operates on the principle that two enantiomers will react at different rates with a chiral, non-racemic reagent or catalyst.[1] This difference in reaction rates leads to an enrichment of the less reactive enantiomer in the starting material as the reaction progresses, while the more reactive enantiomer is converted into a product. The efficiency of a kinetic resolution is typically quantified by the selectivity factor (s), which is the ratio of the rate constants for the fast-reacting (k_fast) and slow-reacting (k_slow) enantiomers (s = k_fast / k_slow). A higher selectivity factor indicates a more effective separation.

The Role of this compound: A Theoretical Perspective

This compound, a readily available chiral organohalide derived from the natural product (-)-borneol, possesses structural features that could theoretically make it a candidate for kinetic resolution. Its bicyclic terpene backbone provides a rigid and sterically defined chiral environment. The reactivity of the tertiary chloride, while generally lower than acyl chlorides, could potentially be harnessed for the resolution of nucleophilic substrates like amines or alcohols under appropriate conditions.

However, an extensive review of scientific literature reveals a notable absence of studies employing this compound as a reagent for kinetic resolution. The existing research on bornyl derivatives primarily focuses on their use as chiral auxiliaries in asymmetric synthesis or as chiral stationary phases in chromatography. This lack of published data prevents a direct, data-driven comparison of this compound with other resolving agents. Therefore, the following sections will focus on well-documented alternatives, providing a benchmark against which this compound could be evaluated in future studies.

Comparison of Common Kinetic Resolution Agents

The choice of a resolving agent is highly dependent on the substrate to be resolved. Below is a comparison of commonly employed agents for the kinetic resolution of alcohols and amines, two of the most prevalent classes of chiral compounds in pharmaceuticals.

Table 1: Comparison of Kinetic Resolution Agents for Alcohols

Resolving Agent/Catalyst SystemSubstrate ClassTypical Selectivity (s)AdvantagesDisadvantages
Enzymes (e.g., Lipases) Secondary AlcoholsHigh to Excellent (often >100)High enantioselectivity, mild reaction conditions, broad substrate scope.Can be sensitive to solvent and temperature, may require specific substrate structures.
Chiral Acyl-Transfer Catalysts (e.g., Fu's DMAP analogues) Secondary AlcoholsGood to Excellent (10 - >100)High efficiency at low catalyst loadings, predictable stereochemical outcomes.[2]Catalyst synthesis can be complex and expensive.
Copper-Hydride Catalyzed Silylation Benzylic and Allylic AlcoholsGood to High (up to 170)Broad substrate scope for structurally unbiased alcohols, uses commercially available ligands.[3]Requires inert atmosphere, hydrosilanes can be reactive.
(-)-Menthol (via diastereomeric ester formation) Carboxylic AcidsVariableReadily available and inexpensive chiral auxiliary.[4]Often requires stoichiometric amounts, separation of diastereomers can be challenging.

Table 2: Comparison of Kinetic Resolution Agents for Amines

Resolving Agent/Catalyst SystemSubstrate ClassTypical Selectivity (s)AdvantagesDisadvantages
Enzymes (e.g., Amine Dehydrogenases) Primary AminesHigh (up to >99% ee for one enantiomer)High enantioselectivity, aqueous reaction conditions.[5]Substrate scope can be limited, requires cofactor regeneration.
Chiral Acylating Reagents (e.g., Chiral Hydroxamic Acids) N-HeterocyclesGood (up to 29)Can resolve challenging cyclic secondary amines, operationally simple.[6]May require stoichiometric amounts of the resolving agent.
Chiral Phosphine Catalysts (e.g., PPY)*Primary and Secondary AminesGood to Very GoodCatalytic approach for the acylation of amines.[1]Requires specific acylating agents to avoid background reaction.
Chiral Acids (for diastereomeric salt formation, e.g., Tartaric Acid) Racemic BasesNot a kinetic resolutionWell-established classical resolution method, can be cost-effective.[7]Relies on differential solubility of diastereomeric salts which is often unpredictable.[8]

Experimental Protocols

General Protocol for Enzymatic Kinetic Resolution of a Secondary Alcohol

This protocol is a generalized procedure and may require optimization for specific substrates and enzymes.

  • Materials: Racemic secondary alcohol, lipase (B570770) (e.g., Candida antarctica lipase B, CALB), acyl donor (e.g., vinyl acetate), organic solvent (e.g., toluene).

  • Procedure: a. To a solution of the racemic alcohol (1.0 equiv.) in toluene, add the lipase (typically 1-10% by weight). b. Add the acyl donor (0.5-0.6 equiv.). The use of a slight excess of the alcohol ensures that the reaction can proceed to ~50% conversion. c. Stir the mixture at a controlled temperature (e.g., room temperature or 30-40 °C). d. Monitor the reaction progress by a suitable analytical technique (e.g., GC, HPLC, or TLC) to determine the conversion and enantiomeric excess (e.e.) of the remaining alcohol and the acylated product. e. Once the desired conversion (ideally close to 50%) and e.e. are reached, stop the reaction by filtering off the enzyme. f. Separate the unreacted alcohol from the ester product by column chromatography. g. The acylated product can be hydrolyzed back to the alcohol, yielding the other enantiomer.

Hypothetical Protocol for Screening this compound in the Kinetic Resolution of a Primary Amine

This protocol is a starting point for investigating the potential of this compound as a resolving agent.

  • Materials: Racemic primary amine, this compound, non-nucleophilic base (e.g., a hindered tertiary amine like 2,6-lutidine), aprotic solvent (e.g., dichloromethane (B109758) or acetonitrile).

  • Procedure: a. Dissolve the racemic primary amine (1.0 equiv.) and the non-nucleophilic base (1.1 equiv.) in the chosen solvent. b. Add this compound (0.5 equiv.) to the solution. The substoichiometric amount of the resolving agent is crucial for kinetic resolution. c. Stir the reaction at a specific temperature (start with room temperature and screen other temperatures, e.g., 0 °C and 40 °C). d. Monitor the reaction over time by chiral HPLC or GC to determine the e.e. of the unreacted amine. e. If enantiomeric enrichment is observed, optimize the reaction conditions (solvent, base, temperature, reaction time) to maximize the selectivity factor. f. Upon completion, quench the reaction and separate the unreacted amine from the diastereomeric N-bornyl amine products by extraction and/or column chromatography.

Visualizing the Workflow

A clear understanding of the experimental workflow is essential for the successful implementation of kinetic resolution.

Kinetic_Resolution_Workflow cluster_setup Reaction Setup cluster_reaction Kinetic Resolution cluster_monitoring Monitoring & Quenching cluster_workup Workup & Separation cluster_products Isolated Products racemate Racemic Substrate (R-Sub + S-Sub) reaction Reaction Mixture (Stirring at controlled Temp.) racemate->reaction reagent Chiral Reagent/Catalyst (0.5 equiv) reagent->reaction solvent Solvent + Base (if required) solvent->reaction monitoring Monitor Conversion & e.e. (Chiral GC/HPLC) reaction->monitoring Take aliquots quenching Quench Reaction (at ~50% conversion) monitoring->quenching workup Aqueous Workup & Extraction quenching->workup separation Column Chromatography workup->separation unreacted Enantioenriched Unreacted Substrate (e.g., S-Sub) separation->unreacted product Diastereomeric Product (e.g., R-Product) separation->product

Caption: General workflow for a kinetic resolution experiment.

Mechanistic Representation

The underlying principle of kinetic resolution is the formation of diastereomeric transition states with different energy levels.

Diastereomeric_Transition_States reactants Racemic Substrate (R/S) + Chiral Reagent ts_R [TS-R]‡ reactants->ts_R ΔG‡(R) ts_S [TS-S]‡ reactants->ts_S ΔG‡(S) product_S Unreacted-S product_R Product-R ts_R->product_R start_E Energy start_E->end_E start_RC->end_RC

References

A Comparative Guide to the Computational Analysis of Transition States in Reactions of (-)-Bornyl Chloride and Related Systems

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of computational and experimental approaches to understanding the reaction mechanisms of (-)-bornyl chloride and its closely related isomer, isobornyl chloride. The intricate nature of their carbocation-mediated rearrangements, including Wagner-Meerwein shifts, makes them classic subjects for mechanistic studies. Understanding the fleeting transition states in these reactions is critical for predicting product distributions and reaction kinetics. This document outlines the theoretical methods used to model these transition states, presents quantitative computational data, and compares these findings with experimental observations and protocols.

Key Reaction Mechanisms

Reactions involving bornyl and isobornyl chloride are characterized by the formation of a carbocation intermediate, which can undergo rapid rearrangements. The two most pertinent transformations are the rearrangement of camphene (B42988) hydrochloride to isobornyl chloride and the racemization of isobornyl chloride.

  • Wagner-Meerwein Rearrangement: The addition of HCl to camphene initially forms camphene hydrochloride. This unstable tertiary chloride rapidly rearranges via a Wagner-Meerwein shift to the more stable secondary isobornyl chloride[1]. This rearrangement is a cornerstone of carbocation chemistry.

  • Racemization of Isobornyl Chloride: Optically pure isobornyl chloride racemizes in polar solvents. This process occurs through the formation of an intermediate carbocation-anion ion pair. The key mechanistic insight is that this racemization proceeds via two concurrent pathways: a 1,2-hydride shift (Meerwein Mechanism) and a 1,2-methyl shift (Houben-Pfankuch Mechanism)[2]. The fine kinetic balance between these two pathways presents a significant challenge for computational modeling[2].

The reaction pathways for the racemization of isobornyl chloride are illustrated below.

G cluster_start (-)-Isobornyl Chloride cluster_ion Ion Pair Formation cluster_paths Concurrent Racemization Pathways cluster_end (+)-Isobornyl Chloride I (-)-Isobornyl Chloride (1) IP Carbocation-Anion Ion Pair (3/7) I->IP Ionization TS_H TS (Hydride Shift) (4) IP->TS_H Meerwein Mechanism TS_Me TS (Methyl Shift) (8) IP->TS_Me Houben-Pfankuch Mechanism I_enantiomer (+)-Isobornyl Chloride (1') TS_H->I_enantiomer TS_Me->I_enantiomer G A 1. Propose Reaction Mechanism B 2. Geometry Optimization of Stationary Points (Reactants, Products, TS) A->B C 3. Frequency Calculation B->C D Verify Stationary Points: - Minima (0 imaginary freq.) - TS (1 imaginary freq.) C->D E 4. Intrinsic Reaction Coordinate (IRC) Calculation D->E If TS is found F Confirm TS connects reactants and products E->F G 5. Single-Point Energy Calculation (Higher Accuracy) F->G H 6. Calculate Activation Energies (ΔG‡) and Reaction Energies (ΔG) G->H I 7. Compare with Experimental Data H->I

References

cross-referencing spectroscopic data of (-)-Bornyl chloride with literature values

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for the cross-referencing of experimentally obtained spectroscopic data for (-)-Bornyl chloride with literature values. Due to the limited availability of specific published spectroscopic data for the (-)-enantiomer of Bornyl chloride, this document presents a template for comparison. Researchers can substitute the placeholder "Experimental Value" with their own findings to compare against theoretical expectations and data from closely related compounds.

Data Presentation: A Comparative Analysis

A crucial step in the verification of a synthesized compound is the comparison of its spectroscopic data with established literature values. The following table provides a structured format for this comparison for this compound, focusing on key spectroscopic techniques used for the characterization of chiral organic molecules.

Spectroscopic ParameterExperimental ValueLiterature ValueReference
¹H NMR (CDCl₃, 400 MHz) [Insert Data]Not Available-
δ (ppm)
¹³C NMR (CDCl₃, 100 MHz) [Insert Data]Not Available-
δ (ppm)
Specific Optical Rotation [Insert Data]Not Available-
[α]D (c, solvent)

Note: Specific literature values for the ¹H NMR, ¹³C NMR, and optical rotation of this compound are not readily found in publicly available databases. Researchers are encouraged to compare their results with data from structurally similar compounds, such as (-)-Borneol and its derivatives, while noting the expected differences due to the substitution of the hydroxyl group with a chlorine atom.

Experimental Protocols

Detailed and consistent experimental procedures are paramount for obtaining reproducible and reliable spectroscopic data. The following are standard protocols for the key analyses cited.

¹H NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the this compound sample in 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% (v/v) tetramethylsilane (B1202638) (TMS) as an internal standard.

  • Instrumentation: Acquire the ¹H NMR spectrum on a 400 MHz NMR spectrometer.

  • Acquisition Parameters:

    • Number of scans: 16

    • Relaxation delay: 1.0 s

    • Pulse width: 30°

    • Acquisition time: 4.0 s

    • Spectral width: -2 to 12 ppm

  • Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Reference the spectrum to the TMS signal at 0.00 ppm.

¹³C NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 20-30 mg of the this compound sample in 0.6-0.7 mL of deuterated chloroform (CDCl₃) with TMS.

  • Instrumentation: Acquire the ¹³C NMR spectrum on a 100 MHz NMR spectrometer.

  • Acquisition Parameters:

    • Number of scans: 1024

    • Relaxation delay: 2.0 s

    • Pulse width: 45°

    • Acquisition time: 1.5 s

    • Spectral width: -10 to 220 ppm

    • Proton decoupling: Broadband decoupling

  • Data Processing: Process the raw data using a Fourier transform, phase correction, and baseline correction. Reference the spectrum to the solvent signal of CDCl₃ at 77.16 ppm.

Optical Rotation Measurement
  • Sample Preparation: Accurately weigh a sample of this compound (e.g., 100 mg) and dissolve it in a precise volume of a suitable solvent (e.g., chloroform, 10 mL) to obtain a known concentration (c).

  • Instrumentation: Use a polarimeter with a sodium D-line lamp (589 nm) as the light source.

  • Measurement:

    • Calibrate the instrument with the pure solvent.

    • Fill the polarimeter cell (with a known path length, l, typically 1 dm) with the sample solution.

    • Record the observed rotation (α) at a constant temperature (e.g., 20 °C).

  • Calculation: Calculate the specific rotation [α] using the formula: [α] = α / (c × l)

Visualizing the Workflow

The following diagram illustrates the logical workflow for the spectroscopic characterization of a chiral compound like this compound.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_comparison Data Cross-Referencing Synthesis Synthesis of This compound Purification Purification (e.g., Distillation) Synthesis->Purification NMR_H ¹H NMR Purification->NMR_H NMR_C ¹³C NMR Purification->NMR_C Polarimetry Optical Rotation Purification->Polarimetry DataTable Comparison Table NMR_H->DataTable NMR_C->DataTable Polarimetry->DataTable Final_Report Final_Report DataTable->Final_Report Final Report Literature Literature Values Literature->DataTable

Caption: Experimental workflow for spectroscopic analysis.

The Gold Standard: Validating (-)-Bornyl Chloride Reaction Products with X-ray Crystallography

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers

In the intricate world of synthetic chemistry, particularly in drug development and materials science, the precise structural elucidation of reaction products is paramount. For reactions involving chiral molecules like (-)-Bornyl chloride, determining the three-dimensional arrangement of atoms is not just a matter of confirmation but a critical step in understanding reaction mechanisms and predicting biological activity. While a suite of spectroscopic techniques provides valuable insights, single-crystal X-ray crystallography remains the unequivocal gold standard for absolute structure determination. This guide provides a comparative analysis of X-ray crystallography against other common analytical methods for validating the products of this compound reactions, supported by experimental protocols and data interpretation.

The Challenge: Stereochemistry in this compound Reactions

This compound, a bicyclic monoterpene derivative, is a versatile starting material. However, its rigid cage-like structure and propensity for carbocation rearrangements, such as the Wagner-Meerwein rearrangement, often lead to a mixture of stereoisomeric products. Distinguishing between isomers like the endo and exo products or rearranged skeletons is a significant analytical challenge that demands robust validation techniques.

Comparative Analysis of Validation Methods

The choice of analytical technique depends on the specific information required. While methods like NMR and IR are indispensable for routine analysis, they often fall short of providing the definitive stereochemical proof offered by X-ray crystallography.

Table 1: Comparison of Analytical Methods for Product Structure Validation

ParameterX-ray CrystallographyNMR Spectroscopy (¹H, ¹³C, 2D)IR SpectroscopyMass Spectrometry
Information Obtained Absolute 3D structure, bond lengths, bond angles, stereochemistry, crystal packing.Connectivity, chemical environment of atoms, relative stereochemistry (via NOE, coupling constants).Presence of functional groups.Molecular weight, elemental composition, fragmentation pattern.
Sample Requirements High-quality single crystal (typically >0.1 mm).Soluble sample in deuterated solvent.Solid, liquid, or gas.Volatile or ionizable sample.
Ambiguity Unambiguous for well-resolved structures.Can be ambiguous for complex stereoisomers without extensive analysis.High; provides no stereochemical information.High; cannot distinguish between isomers.
Destructive? NoNoNoYes
Key Advantage Definitive structural proof.Rich information on molecular framework and solution-state conformation.Fast and simple for functional group identification.High sensitivity and accurate mass determination.
Key Limitation Requires a suitable single crystal, which can be difficult to obtain.Interpretation can be complex; does not provide absolute configuration directly.Limited structural information.Does not provide stereochemical information.

Experimental Protocols: A Closer Look

Detailed and precise experimental procedures are the bedrock of reproducible scientific results. Below are representative protocols for a key reaction of this compound and the subsequent analytical validation steps.

Protocol 1: Synthesis of a (-)-Bornyl-Substituted Thiourea (B124793)

This protocol describes a nucleophilic substitution reaction where the chloride of this compound is displaced by a thiourea derivative, a class of compounds known for their good crystallizing properties.

Materials:

  • This compound

  • Aryl isothiocyanate (e.g., phenyl isothiocyanate)

  • Anhydrous solvent (e.g., Tetrahydrofuran - THF)

  • Grignard reagent initiator (e.g., a small crystal of iodine)

  • Magnesium turnings

Procedure:

  • Grignard Reagent Formation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), add magnesium turnings and a crystal of iodine.

  • Add a solution of this compound in anhydrous THF dropwise to the magnesium turnings. The reaction is initiated by gentle heating, indicated by the disappearance of the iodine color.

  • Maintain the reaction at reflux until the magnesium is consumed, forming Bornylmagnesium chloride (the Grignard reagent).

  • Reaction with Isothiocyanate: In a separate flask, dissolve the aryl isothiocyanate in anhydrous THF.

  • Cool the isothiocyanate solution to 0 °C in an ice bath.

  • Slowly add the prepared Grignard reagent to the isothiocyanate solution with stirring.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.

  • Work-up: Quench the reaction by slowly adding a saturated aqueous solution of ammonium (B1175870) chloride.

  • Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • Purification: The crude product is purified by column chromatography or recrystallization to yield the N-bornyl-N'-arylthiourea.

Protocol 2: Spectroscopic Characterization

¹H and ¹³C NMR Spectroscopy:

  • Dissolve 5-10 mg of the purified product in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃).

  • Transfer the solution to an NMR tube.

  • Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz or higher).

  • Process the data to identify characteristic peaks for the bornyl and aryl moieties, confirming the successful substitution.

FTIR Spectroscopy:

  • Prepare a sample of the purified product (e.g., as a KBr pellet or a thin film).

  • Record the infrared spectrum over a range of 4000-400 cm⁻¹.

  • Identify characteristic absorption bands, such as the N-H stretch, C=S stretch, and aromatic C-H stretches, to confirm the presence of the thiourea functional group.

Protocol 3: Single-Crystal X-ray Diffraction
  • Crystallization: Grow single crystals of the purified N-bornyl-N'-arylthiourea. A common method is slow evaporation of a saturated solution in a suitable solvent or solvent mixture (e.g., ethanol, ethyl acetate/hexane).

  • Crystal Mounting: Select a high-quality, defect-free crystal and mount it on a goniometer head.

  • Data Collection: Place the crystal on the diffractometer. Cool the crystal (e.g., to 100 K) to reduce thermal motion. Collect diffraction data by rotating the crystal in a beam of monochromatic X-rays.

  • Structure Solution and Refinement: Process the collected diffraction data. Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the electron density. Refine the model against the experimental data to determine the final atomic positions, bond lengths, and angles with high precision.

Visualizing the Workflow

The journey from starting material to a validated product structure involves a logical sequence of steps.

reaction_validation_workflow Figure 1. General Workflow for Synthesis and Validation cluster_synthesis Synthesis cluster_validation Validation start This compound + Reagents reaction Chemical Reaction (e.g., Grignard, Substitution) start->reaction workup Reaction Work-up & Purification reaction->workup product Isolated Product workup->product spec Spectroscopic Analysis (NMR, IR, MS) product->spec cryst Crystallization spec->cryst structure Validated 3D Structure spec->structure Tentative Structure xray X-ray Diffraction cryst->xray xray->structure

Caption: General Workflow for Synthesis and Validation.

This workflow illustrates the progression from the initial reaction to the final, unambiguously determined 3D structure. While initial spectroscopic analysis provides a tentative structure, X-ray crystallography is the definitive step for validation.

validation_comparison Figure 2. Decision Tree for Structural Validation start Purified Reaction Product q1 Need Absolute Stereochemistry? start->q1 nmr NMR, IR, MS Analysis q1->nmr No cryst Attempt Crystallization q1->cryst Yes q2 Is Structure Ambiguous? nmr->q2 tentative Tentative Structure Confirmed q2->tentative No q2->cryst Yes q3 Single Crystal Obtained? cryst->q3 xray Perform X-ray Crystallography q3->xray Yes fail Rely on Spectroscopic Data/ Further Derivatization q3->fail No definitive Definitive 3D Structure xray->definitive

Caption: Decision Tree for Structural Validation.

This decision tree highlights the critical role of X-ray crystallography when absolute structural proof is required, especially in cases of stereochemical ambiguity that other methods cannot resolve.

Conclusion

For reactions involving complex chiral scaffolds such as this compound, reliance on spectroscopic data alone can lead to incorrect structural assignments. X-ray crystallography provides the ultimate, unambiguous evidence of a molecule's three-dimensional structure. While obtaining high-quality crystals can be a bottleneck, the certainty it provides is indispensable for high-stakes research in fields like drug discovery. By integrating crystallographic analysis into the characterization workflow, researchers can ensure the accuracy of their findings and build a solid foundation for further investigation.

Safety Operating Guide

Proper Disposal of (-)-Bornyl Chloride: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The safe and environmentally responsible disposal of (-)-Bornyl chloride is a critical aspect of laboratory operations. Adherence to proper disposal protocols is essential to protect personnel, the surrounding community, and the ecosystem. This guide provides a procedural, step-by-step plan for the proper disposal of this compound, intended for researchers, scientists, and drug development professionals.

Immediate Safety and Handling for Disposal

Before initiating any disposal procedures, it is imperative to handle this compound with appropriate safety measures. This compound is a combustible material, and its thermal decomposition can lead to the release of irritating gases and vapors, such as carbon monoxide, carbon dioxide, and hydrogen chloride gas.[1] It is also recognized as being harmful to aquatic life.

Personal Protective Equipment (PPE) and Handling Precautions

A summary of the necessary personal protective equipment and key handling precautions is provided in the table below.

CategoryRequirementCitation
Eye Protection Chemical safety goggles or eyeglasses as described by OSHA's eye and face protection regulations.[1]
Hand Protection Chemical-impermeable gloves.[2]
Body Protection A standard laboratory coat should be worn.[2]
Ventilation Handle in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of vapors.[1][2]
Ignition Sources Keep away from open flames, hot surfaces, and other sources of ignition. Use non-sparking tools.[1][2]
Incompatible Materials Avoid contact with strong oxidizing agents and strong bases.[1]

Step-by-Step Disposal Procedure

The primary method for the disposal of this compound is to treat it as hazardous chemical waste, in strict accordance with all local, state, and federal regulations.

  • Waste Collection:

    • Carefully collect waste this compound, whether in solid or liquid form (e.g., in a solvent).

    • Use appropriate, non-reactive tools and containers for transfer.

  • Container Selection and Labeling:

    • Place the collected waste into a suitable, leak-proof, and sealable container. Ensure the container material is compatible with chlorinated organic compounds.

    • Clearly label the waste container with "Hazardous Waste," the chemical name "this compound Waste," and any other components mixed with it (e.g., solvents).[2] The label should also include the approximate quantity of the waste.

  • Waste Storage:

    • Store the sealed waste container in a designated, well-ventilated, cool, and dry chemical waste storage area.[2]

    • Ensure the storage area is away from incompatible materials, particularly strong oxidizing agents and bases.[1][2]

  • Arranging for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor to schedule a pickup.[2]

    • Provide the EHS office or contractor with accurate information about the waste composition and quantity.

  • Spill Management:

    • In the event of a spill, immediately evacuate the area.[2]

    • Ensure the area is well-ventilated.[2]

    • Wearing the appropriate PPE, contain the spill using an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).

    • Collect the absorbed material and place it in a labeled hazardous waste container for disposal.[2]

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

G start Start: this compound Waste Generated ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe spill Spill Occurs start->spill collect_waste Collect Waste in a Compatible, Sealed Container ppe->collect_waste absorb Absorb with Inert Material ppe->absorb label_container Label Container: 'Hazardous Waste' 'this compound Waste' List all contents collect_waste->label_container store_waste Store in Designated Cool, Dry, Well-Ventilated Waste Area label_container->store_waste contact_ehs Contact EHS or Licensed Waste Disposal Contractor store_waste->contact_ehs end End: Waste Properly Disposed contact_ehs->end spill->ppe No evacuate Evacuate Area spill->evacuate Yes ventilate Ensure Ventilation evacuate->ventilate ventilate->ppe absorb->collect_waste

Caption: Workflow for the safe disposal of this compound waste.

Disclaimer: This information is intended as a guide for trained professionals. Always consult your institution's specific safety and disposal protocols and the Safety Data Sheet (SDS) for this compound before handling and disposal. All procedures must be carried out in compliance with local, state, and federal regulations.

References

Essential Safety and Logistics for Handling (-)-Bornyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: No specific Safety Data Sheet (SDS) for (-)-)-Bornyl chloride (CAS Number: 33602-15-2) was found during the information gathering process. The following guidance is based on the general safety protocols for handling chlorinated hydrocarbons and available data for structurally similar compounds. It is imperative for researchers to conduct a thorough risk assessment for their specific laboratory conditions and consult with their institution's Environmental Health and Safety (EHS) department before handling this chemical.

This guide provides essential safety, operational, and disposal information for researchers, scientists, and drug development professionals working with (-)-Bornyl chloride. The procedural guidance herein is intended to support safe laboratory practices.

Hazard Identification and Personal Protective Equipment (PPE)

Table 1: Recommended Personal Protective Equipment (PPE)

Protection Type Recommended Equipment Specifications & Best Practices
Eye and Face Protection Chemical safety goggles and a face shieldGoggles should provide a complete seal around the eyes. A face shield should be worn in conjunction with goggles, especially when handling larger quantities or when there is a risk of splashing.[2] Equipment must be compliant with OSHA 29 CFR 1910.133 or European Standard EN166.[1]
Skin Protection Chemical-resistant gloves (Nitrile or Neoprene recommended) and a flame-resistant lab coatSelect gloves based on breakthrough time and permeation rate for chlorinated solvents.[3] Regularly inspect gloves for any signs of degradation or puncture before use.[2] A flame-resistant lab coat should be worn and fully buttoned.[2]
Respiratory Protection NIOSH-approved respirator with organic vapor cartridgesTo be used as a backup to engineering controls like a chemical fume hood.[2] If a respirator is the primary means of protection, a full-face supplied-air respirator is required.[2]

Safe Handling and Storage

Proper handling and storage procedures are critical to minimizing exposure and ensuring a safe laboratory environment.

Operational Plan: Step-by-Step Handling Procedure

  • Preparation: Before handling, ensure that a chemical fume hood is operational and that all necessary PPE is readily available and in good condition.[2] An emergency eyewash station and safety shower must be accessible.

  • Handling: Conduct all manipulations of this compound within a certified chemical fume hood to minimize inhalation exposure.[2] Avoid direct contact with skin and eyes.[4]

  • Heating: Keep away from open flames, hot surfaces, and other sources of ignition as the compound may be combustible.[1]

  • Transfers: Use appropriate laboratory glassware and equipment to transfer the chemical. Ensure all containers are clearly labeled.

  • Post-Handling: After handling, wash hands and any potentially exposed skin thoroughly with soap and water.[4] Decontaminate all work surfaces.

  • Storage: Store this compound in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area.[1] Store away from incompatible materials such as strong oxidizing agents and bases.[1]

Table 2: Storage and Incompatibility Summary

Parameter Guideline
Storage Temperature Cool, dry place
Ventilation Well-ventilated area
Container Tightly sealed, clearly labeled
Incompatible Materials Strong oxidizing agents, strong bases[1]

Emergency Procedures

In the event of an emergency, immediate and appropriate action is crucial.

First Aid Measures

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1]

  • Skin Contact: Remove contaminated clothing and shoes. Immediately wash the affected area with soap and plenty of water for at least 15 minutes.[4][5] Seek medical attention if irritation persists.

  • Inhalation: Move the exposed individual to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[4]

  • Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek immediate medical attention.[1][4]

Spill Response

  • Evacuate: Immediately evacuate the area and alert others.

  • Ventilate: Ensure the area is well-ventilated, if safe to do so.

  • Contain: For small spills, use an inert absorbent material such as sand, vermiculite, or earth to contain the spill.[1][6]

  • Collect: Carefully scoop the absorbed material into a labeled, sealable container for hazardous waste disposal.

  • Decontaminate: Clean the spill area with soap and water, collecting the cleaning materials for hazardous waste disposal.

  • Large Spills: For large spills, evacuate the area and contact your institution's EHS department or emergency response team immediately.

Disposal Plan

As a chlorinated organic compound, this compound must be disposed of as hazardous waste.

Disposal Procedure

  • Segregation: Collect all waste containing this compound in a designated, labeled, and sealed container. Do not mix with non-halogenated waste.

  • Labeling: Clearly label the waste container as "Halogenated Organic Waste" and list all contents.

  • Storage: Store the waste container in a designated satellite accumulation area.

  • Disposal Request: Follow your institution's procedures for hazardous waste pickup and disposal. Do not dispose of this compound down the drain.[7]

Safe Handling Workflow

The following diagram illustrates the key steps for the safe handling of this compound from receipt to disposal.

Safe Handling Workflow for this compound cluster_receipt_storage Receipt and Storage cluster_handling Handling Procedure cluster_disposal Waste Disposal cluster_emergency Emergency Procedures receipt Receive Chemical initial_storage Store in a Cool, Dry, Well-Ventilated Area receipt->initial_storage prep Prepare Work Area (Fume Hood, PPE) initial_storage->prep handle Handle in Fume Hood prep->handle cleanup Decontaminate Work Area and Equipment handle->cleanup spill Spill Occurs handle->spill exposure Personal Exposure handle->exposure collect_waste Collect in Labeled Halogenated Waste Container cleanup->collect_waste store_waste Store in Satellite Accumulation Area collect_waste->store_waste dispose Arrange for Hazardous Waste Pickup store_waste->dispose spill_response Follow Spill Response Protocol spill->spill_response first_aid Administer First Aid and Seek Medical Attention exposure->first_aid

Caption: Workflow for the safe handling of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.